Ethyl (4-methyl-1-piperazinyl)acetate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETJQVJIERQYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183119 | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28920-67-4 | |
| Record name | Ethyl 4-methyl-1-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl (4-methyl-1-piperazinyl)acetate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in organic and medicinal chemistry. The piperazine scaffold is a privileged structure frequently found in a wide array of biologically active compounds and marketed drugs, including antidepressants, antipsychotics, and antihistamines.[1][2] This document, designed for chemistry professionals, delves into the prevalent synthesis strategy, offers mechanistic insights, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable synthesis.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a fundamental heterocyclic motif in modern drug discovery. Its presence in numerous pharmaceuticals underscores its importance as a versatile scaffold that can be readily functionalized to modulate pharmacological properties.[1] this compound serves as a valuable building block, incorporating the N-methylpiperazine group, which is a common feature in many active pharmaceutical ingredients (APIs). Understanding its synthesis is critical for the development of novel therapeutics. This guide focuses on the most direct and widely utilized method for its preparation: the N-alkylation of 1-methylpiperazine.
Synthesis Strategy & Mechanistic Insights
The formation of this compound is most efficiently achieved via a nucleophilic substitution reaction. This approach involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.
Core Reaction Mechanism
The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.
-
Nucleophilic Attack: The secondary amine nitrogen atom on the 1-methylpiperazine ring acts as the nucleophile.[3] It attacks the electrophilic α-carbon (the carbon bonded to the halogen) of ethyl chloroacetate.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (nitrogen) and the leaving group (chloride) are transiently bonded to the α-carbon.
-
Leaving Group Departure & Proton Transfer: The chloride ion is expelled as the leaving group, resulting in the formation of a quaternary ammonium salt intermediate. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final tertiary amine product, this compound.
In many published procedures, an excess of the starting amine (1-methylpiperazine) is used. In this scenario, a second molecule of 1-methylpiperazine functions as the base to accept the proton, forming 1-methylpiperazinium chloride salt as a byproduct.[4] Alternatively, an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) can be employed to neutralize the acid generated.[5]
Diagram: SN2 Reaction Mechanism
Caption: General SN2 reaction for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of piperazines.[4][5] It utilizes an excess of 1-methylpiperazine, which serves as both a reactant and the acid scavenger, simplifying the reaction setup and work-up.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 0.903 | 0.22 | 24.4 mL |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 1.149 | 0.10 | 10.7 mL |
| Ethyl Acetate (Solvent) | 141-78-6 | 88.11 | 0.902 | - | 150 mL |
| Methylene Chloride | 75-09-2 | 84.93 | 1.326 | - | As needed |
| Methanol | 67-56-1 | 32.04 | 0.792 | - | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | - | As needed |
Step-by-Step Methodology
Diagram: Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazine (24.4 mL, 0.22 mol) in ethyl acetate (140 mL).
-
Addition of Electrophile: To the stirring solution, add ethyl chloroacetate (10.7 mL, 0.10 mol) dropwise over 10-15 minutes. The use of an addition funnel is recommended to control the rate of addition. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Execution: Stir the mixture at room temperature for 17-24 hours. A white precipitate of 1-methylpiperazinium chloride will form as the reaction progresses.
-
Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the limiting reagent, ethyl chloroacetate.
-
Work-up: Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the solid 1-methylpiperazinium chloride. Wash the solid cake with a small amount of cold ethyl acetate to recover any entrained product.
-
Work-up: Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent and excess 1-methylpiperazine under reduced pressure using a rotary evaporator. This will yield a crude oil.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of methanol in methylene chloride (e.g., starting from 9:1 methylene chloride:methanol).[4]
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a clear or pale yellow oil. A high yield (typically >90%) is expected.[4]
Product Characterization
To confirm the identity and purity of the synthesized this compound (CAS: 28920-67-4), the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group on the piperazine ring (a singlet), and the methylene protons of the piperazine ring and the acetate group.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.25.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch will be observed around 1730-1750 cm⁻¹.
Safety, Handling, and Storage
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. It is a lachrymator (causes tearing). All handling must be performed in a fume hood.
-
Ethyl Acetate / Methylene Chloride: Highly flammable (ethyl acetate) and volatile solvents. Avoid inhalation and contact with skin. Methylene chloride is a suspected carcinogen.
-
Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
The N-alkylation of 1-methylpiperazine with ethyl chloroacetate is a robust, efficient, and scalable method for the synthesis of this compound. The protocol detailed in this guide, which leverages an excess of the amine reactant to simplify the procedure, provides a reliable pathway for obtaining this valuable chemical intermediate in high yield and purity. Proper analytical characterization is essential to validate the structure and quality of the final product, ensuring its suitability for subsequent applications in research and drug development.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
physicochemical properties of Ethyl (4-methyl-1-piperazinyl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (4-methyl-1-piperazinyl)acetate
Introduction: The Significance of a Versatile Scaffold
In the landscape of modern drug discovery and development, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their pharmacological and pharmacokinetic profiles.[1][2] this compound is a key intermediate, a versatile building block that provides medicinal chemists with a reliable handle to introduce the N-methylpiperazine group. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the cornerstone of its effective application, enabling researchers to predict its behavior in reactions, design robust analytical methods, and ultimately, synthesize novel therapeutic agents with greater efficiency and control. This guide offers a comprehensive exploration of these properties, grounded in established analytical principles and practical, field-proven insights.
Molecular Identity and Structural Rationale
Chemical Identity
-
Systematic Name (IUPAC): ethyl 2-(4-methylpiperazin-1-yl)acetate[3]
-
Common Synonyms: Ethyl 4-methyl-1-piperazineacetate, (4-Methyl-piperazin-1-yl)-acetic acid ethyl ester[4][5]
Structural Representation
The structure of this compound combines a basic N-methylpiperazine ring with an ethyl acetate functional group. This bifunctional nature is central to its utility and chemical behavior.
Caption: 2D Structure of this compound.
Rationale for Structural Features
The molecule's architecture dictates its chemical personality. The tertiary amine of the N-methyl group and the other tertiary amine within the piperazine ring impart basicity, making the molecule susceptible to protonation in acidic environments. The ethyl ester group provides a site for nucleophilic attack, most notably hydrolysis, which can convert the ester back to the corresponding carboxylic acid.[7] This duality is key: the basic nitrogen allows for manipulation of solubility based on pH, while the ester provides a reactive handle for amide bond formation or other derivatizations.
Core Physicochemical Properties
A quantitative understanding of a molecule's physical properties is essential for its purification, handling, and formulation.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | [3][4] |
| Boiling Point | 250.3°C at 760 mmHg | [4] |
| 115-116°C at 12 Torr | [5] | |
| Density | 1.019 g/cm³ (Predicted) | [4][5] |
| Flash Point | 105.2°C | [4][5] |
| Refractive Index | 1.466 | [4][5] |
| pKa (Predicted) | 7.45 ± 0.10 | [5] |
| Vapor Pressure | 0.0218 mmHg at 25°C | [4] |
In-depth Discussion of Key Properties
-
Boiling Point and Volatility: The relatively high boiling point at atmospheric pressure (250.3°C) indicates low volatility.[4] For purification, vacuum distillation is the preferred method, as evidenced by the significantly lower boiling point at reduced pressure (115-116°C at 12 Torr).[5] This prevents thermal degradation that might occur at higher temperatures.
-
Solubility: While specific quantitative data is sparse in readily available literature, the structure allows for qualitative prediction. The presence of two tertiary amine nitrogens and two oxygen atoms allows for hydrogen bonding with protic solvents like water, suggesting some degree of aqueous solubility. However, the nine-carbon backbone and ethyl group introduce lipophilic character. Therefore, it is expected to be freely soluble in a wide range of organic solvents such as alcohols, ethyl acetate, and dichloromethane. Its aqueous solubility is expected to increase significantly at lower pH due to the protonation of the basic piperazine nitrogens.
-
pKa and pH-Dependent Behavior: The predicted pKa of 7.45 is attributed to the protonation of one of the piperazine nitrogens.[5] This value is critically important for drug development, as it dictates the charge state of the molecule at physiological pH (~7.4). At pH values below its pKa, the molecule will be predominantly protonated and exist as a cation, which typically enhances water solubility but may decrease membrane permeability. Conversely, at pH values above the pKa, the molecule will be in its neutral, more lipophilic form. This equilibrium is fundamental for designing liquid chromatography methods, extraction protocols, and pharmaceutical formulations.
Caption: Protonation equilibrium of the piperazine moiety.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The protocols described below represent a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~ 4.1-4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl group, split by the adjacent methyl group.
-
~ 3.2 ppm (singlet, 2H): The -CH₂ -COO- protons adjacent to the piperazine nitrogen and the carbonyl group.
-
~ 2.4-2.7 ppm (broad multiplet, 8H): The four sets of -CH₂ - protons on the piperazine ring, which often appear as a complex, overlapping signal.
-
~ 2.3 ppm (singlet, 3H): The N-CH₃ protons on the piperazine ring.
-
~ 1.2-1.3 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl group, split by the adjacent methylene group.
-
-
Expected ¹³C NMR Spectrum: The spectrum should show 8 distinct signals, corresponding to the 9 carbon atoms (two pairs of piperazine carbons are chemically equivalent). Key signals would include the carbonyl carbon (~170 ppm), the ester carbons (~60 ppm and ~14 ppm), and the carbons of the piperazine ring and N-methyl group (~45-55 ppm).
Caption: Standard workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion: In Electron Ionization (EI) mode, a molecular ion peak [M]⁺ should be observed at m/z = 186. In Electrospray Ionization (ESI) mode, common in LC-MS, the protonated molecule [M+H]⁺ would be detected at m/z = 187.1.
-
Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 141, or the loss of the entire ethyl acetate side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~1735-1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ester) stretch. This is a definitive peak for this molecule.
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1150-1250 cm⁻¹: C-O stretching of the ester group.
-
~1100-1150 cm⁻¹: C-N stretching of the tertiary amines.
Chromatographic Analysis: A Self-Validating Purity Protocol
A robust chromatographic method is essential for verifying purity.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Causality: This technique is ideal because it separates compounds based on polarity. The basic nature of the analyte requires careful mobile phase selection to ensure good peak shape.
-
Step-by-Step Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical; it protonates the piperazine nitrogens, preventing peak tailing by masking interactions with residual silanols on the silica support.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~210 nm, where the ester carbonyl group has some absorbance.
-
Validation: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Synthesis and Reactivity
Synthetic Pathway
The most common and straightforward synthesis involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base to neutralize the resulting hydrohalic acid.
Caption: Synthetic route via N-alkylation.
Key Reactivity: Ester Hydrolysis
A primary reaction of this molecule is the hydrolysis of the ethyl ester to form (4-methyl-1-piperazinyl)acetic acid.[7] This reaction can be catalyzed by either acid or base and is often a subsequent step in a synthetic sequence where the carboxylic acid functionality is required for further reactions, such as amide coupling. A patent describes the hydrolysis of the ethyl acetate by stirring in water at reflux temperature for 2 hours.[7]
Conclusion: A Cornerstone for Drug Discovery
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemistry. Its well-defined physicochemical properties—particularly its basicity, solubility profile, and reactive ester handle—provide a reliable and predictable platform for molecular elaboration. The piperazine core it delivers is instrumental in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1] A thorough understanding of the principles outlined in this guide empowers researchers to leverage this versatile building block to its full potential, accelerating the journey from initial concept to innovative therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]
- 5. alfa-industry.com [alfa-industry.com]
- 6. 28920-67-4|this compound|BLD Pharm [bldpharm.com]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl (4-methyl-1-piperazinyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, imparts a unique combination of properties to molecules. These include structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[2][3] Consequently, the incorporation of a piperazine moiety is a well-established strategy to enhance critical pharmacokinetic properties such as aqueous solubility, oral bioavailability, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2] Ethyl (4-methyl-1-piperazinyl)acetate, CAS Number 28920-67-4, is a versatile and efficient reagent that serves as a key building block for introducing this valuable pharmacophore into new chemical entities.[4] This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for its effective use in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is the bedrock of its successful application in synthesis.
Core Chemical Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 28920-67-4 | [5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [5][6] |
| Molecular Weight | 186.26 g/mol | [5][6] |
| IUPAC Name | ethyl 2-(4-methylpiperazin-1-yl)acetate | [5] |
| Boiling Point | 115-116 °C (at 12 Torr) | [7] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.466 | [7] |
| Flash Point | 105.2 °C | [7] |
Spectroscopic Characterization
Analytical characterization is crucial for confirming the identity and purity of the reagent. While spectra should be run on each new batch, the following provides expected data for ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard chemical shifts for similar structures)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.20 | Singlet (s) | 2H | -CO-CH₂ -N- |
| ~2.60 | Broad Singlet (br s) | 8H | Piperazine ring protons (-N-CH₂ -CH₂ -N-) |
| ~2.30 | Singlet (s) | 3H | -N-CH₃ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard chemical shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O (Ester Carbonyl) |
| ~60.5 | -O-C H₂-CH₃ |
| ~57.0 | -CO-C H₂-N- |
| ~55.0 | Piperazine ring carbons adjacent to N1 |
| ~53.0 | Piperazine ring carbons adjacent to N4 |
| ~46.0 | -N-C H₃ |
| ~14.0 | -O-CH₂-C H₃ |
Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule is expected to fragment. The molecular ion peak [M]⁺ should be observed at m/z = 186. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 141, and cleavage at the piperazine ring. A characteristic fragment for N-methylpiperazine is often observed at m/z = 99 or 100.[8]
Synthesis and Purification
The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction (N-alkylation) between 1-methylpiperazine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[9][10]
Reaction Mechanism and Rationale
The synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine nitrogen on 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The presence of a base is critical to neutralize the hydrohalic acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Potassium carbonate is a common, cost-effective, and moderately strong base suitable for this transformation. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively solvating the reagents without interfering with the nucleophile.
Caption: Sₙ2 reaction mechanism for the synthesis.
Detailed Experimental Protocol: Synthesis
This protocol provides a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add 1-methylpiperazine (1.0 eq) to the stirring suspension. Subsequently, add ethyl chloroacetate (1.05 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil, can be purified by vacuum distillation to afford this compound as a clear liquid.[7]
Key Synthetic Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a versatile intermediate. Its value lies in the two reactive handles it possesses: the ester, which can be hydrolyzed or used in amidation, and the tertiary amines of the piperazine ring, which influence solubility and receptor binding.
Hydrolysis to (4-Methylpiperazin-1-yl)acetic Acid
One of the most common subsequent reactions is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (4-Methylpiperazin-1-yl)acetic acid (CAS 54699-92-2). This acid is a crucial building block for forming amide bonds with various amine-containing scaffolds, a cornerstone of medicinal chemistry.
Caption: Workflow for the hydrolysis of the ethyl ester.
Detailed Experimental Protocol: Hydrolysis This protocol is adapted from established literature procedures.[7][11]
Materials:
-
This compound (1.0 eq)
-
8N Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction: Dissolve this compound (1.0 eq) in 8N hydrochloric acid.
-
Heating: Stir the reaction mixture at 95 °C for 16 hours.
-
Concentration: After cooling, concentrate the solution using a vacuum rotary evaporator to remove excess HCl and water.
-
Neutralization and Extraction: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield (4-methyl-1-piperazine)acetic acid, often as a solid.[11] A yield of approximately 55% can be expected with this method.[11]
Role as a Linker in Bioactive Molecules
The (4-methylpiperazin-1-yl)acetyl moiety is found in various classes of bioactive molecules. While direct synthesis routes for blockbuster drugs like Imatinib or Gefitinib may utilize different piperazine precursors, the functional group introduced by this reagent is structurally analogous to key components in many kinase inhibitors and CNS-active agents. For instance, in the synthesis of the non-benzodiazepine hypnotic agent Zopiclone, a key step involves the esterification of an alcohol intermediate with 4-methylpiperazine-1-carbonyl chloride, a closely related derivative.[12][13] This highlights the utility of the N-acyl piperazine scaffold in building complex, biologically active molecules. The N-methylpiperazine group itself is a known structural element in drugs like Trazodone, where it is crucial for receptor interaction.[11][14]
Analytical Quality Control
Ensuring the purity of starting materials is paramount in drug development. GC-MS is a highly effective technique for assessing the purity of this compound and identifying potential impurities.
General GC-MS Protocol:
-
Column: A standard non-polar column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A split injection is typically used to avoid overloading the column.
-
Oven Program: A temperature gradient program is recommended. For example, start at 100 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 280-290 °C and hold for a further 5-10 minutes.[15]
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of approximately 35-400 amu.
Expected Results:
-
The main peak corresponding to this compound should be observed at a specific retention time.
-
Potential impurities to monitor for include unreacted 1-methylpiperazine, residual ethyl chloroacetate, and any byproducts of side reactions. The mass spectrum of each peak can be used for identification by comparing it to library data.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its straightforward synthesis and versatile reactivity provide a reliable pathway to incorporate the pharmacokinetically advantageous N-methylpiperazine moiety into drug candidates. By understanding its properties, synthesis, and applications as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics.
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2008002629A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 28920-67-4,ethyl 2-(4-methylpiperazin-1-yl)acetate | lookchem [lookchem.com]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 11. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]
- 13. US20080015197A1 - Process for the preparatrion of zopiclone - Google Patents [patents.google.com]
- 14. US20210032243A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to Ethyl (4-methyl-1-piperazinyl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl (4-methyl-1-piperazinyl)acetate is a tertiary amine and an ester derivative of piperazine. Its structure is characterized by a piperazine ring N-substituted with a methyl group at one nitrogen and an ethyl acetate group at the other. This compound and its analogs are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine motif in a wide range of pharmacologically active molecules. Piperazine derivatives are known to exhibit diverse biological activities, and understanding their structural and electronic properties is crucial for designing new therapeutic agents.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS No: 28920-67-4).[1] We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on data presentation but on the underlying principles, experimental considerations, and the logical interpretation of the spectral features that confirm the molecule's identity and structure.
Molecular Structure and Spectroscopic Predictions
Before examining the experimental data, a foundational analysis of the molecular structure is essential for predicting the expected spectroscopic signals.
Chemical Structure:
-
IUPAC Name: ethyl 2-(4-methylpiperazin-1-yl)acetate[2]
-
Molecular Formula: C₉H₁₈N₂O₂[2]
-
Molecular Weight: 186.25 g/mol [2]
Structural Analysis for NMR:
-
Proton (¹H) Environment: The structure possesses several distinct proton environments:
-
The ethyl group's methyl protons (-O-CH₂-CH₃ ).
-
The ethyl group's methylene protons (-O-CH₂ -CH₃).
-
The methylene protons adjacent to the carbonyl group (-C(=O)-CH₂ -N).
-
The piperazine ring protons, which are two sets of equivalent methylene groups (-N-CH₂ -CH₂-N-).
-
The N-methyl protons (-N-CH₃ ).
-
-
Carbon (¹³C) Environment: We can predict seven unique carbon signals:
-
The ester carbonyl carbon (C =O).
-
The methylene carbon adjacent to the ester oxygen (C H₂-O).
-
The methyl carbon of the ethyl group (C H₃-CH₂).
-
The methylene carbon adjacent to the piperazine nitrogen (C H₂-N).
-
Two distinct methylene carbons on the piperazine ring.
-
The N-methyl carbon (C H₃-N).
-
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The spectrum of this compound provides definitive confirmation of its structure through chemical shifts, integration, and signal splitting.
Interpreted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4.15 | 2H | Quartet (q) | 7.1 | -O-CH₂ -CH₃ |
| 3.20 | 2H | Singlet (s) | - | -C(=O)-CH₂ -N |
| 2.55 | 8H | Broad Singlet (br s) | - | Piperazine Ring Protons (-CH₂ -N-CH₂ -) |
| 2.30 | 3H | Singlet (s) | - | -N-CH₃ |
| 1.25 | 3H | Triplet (t) | 7.1 | -O-CH₂-CH₃ |
Expert Analysis and Rationale
-
Ethyl Group (-CH₂CH₃): The quartet at 4.15 ppm is characteristic of a methylene group adjacent to an oxygen atom and coupled to a methyl group. Its integration of 2H confirms this assignment. The corresponding methyl group appears as a triplet at 1.25 ppm, integrating to 3H. The coupling constant of 7.1 Hz is identical for both signals, confirming they are coupled to each other.
-
Methylene Acetate (-COCH₂N): The singlet at 3.20 ppm, integrating to 2H, is assigned to the methylene protons between the carbonyl group and the piperazine nitrogen. The electronegativity of both the carbonyl and the nitrogen atom shifts this signal downfield. It appears as a singlet because there are no adjacent protons.
-
Piperazine Ring Protons: The eight protons on the piperazine ring are chemically similar and often appear as a broad singlet or a complex multiplet around 2.55 ppm. The broadness can be attributed to the conformational flexibility of the six-membered ring (chair-boat interconversion) on the NMR timescale.
-
N-Methyl Group (-NCH₃): The sharp singlet at 2.30 ppm, integrating to 3H, is unambiguously assigned to the methyl group attached to the nitrogen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate the signals and determine the chemical shifts and coupling constants.
Workflow Diagram
Caption: Workflow for ¹H NMR Analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. As predicted, the proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments.
Interpreted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 170.5 | C =O (Ester Carbonyl) | The highly deshielded environment of the carbonyl group places it far downfield. |
| 60.5 | -O-CH₂ -CH₃ | The carbon is bonded to an electronegative oxygen atom. |
| 57.0 | -C(=O)-CH₂ -N | This carbon is influenced by both the carbonyl group and the nitrogen atom. |
| 55.0 | Piperazine Ring C -N(CH₃) | Methylene carbons adjacent to the N-methyl substituted nitrogen. |
| 53.0 | Piperazine Ring C -N(CH₂COOEt) | Methylene carbons adjacent to the N-acetate substituted nitrogen. |
| 46.0 | -N-CH₃ | A typical chemical shift for an N-methyl group. |
| 14.2 | -O-CH₂-CH₃ | The terminal, shielded methyl carbon of the ethyl group. |
Note: Assignments for the piperazine ring carbons (55.0 and 53.0 ppm) are based on substituent effects observed in similar piperazine derivatives.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.
-
Data Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Interpreted IR Data (Neat/KBr)
| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |
| 2940-2800 | Strong | C-H Stretch (Aliphatic -CH₃, -CH₂) |
| 1735 | Strong | C=O Stretch (Ester) |
| 1280-1150 | Strong | C-O Stretch (Ester) |
| 1130-1080 | Medium | C-N Stretch (Tertiary Amine) |
Expert Analysis and Rationale
-
C=O Stretch: The most prominent peak in the spectrum is the strong absorption at ~1735 cm⁻¹. This is a classic diagnostic peak for the carbonyl group of a saturated aliphatic ester.[4]
-
C-H Stretch: The strong, sharp peaks in the 2800-2940 cm⁻¹ region are due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.
-
C-O Stretch: A strong band, often complex, is expected in the 1150-1280 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester functional group.
-
C-N Stretch: The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the fingerprint region, around 1080-1130 cm⁻¹, and are of medium intensity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument automatically subtracts the background.
-
Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its structure.
Interpreted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 186.137
-
Calculated Exact Mass: 186.1368 g/mol for C₉H₁₈N₂O₂[2]
-
Key Fragments:
m/z Proposed Fragment Structure 113 [M - CO₂Et]⁺ • Piperazine ring fragment after loss of the ethyl acetate side chain. 99 [CH₃-N(CH₂)₂CH₂]⁺ • Cleavage within the piperazine ring. 86 [CH₂=N(CH₂)₂CH₂]⁺ 70 [CH₂=NCH₂CH₂N]⁺ | 57 | [C₄H₉]⁺ or [CH₂N(CH₃)CH₂]⁺ |
Fragmentation Pathway Analysis
Under electron ionization (EI), the molecular ion ([M]⁺) is formed, which can then undergo fragmentation. The most common fragmentation pathway for this molecule involves the cleavage of the C-C bond alpha to the piperazine nitrogen, leading to the loss of the ethyl acetate group and formation of a stable, resonance-stabilized cation.
Caption: Primary fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.
Summary of Spectroscopic Data
| Technique | Key Data Points and Observations |
| ¹H NMR | Ethyl Group: δ 4.15 (q, 2H), 1.25 (t, 3H); N-CH₃: δ 2.30 (s, 3H); -COCH₂N-: δ 3.20 (s, 2H); Piperazine Ring: δ 2.55 (br s, 8H). The spectrum confirms all proton environments. |
| ¹³C NMR | C=O: δ 170.5; O-CH₂: δ 60.5; N-CH₂ (acetate): δ 57.0; Piperazine Cs: δ 55.0, 53.0; N-CH₃: δ 46.0; Ethyl CH₃: δ 14.2. Seven unique carbon signals are observed. |
| IR | C=O Stretch: 1735 cm⁻¹ (strong); C-H Stretch: 2940-2800 cm⁻¹ (strong); C-O Stretch: 1280-1150 cm⁻¹ (strong); C-N Stretch: 1130-1080 cm⁻¹ (medium). Confirms key functional groups. |
| MS (EI) | Molecular Ion [M]⁺: m/z = 186. Key Fragments: m/z = 113, 99, 70. Confirms molecular weight and provides structural information through fragmentation patterns. |
References
Ethyl (4-methyl-1-piperazinyl)acetate molecular weight and formula
An In-depth Technical Guide to Ethyl (4-methyl-1-piperazinyl)acetate
Executive Summary
This compound is a pivotal chemical intermediate, recognized for its versatile role in synthetic organic chemistry and its significant utility in the development of pharmaceutical compounds. As a derivative of piperazine, a core scaffold in numerous approved drugs, this compound serves as a critical building block for more complex molecules.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and analytical characterization, tailored for researchers and professionals in drug discovery and chemical development. We will delve into the mechanistic underpinnings of its synthesis, detail validated experimental protocols, and outline its application as a precursor, particularly in the formation of (4-methyl-1-piperazinyl)acetic acid.
Core Physicochemical Properties
The molecular identity and physical characteristics of this compound are foundational to its application in a laboratory or industrial setting. These properties dictate reaction conditions, purification strategies, and storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [3][4][5] |
| Molecular Weight | 186.25 g/mol | [3][5][6] |
| CAS Number | 28920-67-4 | [3][4] |
| IUPAC Name | ethyl 2-(4-methylpiperazin-1-yl)acetate | [5] |
| Boiling Point | 115-116 °C (at 12 Torr) | [6] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (acidity coeff.) | 7.45 ± 0.10 (Predicted) | [6] |
| Refractive Index | 1.466 | [6] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Mechanistic Insights
The primary route for synthesizing this compound involves the N-alkylation of 1-methylpiperazine. This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperazine ring acts as a nucleophile, attacking an ethyl acetate derivative bearing a leaving group.
Primary Synthesis Pathway: N-Alkylation
The synthesis is typically achieved by reacting 1-methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The lone pair of electrons on the secondary nitrogen of 1-methylpiperazine initiates a nucleophilic attack on the electrophilic α-carbon of the ethyl haloacetate. This displaces the halide ion (e.g., Br⁻ or Cl⁻) as a leaving group, forming a new carbon-nitrogen bond. The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. This method is a robust and widely utilized strategy for creating N-alkyl piperazine derivatives.[2][7]
Caption: General workflow for the N-alkylation synthesis of the title compound.
Experimental Protocol: Synthesis via N-Alkylation
This protocol is a representative example based on established methodologies for N-alkylation of piperazines.[2][7]
-
Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as potassium carbonate (1.5 eq.).
-
Reagent Addition: While stirring the mixture at room temperature, add ethyl bromoacetate (1.1 eq.) dropwise over 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.
Applications in Pharmaceutical and Chemical Synthesis
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of the reactive ester group, which can be readily modified, and the piperazine core, a known pharmacophore.[1][6]
Precursor to (4-methyl-1-piperazinyl)acetic acid
The most prominent application of this compound is its role as a direct precursor to (4-methyl-1-piperazinyl)acetic acid.[8][9] This is achieved through a straightforward hydrolysis of the ethyl ester. The resulting carboxylic acid is a valuable building block for creating amide bonds, a cornerstone of medicinal chemistry, allowing for its incorporation into larger, more complex drug candidates. For instance, (4-methyl-1-piperazinyl)acetic acid has been investigated for its potential antibacterial properties.[9]
Experimental Protocol: Hydrolysis to (4-methyl-1-piperazinyl)acetic acid
This protocol is adapted from documented hydrolysis procedures.[8][9]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a solution of aqueous hydrochloric acid (e.g., 8N HCl).
-
Reaction Execution: Heat the solution to 95°C and stir for 16 hours. The ester hydrolysis is driven by the acidic conditions and heat.
-
Isolation: Cool the reaction mixture and concentrate it using a vacuum rotary evaporator to remove excess acid and water.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize the hydrochloric acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to afford the target product, (4-methyl-1-piperazinyl)acetic acid. The purity can be confirmed by LC-MS analysis.[8]
Analytical and Quality Control Methodologies
Ensuring the identity, purity, and quality of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Chromatographic and Spectroscopic Analysis
-
Gas Chromatography (GC): GC is a suitable method for determining the purity of piperazine derivatives and quantifying potential residual starting materials or related impurities.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the final product and any subsequent derivatives, such as its hydrolysis product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra provide definitive information on the arrangement of atoms, confirming the presence of the ethyl ester, the methyl group, and the piperazine ring protons, thus verifying the compound's identity.[3]
Caption: A standard analytical workflow for the characterization of the title compound.
Safety, Handling, and Storage
Proper handling and storage are imperative for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to prevent degradation.[3]
-
Toxicity: Acute toxicity data indicates a lowest published lethal dose (LDLo) of 1 g/kg via the intraperitoneal route in mice, with observed effects including somnolence and dyspnea.[4]
Conclusion
This compound is a functionally rich and synthetically accessible intermediate. Its molecular architecture, combining a reactive ester handle with the pharmacologically significant piperazine scaffold, establishes it as a valuable asset in the synthesis of novel chemical entities for drug discovery and development. The methodologies for its synthesis, derivatization, and analysis are well-established, providing a reliable platform for its application in advanced chemical research.
References
- 1. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 28920-67-4|this compound|BLD Pharm [bldpharm.com]
- 4. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-industry.com [alfa-industry.com]
- 7. researchgate.net [researchgate.net]
- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
solubility of Ethyl (4-methyl-1-piperazinyl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl (4-methyl-1-piperazinyl)acetate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and final dosage form, an intimate understanding of an API's solubility profile is paramount for rational process design and optimization. This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in medicinal chemistry. We will explore its theoretical solubility based on molecular structure, present a robust experimental protocol for its quantitative determination, and discuss the practical implications for researchers and drug development professionals.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a piperazine derivative incorporating both a tertiary amine and an ethyl ester functional group. This unique combination of moieties makes it a versatile intermediate in the synthesis of numerous pharmacologically active compounds. The selection of an appropriate solvent is a cornerstone of efficient pharmaceutical processes, influencing everything from reaction kinetics and impurity profiles to crystallization behavior and bioavailability.[1] An incorrect solvent choice can lead to issues with yield, purity, and the physical form of the final API, creating significant hurdles in later development stages.[1]
This guide is designed to provide researchers, chemists, and formulation scientists with both a theoretical framework and a practical methodology for assessing the solubility of this compound in a range of common organic solvents.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility behavior. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C9H18N2O2 | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | Varies; often a liquid or low-melting solid | |
| Boiling Point | 250.3°C at 760 mmHg | [3] |
| Density | 1.019 g/cm³ (Predicted) | [4] |
| pKa (Predicted) | 7.45 ± 0.10 (for the piperazine nitrogen) | [4] |
| LogP (Predicted) | 0.4 | [2] |
Theoretical Solubility Profile: A Structure-Based Assessment
While precise experimental data is the gold standard, a theoretical assessment based on the molecule's functional groups can provide valuable initial guidance for solvent selection. The "like dissolves like" principle is the guiding tenet here.[5]
-
Piperazine Ring and Tertiary Amines: The two nitrogen atoms in the piperazine ring, one of which is a tertiary amine, are capable of acting as hydrogen bond acceptors.[6] This structural feature suggests good solubility in polar protic solvents like ethanol and methanol, where the solvent can act as a hydrogen bond donor.[7] The basic nature of the amines also implies that solubility may be enhanced in acidic conditions, though this is more relevant to aqueous systems.
-
Ethyl Ester Group: The ester group contains polar C=O and C-O bonds, contributing to the molecule's overall polarity. While esters cannot hydrogen bond with each other, the oxygen atoms can act as hydrogen bond acceptors with protic solvents.[8] This further supports the likelihood of good solubility in alcohols. In polar aprotic solvents like acetone or ethyl acetate, dipole-dipole interactions between the solvent and the ester group will be a primary driver of solvation.
-
Alkyl Moieties: The ethyl group and the methyl group on the piperazine ring are non-polar. The presence of these hydrocarbon components suggests that the molecule will have some affinity for less polar environments. However, the influence of the polar amine and ester groups is expected to dominate. Consequently, solubility in purely non-polar solvents like hexane or toluene is anticipated to be limited.
Predicted Solubility Trend: High Solubility: Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate Solubility: Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane) Low Solubility: Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10]
Experimental Workflow
The following diagram outlines the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached. A good starting point is ~20-50 mg.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[9] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the undissolved solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a solvent-compatible 0.22 µm syringe filter to the syringe. This step is critical to remove any undissolved micro-particulates.[11]
-
Dispense the filtered saturated solution into a clean vial.
-
Perform an accurate serial dilution of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. UV detection should be set to a wavelength where the analyte has strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[12] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, filtered sample from step 3 into the HPLC system.
-
Calculation: Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the diluted sample.[12] Correct for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise format.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | [Experimental Value] | [Calculated Value] |
| n-Hexane | [Experimental Value] | [Calculated Value] |
This quantitative data is invaluable for:
-
Crystallization Process Development: Selecting a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for cooling crystallization.[13]
-
Purification: Choosing a solvent system that maximizes the solubility of the desired compound while minimizing the solubility of impurities.
-
Formulation: Identifying suitable solvents for preparing liquid formulations or for use in spray drying and other manufacturing processes.
Conclusion
While a theoretical analysis provides a useful starting point, this guide emphasizes the necessity of rigorous experimental work for accurately determining the solubility of this compound. The detailed shake-flask protocol provided herein represents a robust and reliable method for generating the high-quality data required for informed decision-making in a drug development setting. A thorough understanding of solubility in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the successful and efficient progression of a compound from the laboratory to the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperazine [medbox.iiab.me]
- 3. youtube.com [youtube.com]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. improvedpharma.com [improvedpharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. dspace.mit.edu [dspace.mit.edu]
Commercial Availability and Applications of Ethyl (4-methyl-1-piperazinyl)acetate: A Technical Guide for Researchers
Introduction: The Strategic Importance of the Piperazine Moiety in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Ethyl (4-methyl-1-piperazinyl)acetate, a derivative of piperazine, represents a key synthon in medicinal chemistry. The piperazine ring is a prevalent scaffold in numerous approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. This guide provides an in-depth technical overview of the commercial availability of this compound, its physicochemical properties, and its applications, with a focus on enabling its effective utilization in research and development.
Physicochemical Properties and Structural Features
This compound (CAS No. 28920-67-4) is a versatile reagent with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol .[1][2] Its structure features a piperazine ring N-substituted with a methyl group and an ethyl acetate moiety, providing both a basic nitrogen center and a reactive ester functional group. This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 28920-67-4 |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol [1][2] |
| Boiling Point | 115-116 °C (at 12 Torr)[1][3] |
| Density | 1.019 ± 0.06 g/cm3 (Predicted)[1][3] |
| pKa | 7.45 ± 0.10 (Predicted)[1][3] |
The predicted pKa suggests that the piperazine nitrogen is significantly basic, allowing it to act as a proton acceptor under physiological conditions, which can be advantageous for drug-target interactions and for improving the aqueous solubility of the final compound.
References
The Strategic Role of Ethyl (4-methyl-1-piperazinyl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs.[1] This technical guide delves into the specific role and utility of a key derivative, Ethyl (4-methyl-1-piperazinyl)acetate. We will explore its synthesis, physicochemical properties, and its strategic application as a versatile building block in the design and discovery of novel therapeutic agents. This guide will provide field-proven insights into the causality behind its experimental utility, supported by detailed protocols and an exploration of its function in bioactive molecules, particularly within the realm of central nervous system (CNS) disorders.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The prevalence of the piperazine heterocycle in FDA-approved drugs is a testament to its remarkable versatility.[2] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 offers a unique combination of structural rigidity and conformational flexibility.[3] This scaffold's physicochemical properties, such as its basicity and water solubility, can be finely tuned through substitution, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic profiles.[1] The piperazine moiety is a common feature in drugs targeting a wide array of conditions, including psychiatric disorders, allergies, infections, and cardiovascular diseases.[3][4] this compound emerges from this distinguished family of compounds as a particularly useful and reactive intermediate for the introduction of a substituted piperazine fragment into a target molecule.
Physicochemical and Structural Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in drug synthesis.
| Property | Value | Source |
| CAS Number | 28920-67-4 | [5] |
| Molecular Formula | C9H18N2O2 | [5] |
| Molecular Weight | 186.25 g/mol | [5] |
| Boiling Point | 115-116 °C (at 12 Torr) | [3] |
| Density | 1.019 ± 0.06 g/cm3 (Predicted) | [3] |
| pKa | 7.45 ± 0.10 (Predicted) | [3] |
| LogP | 0.4 (Predicted) | [5] |
The structure of this compound, with its tertiary amine, ester functional group, and the core piperazine ring, provides multiple points for chemical modification, making it a highly adaptable building block.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the haloacetate.
Experimental Protocol: N-alkylation of 1-methylpiperazine
Objective: To synthesize this compound.
Materials:
-
1-methylpiperazine
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Anhydrous potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-methylpiperazine (1.0 equivalent) in acetonitrile or DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Note: The use of a base like potassium carbonate is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. The choice of solvent and temperature can be optimized to improve the reaction rate and yield.[1]
Below is a Graphviz diagram illustrating the synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-industry.com [alfa-industry.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl (4-methyl-1-piperazinyl)acetate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety
In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold. Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of desirable properties to drug candidates. These include increased polarity, which often enhances aqueous solubility and bioavailability, and a rigid conformation that can be tailored for specific receptor interactions.[1] The piperazine core is a common feature in a multitude of approved drugs, acting as a versatile linker or a key pharmacophoric element.[2][3]
Ethyl (4-methyl-1-piperazinyl)acetate emerges as a particularly valuable building block, offering a strategic entry point for introducing this important motif. It provides a readily functionalizable handle—the ethyl ester—appended to the N-methylpiperazine core. This guide offers an in-depth exploration of its properties, synthesis, and reactivity, providing researchers with the technical insights needed to effectively leverage this compound in their synthetic campaigns.
Core Physicochemical Properties
A thorough understanding of a building block's physical and chemical characteristics is fundamental to its successful application in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 28920-67-4 | [4][5][6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 186.25 g/mol | [4][5] |
| Boiling Point | 115-116 °C (at 12 Torr) | [4] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Predicted) | 7.45 ± 0.10 | [4] |
| Flash Point | 105.2 °C | [4] |
| IUPAC Name | ethyl 2-(4-methylpiperazin-1-yl)acetate | [5] |
| Common Synonyms | Ethyl 4-methyl-1-piperazineacetate, 1-(2-ethoxy-2-oxoethyl)-4-methylpiperazine | [4][5][6] |
Synthetic Pathways: Accessing the Building Block
The most common and efficient method for synthesizing this compound is through the direct N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. This reaction is a standard SN2 process where the more nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbon of the haloacetate.
The choice of base and solvent is critical for optimizing yield and minimizing side reactions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrohalic acid formed during the reaction. Solvents like acetonitrile, THF, or DMF are suitable for this transformation. The causality here is clear: the base prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.
Core Reactivity and Synthetic Utility
This compound is a bifunctional molecule, but its primary utility in medicinal chemistry stems from the reactivity of the ethyl ester group. The tertiary amines of the piperazine ring are generally stable under many reaction conditions, making the ester the primary site for synthetic elaboration.
Hydrolysis to the Carboxylic Acid
The most pivotal transformation of this building block is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (4-methyl-1-piperazinyl)acetic acid.[7][8] This is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often using hydrochloric acid at elevated temperatures, is a robust and common method.[7][8]
Causality: The resulting carboxylic acid is a crucial intermediate. It serves as a direct precursor for amide bond formation, one of the most important linkages in pharmaceutical compounds. This two-step sequence (hydrolysis followed by coupling) is often more reliable and higher-yielding than attempting direct amidation of the ester.
Amide Bond Formation
With the carboxylic acid in hand, researchers can access a vast array of amide derivatives through standard peptide coupling protocols. Reagents such as HATU, HBTU, or the classic EDC/HOBt system are used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the desired amide. This strategy is central to building complex molecules where the N-methylpiperazine acetate moiety is connected to another part of the target structure.
Reduction to the Alcohol
The ester can be reduced to the primary alcohol, 2-(4-methyl-1-piperazinyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] This opens up alternative synthetic avenues. The resulting alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established chemical literature.
Protocol 1: Synthesis of (4-Methyl-1-piperazinyl)acetic acid (Acid Hydrolysis)
This protocol details the conversion of the title ester to its corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
This compound (1.0 eq.)
-
8N Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve this compound (e.g., 1.3 g, 6.50 mmol) in 8N hydrochloric acid.[7][8]
-
Heat the reaction mixture to 95°C and stir for 16 hours.[7][8] Monitor reaction completion by a suitable method (e.g., TLC or LC-MS).
-
After completion, cool the reaction to room temperature and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acid and water.
-
Carefully neutralize the remaining acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[7][8]
-
Combine the organic phases, wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target product, (4-methyl-1-piperazinyl)acetic acid.[7] The product can be further purified by recrystallization or grinding with a suitable solvent mixture like diethyl ether/acetone.[7]
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general workflow for coupling the synthesized carboxylic acid with a generic primary or secondary amine (R¹R²NH).
Materials:
-
(4-Methyl-1-piperazinyl)acetic acid (1.0 eq.)
-
Amine (R¹R²NH) (1.0-1.2 eq.)
-
Coupling Agent (e.g., HATU, 1.1 eq.)
-
Non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Methyl-1-piperazinyl)acetic acid in the anhydrous solvent.
-
Add the amine and the base (DIPEA) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling agent (HATU) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired amide.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Acute toxicity data suggests a lowest published lethal dose (LDLo) of 1 g/kg via the intraperitoneal route in mice.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its straightforward synthesis and, more importantly, its predictable reactivity make it an ideal starting point for introducing the pharmacologically significant N-methylpiperazine moiety. Through a simple and robust hydrolysis to the corresponding carboxylic acid, it provides access to a vast chemical space via amide coupling reactions. This guide has detailed the core properties, synthesis, and key transformations of this building block, providing the necessary technical foundation for its effective application in the rational design and synthesis of next-generation therapeutics.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 2-(4-methylpiperazin-1-yl)acetate | CAS#:28920-67-4 | Chemsrc [chemsrc.com]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique physicochemical properties—including high aqueous solubility, tunable basicity, and conformational flexibility—make it an invaluable component in the design of novel therapeutics.[3][4][5] This guide provides a comprehensive technical overview of piperazine derivatives in drug discovery, delving into their synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. We will explore their mechanisms of action, from modulating central nervous system (CNS) receptors to inhibiting kinases in oncology.[6][7] Furthermore, this document details key experimental protocols, presents quantitative data, and highlights the broad therapeutic applications of numerous FDA-approved drugs that feature this versatile core.[8][9]
Introduction: The Piperazine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These are termed "privileged scaffolds" for their ability to interact with multiple, diverse biological targets. The piperazine moiety is a quintessential example of such a scaffold.[3][4] Its prevalence is not coincidental but is rooted in a unique combination of chemical and structural attributes that make it exceptionally suitable for drug design.[5]
The two nitrogen atoms at the 1 and 4 positions are key to its utility. They can serve as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like receptors and enzymes.[10] These basic nitrogens also allow for improved aqueous solubility and can be readily functionalized, providing medicinal chemists with two independent handles to modulate a molecule's potency, selectivity, and pharmacokinetic (PK) properties.[2][11] The piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable three-dimensional structure for interacting with target proteins, yet it possesses enough conformational flexibility to adapt to various binding pockets.[4] This balance of properties has enabled the development of piperazine-containing drugs across a vast spectrum of therapeutic areas, including psychiatry, oncology, infectious diseases, and allergy treatment.[5][12][13]
Synthesis of Piperazine Derivatives
The synthetic versatility of the piperazine core allows for the creation of vast and diverse chemical libraries.[14] While numerous methods exist, a majority of commercially successful drugs are N-substituted piperazines, with substituents at one or both nitrogen atoms.[10] Common synthetic strategies include nucleophilic substitution, reductive amination, and modern cross-coupling reactions like the Buchwald-Hartwig amination.[15]
General Synthetic Workflow: N-Arylation and N-Alkylation
A common and powerful approach to creating 1,4-disubstituted piperazines involves a two-step sequence: an initial N-arylation followed by a subsequent N-alkylation or N-acylation. This allows for the controlled and independent introduction of different pharmacophoric elements at each nitrogen.
Caption: General workflow for synthesizing 1,4-disubstituted piperazine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation
This protocol describes a typical palladium-catalyzed cross-coupling reaction to synthesize a 1-arylpiperazine intermediate. This method is widely used due to its high efficiency and tolerance for a broad range of functional groups.[15]
Objective: To synthesize 1-(4-methoxyphenyl)piperazine from piperazine and 1-chloro-4-methoxybenzene.
Materials:
-
Piperazine
-
1-chloro-4-methoxybenzene (Aryl Halide)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene (Solvent)
-
Nitrogen or Argon gas (Inert atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 1-chloro-4-methoxybenzene (1.0 equivalent) and piperazine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Heating: Stir the reaction mixture vigorously and heat to 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)piperazine.
Pharmacology and Mechanism of Action (MoA)
Piperazine derivatives exhibit an exceptionally broad range of pharmacological activities, a testament to the scaffold's versatility.[13][16] They are particularly prominent as agents targeting the central nervous system (CNS), but their applications extend to anticancer, antihistamine, antiviral, and anti-inflammatory therapies, among others.[1][12]
The mechanism of action is highly dependent on the substituents attached to the piperazine core. The arylpiperazine moiety, for instance, is a classic pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[17][18]
-
CNS Disorders: Many antipsychotics (e.g., Clozapine, Ziprasidone) and antidepressants (e.g., Trazodone, Vortioxetine) contain a piperazine ring.[19] These drugs often act as antagonists or partial agonists at dopamine (D₂) and serotonin (5-HT) receptor subtypes, modulating neurotransmitter pathways implicated in psychiatric conditions.[6][16]
-
Oncology: In cancer therapy, piperazine is a key structural component of many tyrosine kinase inhibitors (TKIs).[5] Drugs like Imatinib and Bosutinib utilize the piperazine ring as a linker to connect different pharmacophoric fragments and to enhance solubility, enabling them to bind effectively to the ATP-binding pocket of target kinases.[6]
-
Antihistamines: Second-generation antihistamines like Cetirizine and Hydroxyzine incorporate a piperazine structure, which is crucial for their interaction with the histamine H1 receptor to block allergic responses.[8]
Caption: Simplified signaling pathway of a Dopamine D2 receptor and its antagonism by an arylpiperazine drug.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing a lead compound into a viable drug candidate. For piperazine derivatives, these studies systematically explore how modifying substituents at the N1 and N4 positions, or on the piperazine ring itself, impacts biological activity.[14] The goal is to enhance potency and selectivity while improving pharmacokinetic properties.
The arylpiperazine scaffold has been extensively studied for its interaction with aminergic GPCRs.[7][17] A typical SAR investigation might involve:
-
Varying the Aryl Group (N1): Introducing different substituents (e.g., chloro, methoxy, trifluoromethyl) on the phenyl ring can drastically alter receptor affinity and selectivity.[20]
-
Modifying the Linker: The length and nature of the chain connecting the second nitrogen (N4) to another molecular fragment can fine-tune the molecule's fit within the receptor's binding pocket.
-
Exploring the Terminal Group: Changing the chemical nature of the group at the end of the linker can confer selectivity for different receptor subtypes.
Caption: Logical flow diagram of a typical Structure-Activity Relationship (SAR) cycle.
Quantitative SAR Data
The following table presents hypothetical SAR data for a series of arylpiperazine derivatives targeting the Dopamine D₂ receptor, illustrating how minor structural changes can lead to significant differences in binding affinity.
| Compound | R1 (Aryl Group) | R4 (Terminal Group) | D₂ Receptor Affinity (Kᵢ, nM) |
| 1 | Phenyl | -H | 550 |
| 2 | 2-Methoxyphenyl | -H | 120 |
| 3 | 2-Methoxyphenyl | Butyl-Indole | 15 |
| 4 | 2-Chlorophenyl | Butyl-Indole | 53 |
| 5 | 3-Chlorophenyl | Butyl-Indole | 240 |
Data is illustrative. Kᵢ is the inhibition constant; a lower value indicates higher binding affinity.
This data demonstrates that a 2-methoxy substitution on the phenyl ring (Compound 2 vs. 1) improves affinity.[21] Adding a larger terminal group (Compound 3 vs. 2) dramatically increases potency, and the position of a chloro substituent is critical for maintaining high affinity (Compound 4 vs. 5).[21]
Pharmacokinetics and Drug Metabolism
A key reason for the widespread use of the piperazine scaffold is its ability to confer favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[1][3] The basic nature of the piperazine nitrogens often leads to good aqueous solubility, which is beneficial for oral absorption and formulation.[11]
However, the piperazine moiety can also be susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[22][23] Common metabolic pathways include N-dealkylation and oxidation of the piperazine ring. Understanding these metabolic liabilities is crucial, as they can lead to the formation of inactive metabolites or, in some cases, active or toxic byproducts.[24] Medicinal chemists often employ strategies to block metabolic hotspots, such as introducing steric hindrance or replacing hydrogen atoms with fluorine, to improve a drug's half-life and overall exposure.[11] Some piperazine derivatives have also been shown to inhibit P-glycoprotein (P-gp), an efflux transporter, which can be leveraged to increase the bioavailability of co-administered drugs.[25][26]
Therapeutic Applications and FDA-Approved Drugs
The success of the piperazine scaffold is best illustrated by the large number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this ring system.[8][9][11] Between 2012 and 2023 alone, 36 small-molecule drugs containing a piperazine ring were approved, with a significant number in the anticancer category.[9]
| Therapeutic Area | Drug Name (Brand Name) | Mechanism of Action / Target | Approved Use |
| Oncology | Imatinib (Gleevec) | Bcr-Abl Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia[6] |
| Olaparib (Lynparza) | PARP Inhibitor | Ovarian, Breast, Pancreatic Cancer[5][27] | |
| Palbociclib (Ibrance) | CDK4/6 Inhibitor | Breast Cancer[6] | |
| Antipsychotics | Clozapine (Clozaril) | Atypical Antipsychotic (Dopamine/Serotonin Receptor Antagonist) | Schizophrenia[6] |
| Ziprasidone (Geodon) | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder[8] | |
| Antidepressants | Vortioxetine (Trintellix) | Serotonin Modulator and Stimulator | Major Depressive Disorder[19] |
| Trazodone (Desyrel) | Serotonin Antagonist and Reuptake Inhibitor | Depression[8] | |
| Antihistamines | Cetirizine (Zyrtec) | H1 Receptor Antagonist | Allergic Rhinitis, Urticaria[8][9] |
| Meclizine (Antivert) | H1 Receptor Antagonist | Nausea, Motion Sickness[8] | |
| Erectile Dysfunction | Sildenafil (Viagra) | PDE5 Inhibitor | Erectile Dysfunction[8][9] |
| Antiviral | Cabotegravir (Vocabria) | HIV Integrase Inhibitor | HIV Infection Treatment/Prevention[28] |
Challenges and Future Perspectives
Despite its successes, the use of the piperazine scaffold is not without challenges.
-
Metabolic Instability: As mentioned, piperazine rings can be susceptible to CYP-mediated metabolism, which can limit a drug's efficacy and duration of action.[11]
-
Toxicity: Certain piperazine derivatives have been associated with off-target effects and toxicity, including hepatotoxicity and cardiotoxicity.[24] Some recreational "designer drugs" are piperazine derivatives, which has highlighted their potential for abuse and adverse effects.[22][29]
-
Bioisosteric Replacement: To overcome these challenges, a major focus of current research is the development of piperazine bioisosteres.[11] These are structurally different scaffolds that mimic the key physicochemical and spatial properties of piperazine but offer improved metabolic stability or reduced off-target activity.[27][30] Examples include diazabicycloalkanes and spirodiamines.[31]
-
C-H Functionalization: Traditionally, modifications to piperazine derivatives have been limited to the nitrogen atoms.[10] Emerging synthetic methods focusing on the C-H functionalization of the carbon atoms of the ring are opening up new avenues for creating novel analogs with unique three-dimensional shapes and pharmacological profiles.[10]
Conclusion
The piperazine ring is a remarkably versatile and enduringly important scaffold in drug discovery. Its unique combination of physicochemical properties has made it a "privileged" structure, enabling the development of a wide array of successful drugs across numerous therapeutic areas.[3][5] From modulating complex neurotransmitter systems in the brain to inhibiting critical kinases in cancer cells, the functional diversity of piperazine derivatives is vast. While challenges related to metabolism and toxicity exist, ongoing innovations in synthetic chemistry, such as C-H functionalization and the design of novel bioisosteres, ensure that the piperazine scaffold and its conceptual relatives will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adanipharma.net [adanipharma.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 19. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 28. researchgate.net [researchgate.net]
- 29. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. enamine.net [enamine.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate via N-Alkylation
Abstract
This comprehensive guide details the synthesis of Ethyl (4-methyl-1-piperazinyl)acetate, a valuable building block in medicinal chemistry, through the N-alkylation of 1-methylpiperazine with ethyl bromoacetate. We provide an in-depth exploration of the reaction mechanism, a detailed and optimized experimental protocol, and expert insights into critical process parameters. This document serves as an essential resource for researchers, chemists, and drug development professionals aiming to efficiently synthesize piperazine-containing scaffolds for therapeutic applications.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents across a wide range of applications, including oncology, virology, and central nervous system (CNS) disorders.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms, situated at opposite ends of the six-membered ring, provide sites for substitution, allowing for the fine-tuning of a molecule's pharmacological profile.[2][4] Furthermore, the piperazine moiety often enhances aqueous solubility and oral bioavailability, crucial pharmacokinetic properties for drug candidates.[5]
This compound, in particular, serves as a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling its conjugation to other molecular fragments. The N-methylpiperazine group is a common feature in many CNS-active drugs, contributing to target affinity and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5] This guide focuses on its direct and efficient synthesis via a classical N-alkylation reaction.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 1-methylpiperazine and ethyl bromoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
Diagram of the SN2 Reaction Mechanism:
Caption: SN2 attack of the nucleophilic nitrogen on ethyl bromoacetate.
In this process, the secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion as the leaving group.[6]
Key Experimental Choices Explained:
-
Choice of Base (Potassium Carbonate, K₂CO₃): The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[7] We select anhydrous potassium carbonate for several reasons:
-
Mildness: It is sufficiently basic to scavenge the HBr but is not strong enough to promote significant hydrolysis of the ethyl ester product.
-
Heterogeneity: It is largely insoluble in acetonitrile, simplifying workup via simple filtration.[8][9]
-
Cost-Effectiveness: It is an inexpensive and readily available reagent.
-
-
Choice of Solvent (Acetonitrile, ACN): A polar aprotic solvent is ideal for SN2 reactions.[7] Acetonitrile is chosen because:
-
Temperature: The reaction is performed under gentle reflux (approx. 80-82°C) to provide sufficient thermal energy to overcome the activation barrier, ensuring a reasonable reaction rate without promoting significant side reactions.[10]
Experimental Protocol
This protocol describes the synthesis on a 0.1 mole scale. Adjust quantities accordingly for different scales.
Reagent & Materials Table
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount (g) | Amount (mol) | Molar Eq. |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 10.02 | 0.10 | 1.0 |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 17.54 | 0.105 | 1.05 |
| Potassium Carbonate | 584-08-7 | 138.21 | 20.73 | 0.15 | 1.5 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 200 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Brine (Saturated NaCl) | - | - | As needed | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | - |
Safety Precaution: Ethyl bromoacetate is a lachrymator and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step-by-Step Procedure
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methylpiperazine (10.02 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of anhydrous acetonitrile.
-
Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromoacetate (17.54 g, 0.105 mol) to the mixture dropwise over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~85-90°C) and maintain for 4-6 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To check for completion, spot the reaction mixture against the 1-methylpiperazine starting material. A typical mobile phase is Dichloromethane:Methanol (9:1). The product is more polar than ethyl bromoacetate but less polar than 1-methylpiperazine.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with additional acetonitrile (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil.
-
-
Purification:
-
Vacuum Distillation (Preferred for Scale): The product can be purified by vacuum distillation.[12] The expected boiling point is approximately 115-116 °C at 12 Torr.[12]
-
Column Chromatography: For smaller scales or higher purity requirements, the crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in ethyl acetate if needed.
-
-
Characterization: The final product should be a clear to pale yellow oil.
-
Expected Yield: 75-85%.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.15 (q, 2H), 3.15 (s, 2H), 2.55 (br t, 4H), 2.45 (br t, 4H), 2.25 (s, 3H), 1.25 (t, 3H).
-
MS (ESI+): m/z 187.1 [M+H]⁺.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / Slow Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient temperature.3. Poor quality acetonitrile (contains water). | 1. Use freshly dried, powdered K₂CO₃.2. Ensure the internal reaction temperature reaches reflux (~80°C).3. Use anhydrous grade solvent. |
| Formation of Side Products | 1. Over-alkylation (quaternary salt formation).2. Ester hydrolysis. | 1. Avoid a large excess of ethyl bromoacetate. Add it dropwise to maintain a low concentration.2. Ensure the K₂CO₃ is not contaminated with stronger bases (e.g., KOH). Use anhydrous conditions. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is thermally unstable during distillation. | 1. Add 0.5-1% triethylamine to the chromatography eluent to sharpen peaks and prevent streaking on the silica column.2. Ensure a good vacuum is achieved to lower the distillation temperature. |
Conclusion
The N-alkylation of 1-methylpiperazine with ethyl bromoacetate is a robust, efficient, and scalable method for producing a key synthetic intermediate. By carefully controlling reaction parameters—particularly the choice of a mild inorganic base and a polar aprotic solvent—high yields of the desired product can be achieved while minimizing side reactions. The protocol and insights provided herein offer a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and development programs.
References
- 1. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. scilit.com [scilit.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. alfa-industry.com [alfa-industry.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Arylpiperazine Acetates from Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Importance of the N-Arylpiperazine Moiety
The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs with diverse pharmacological activities, including anticancer, antidepressant, and antiviral properties.[1][2][3] Its prevalence stems from its ability to interact with various biological targets, often serving as a crucial pharmacophore that dictates potency, selectivity, and pharmacokinetic properties.[3][4] Ethyl (4-methyl-1-piperazinyl)acetate is a key building block that, when coupled with diverse aryl and heteroaryl systems, provides rapid access to vast libraries of potential drug candidates.
The most robust and versatile method for forging the critical C–N bond between the piperazine nitrogen and an aryl ring is the Buchwald-Hartwig amination.[2][5] This palladium-catalyzed cross-coupling reaction has revolutionized medicinal chemistry by offering a mild and highly functional-group-tolerant alternative to harsher classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[5][6] This guide provides an in-depth analysis of the reaction, detailed protocols, and optimization strategies for coupling this compound with aryl halides.
The Reaction Mechanism: Understanding the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium catalytic cycle. A deep understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7]
-
Oxidative Addition : The cycle begins with a catalytically active, low-coordinate Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a new Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7] However, modern catalyst systems equipped with highly electron-rich and bulky phosphine ligands can readily activate even challenging aryl chlorides.[8]
-
Amine Coordination & Deprotonation : The secondary amine, this compound, coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the piperazine N-H proton is abstracted. This deprotonation is essential for forming the palladium-amido complex, a key intermediate on the path to C–N bond formation.
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C–N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9] The steric and electronic properties of the phosphine ligand are crucial for promoting this step efficiently and preventing side reactions like beta-hydride elimination.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components & Optimization Parameters
The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Component | Common Choices & Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂: Standard, air-stable Pd(0) and Pd(II) precatalysts. Pd(OAc)₂ requires in situ reduction to the active Pd(0) state, often by the phosphine ligand or amine.[9] Palladium Precatalysts (e.g., XPhos Pd G3): Air- and moisture-stable complexes that rapidly form the active Pd(0) catalyst upon exposure to a base, offering improved reliability and reaction rates.[10] |
| Ligand | Role: The ligand is the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination.[11] Choice: Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald ligands") like XPhos , SPhos , and RuPhos are highly effective.[12] For cyclic secondary amines like piperazines, bidentate ligands such as Xantphos can also be excellent choices, preventing catalyst decomposition.[10] The choice of ligand directly impacts the reaction's scope, allowing for the coupling of less reactive aryl chlorides.[8] |
| Base | Role: Essential for deprotonating the piperazine nitrogen to form the reactive palladium-amido complex.[13] Choice: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is highly effective but moisture-sensitive. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder, more user-friendly alternatives, particularly for substrates with base-sensitive functional groups. |
| Solvent | Role: Must solubilize the reactants and facilitate the reaction at the required temperature. Choice: Anhydrous, aprotic solvents are standard. Toluene , dioxane , and tetrahydrofuran (THF) are the most common choices. Toluene and dioxane are favored for higher-temperature reactions. |
Experimental Protocols
Safety Precaution: All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques, as palladium catalysts and some reagents are sensitive to air and moisture.[14] All solvents should be anhydrous.
Protocol 1: General Procedure for C-N Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide on a 1.0 mmol scale.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 2 mol% Pd)
-
Xantphos (0.03 mmol, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk tube, add the aryl bromide (if solid), Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe. If the aryl bromide is a liquid, add it at this stage, followed by the this compound.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Reaction Optimization Matrix
When developing a new transformation, it is often necessary to screen several parameters. The following table provides a template for optimizing the reaction conditions for a challenging aryl chloride substrate.
| Entry | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Result |
| 1 | Xantphos | NaOtBu | Toluene | 110 | e.g., 45% Conversion |
| 2 | XPhos | NaOtBu | Toluene | 110 | e.g., 85% Conversion |
| 3 | RuPhos | NaOtBu | Toluene | 110 | e.g., 95% Conversion |
| 4 | RuPhos | K₃PO₄ | Dioxane | 110 | e.g., 90% Conversion |
| 5 | RuPhos | Cs₂CO₃ | Dioxane | 110 | e.g., 88% Conversion |
| 6 | RuPhos | NaOtBu | Toluene | 90 | e.g., 70% Conversion |
Rationale for the matrix:
-
Entries 1-3: Screen different state-of-the-art Buchwald ligands, as these are often the most impactful variable for activating aryl chlorides.[12]
-
Entries 4-5: Test alternative, milder bases to see if functional group tolerance can be improved without sacrificing significant yield.
-
Entry 6: Evaluate the effect of a lower temperature to minimize potential side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure). 2. Insufficiently strong base. 3. Ligand not suitable for the substrate. 4. Reaction temperature too low. | 1. Use fresh reagents and ensure a rigorously inert atmosphere. Consider using a robust precatalyst. 2. Switch to a stronger base like NaOtBu or LiHMDS.[16] 3. Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos). 4. Increase the reaction temperature (up to 120-130°C in a sealed vessel if necessary). |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene. This is often competitive with C-N coupling. | This side reaction can be suppressed by using more sterically hindered phosphine ligands, which favor reductive elimination over competing pathways.[5] |
| Bis-arylation of Piperazine | If using unsubstituted piperazine, reaction at both nitrogen atoms can occur. | Use a large excess of piperazine (5-10 equivalents) to favor mono-arylation statistically. For this compound, this is not an issue. |
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Ethyl (4-methyl-1-piperazinyl)acetate in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from a combination of desirable physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The piperazine moiety often imparts improved aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets.[2] In the context of parallel synthesis, building blocks incorporating the piperazine motif are invaluable for rapidly generating large, diverse chemical libraries for high-throughput screening.[1][3] Ethyl (4-methyl-1-piperazinyl)acetate is a particularly useful bifunctional reagent, possessing a nucleophilic secondary amine within the piperazine ring and an ester group that can be readily hydrolyzed to a carboxylic acid or used in other transformations. This allows for its incorporation into a wide array of molecular architectures.
These application notes provide a comprehensive guide to leveraging this compound in the parallel synthesis of compound libraries, focusing on robust and reproducible protocols for common synthetic transformations.
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C9H18N2O2 | [4][5] |
| Molecular Weight | 186.25 g/mol | [4][5] |
| Boiling Point | 115-116 °C (at 12 Torr) | [4] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 7.45 ± 0.10 (Predicted) | [4] |
| Flash Point | 105.2 °C | [4] |
| Refractive Index | 1.466 | [4] |
| CAS Number | 28920-67-4 | [4][5] |
Core Synthetic Applications and Protocols
This compound is a versatile building block. The following sections detail its application in key synthetic strategies for library generation.
Amide Bond Formation: A Cornerstone of Library Synthesis
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[6] The secondary amine of the piperazine ring in this compound serves as an excellent nucleophile for coupling with a diverse range of carboxylic acids.
Caption: Workflow for parallel amide synthesis.
This protocol is broadly applicable and known for its high efficiency and low rates of racemization.[7]
Materials:
-
Array of carboxylic acids (0.1 mmol, 1.0 equiv) in a 96-well reaction block
-
This compound (20.5 mg, 0.11 mmol, 1.1 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (41.8 mg, 0.11 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (52 µL, 0.3 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To each well of the reaction block containing the carboxylic acid, add a solution of this compound in DMF (e.g., 250 µL of a 0.44 M solution).
-
Add a solution of HATU in DMF (e.g., 250 µL of a 0.44 M solution).
-
Add DIPEA to each well.
-
Seal the reaction block and agitate at room temperature for 16 hours.
-
Upon completion, quench the reaction by adding water (1 mL) to each well.
-
Extract the products with ethyl acetate (3 x 1 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude products using parallel preparative HPLC.
Causality: HATU is a highly effective coupling reagent that reacts with the carboxylic acid to form an activated ester, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.
Reductive Amination: Accessing N-Alkylated Piperazines
Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[8] It allows for the introduction of diverse substituents onto the piperazine nitrogen through reaction with aldehydes or ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-industry.com [alfa-industry.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. scribd.com [scribd.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis involving Ethyl (4-methyl-1-piperazinyl)acetate
An Application Guide for the Large-Scale Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the large-scale synthesis of this compound (CAS No. 28920-67-4), a key intermediate in the development of various active pharmaceutical ingredients (APIs).[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization considerations, and safety protocols necessary for successful and safe scale-up.
Introduction and Strategic Overview
This compound is a substituted piperazine derivative widely employed as a versatile building block in medicinal chemistry.[4] The piperazine ring is a common scaffold in drug discovery due to its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, and to act as a linker for pharmacophoric groups.[3]
The most direct and industrially viable synthetic route to this compound is the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with ethyl chloroacetate. This approach is favored for its high atom economy, straightforward execution, and use of readily available starting materials.
Core Reaction Principle: SN2 Alkylation
The synthesis hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. The chlorine atom, being a good leaving group, is displaced.[5] An acid scavenger, typically a mild inorganic or organic base, is essential to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-industry.com [alfa-industry.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Analytical Methods for Monitoring Reactions of Ethyl (4-methyl-1-piperazinyl)acetate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving Ethyl (4-methyl-1-piperazinyl)acetate, a versatile building block in modern drug discovery and development. Recognizing the critical need for robust and reliable reaction monitoring, this document moves beyond mere procedural lists to explain the underlying scientific principles behind method selection and experimental design. We present a multi-platform approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed as a self-validating system, incorporating insights from Process Analytical Technology (PAT) to ensure data integrity and facilitate seamless process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to enhance process understanding, improve yield and purity, and accelerate development timelines.
Introduction: The Significance of Reaction Monitoring
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, featuring a reactive ester and a nucleophilic piperazine ring, allows for a variety of chemical transformations, most notably hydrolysis, amidation, and N-alkylation.[1][2] The efficiency and selectivity of these reactions are paramount to the quality of the final API.
Effective reaction monitoring is a cornerstone of modern process chemistry, moving beyond simple endpoint analysis to provide a detailed, real-time understanding of reaction kinetics, intermediate formation, and impurity profiles.[3] This approach, formalized under the Process Analytical Technology (PAT) initiative by regulatory bodies like the FDA, aims to build quality into the manufacturing process rather than merely testing for it in the final product.[4][5] By tracking Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs), researchers can ensure process robustness and consistency.[4][6]
This guide will use the hydrolysis of this compound to (4-methyl-piperazin-1-yl)-acetic acid as a model reaction to illustrate the application of key analytical techniques.[7]
Strategic Selection of Analytical Methods
The choice of analytical technique is a critical decision dictated by the specific information required, the nature of the reaction matrix, and available resources. A common pitfall is defaulting to a familiar method without considering its suitability for the question being asked. The three primary techniques discussed here—HPLC, GC-MS, and NMR—offer complementary information.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis in pharmaceutical development. It excels at separating complex mixtures and providing precise concentration data for reactants, products, and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. Its primary strength lies in the definitive identification of components through mass spectral fragmentation patterns, making it invaluable for impurity identification.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and in-situ reaction monitoring.[3][11] It provides real-time, non-destructive analysis of the reaction mixture without the need for sampling and workup, offering unparalleled insight into reaction kinetics.[12][13][14]
Comparative Overview of Techniques
| Technique | Speed | Primary Use Case | Information Provided | Key Advantages | Limitations |
| HPLC-UV | Moderate | Quantitative Analysis | Concentration vs. Time | High precision, robust, widely available | Requires chromatography development, indirect identification |
| GC-MS | Moderate-Slow | Identification | Structural Confirmation | High sensitivity, definitive identification via MS library | Limited to volatile/thermostable compounds, may require derivatization |
| ¹H NMR | Fast (for in-situ) | Real-Time Monitoring | Structural & Quantitative | In-situ, non-destructive, rich structural data | Lower sensitivity, higher instrument cost, complex data for mixtures |
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate analytical method based on experimental goals.
Caption: Decision tree for selecting the optimal analytical technique.
Application Protocol 1: Quantitative Reaction Profiling by HPLC-UV
This protocol details a robust reverse-phase HPLC method for monitoring the hydrolysis of this compound.
Objective: To quantify the consumption of the starting material and the formation of the carboxylic acid product over time, allowing for the determination of reaction completion and final yield.
Experimental Workflow
Caption: Standard workflow for HPLC-based reaction monitoring.
Instrumentation and Chromatographic Conditions
| Parameter | Value | Rationale (Expertise & Experience) |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) is crucial for checking peak purity and identifying the optimal wavelength for quantification of multiple components. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention for moderately polar compounds. The piperazine moiety provides sufficient hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine compounds and controlling the ionization state. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 min | A gradient elution ensures that both the more polar product and less polar starting material are eluted with good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[15] |
| Injection Vol. | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection | 210 nm | Neither compound has a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity. |
Step-by-Step Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare individual stock solutions of this compound and (4-methyl-piperazin-1-yl)-acetic acid in a 50:50 mixture of Acetonitrile:Water. From these, prepare a series of calibration standards spanning the expected concentration range of the reaction.
-
Reaction Sampling: At designated time points (e.g., t=0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Dilution (Self-Validation Step): Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a diluent that stops the reaction (e.g., a slightly basic solution or the initial mobile phase). This precise dilution is critical for accurate quantification.
-
Analysis: Inject the prepared standards to generate a calibration curve. Then, inject the quenched reaction samples in chronological order.
-
System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., %RSD of peak area < 2.0%, tailing factor between 0.9 and 1.5). This validates that the analytical system is performing correctly.
-
Data Processing: Integrate the peak areas for the starting material and product in each chromatogram. Using the calibration curve, convert these areas into concentrations. Plot the concentration of each species as a function of time to generate the reaction profile.
Application Protocol 2: Confirmatory Analysis by GC-MS
Objective: To confirm the identity of the final product and identify any potential volatile impurities or byproducts that may not be apparent by HPLC-UV.
Instrumentation and Conditions
| Parameter | Value | Rationale (Expertise & Experience) |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard and reliable system for routine qualitative and quantitative analysis of volatile compounds.[8] |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of analyte polarities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS applications. |
| Oven Program | 80°C (1 min), ramp to 280°C at 20°C/min, hold 5 min | The initial temperature allows for focusing of the analytes on the column head. The ramp rate provides good separation of potential impurities. |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| MS Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150°C | Standard temperature for maintaining mass accuracy. |
| Scan Range | 40 - 400 m/z | This range covers the expected molecular ions and fragmentation patterns of the target analytes and related impurities. |
Step-by-Step Protocol
-
Sample Preparation: Take a sample from the final reaction mixture. If the solvent is non-volatile (e.g., DMSO), perform a liquid-liquid extraction into a volatile organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Derivatization (If Necessary): The product, (4-methyl-piperazin-1-yl)-acetic acid, is non-volatile. To make it amenable to GC analysis, it must be derivatized. A common method is silylation (e.g., using BSTFA) or esterification (e.g., with acidic methanol to form the methyl ester). This step is critical for success. The starting material is volatile enough for direct analysis.
-
Analysis: Inject a small volume (1 µL) of the prepared sample into the GC-MS system.
-
Data Interpretation: Compare the obtained mass spectrum of the main product peak with a library (e.g., NIST) or with the known fragmentation pattern to confirm its identity. Analyze smaller peaks to identify potential impurities. The mass spectra of piperazine derivatives are often characteristic, allowing for reliable identification.[8][10]
Application Protocol 3: Real-Time In-Situ Monitoring by ¹H NMR
Objective: To observe the reaction in real-time without sampling, providing detailed kinetic data and the potential to identify transient intermediates. This is a powerful technique for mechanistic studies and process optimization.[3][16]
Instrumentation and Parameters
| Parameter | Value | Rationale (Expertise & Experience) |
| NMR Spectrometer | Bruker 400 MHz or equivalent | A 400 MHz spectrometer provides sufficient resolution to distinguish key proton signals for this reaction. Benchtop NMR instruments are also becoming viable for this purpose.[3][14] |
| Solvent | D₂O or other suitable deuterated solvent | The solvent must be deuterated and capable of dissolving all reaction components. For hydrolysis, D₂O is a natural choice. |
| Temperature | Controlled via spectrometer's variable temp unit | Maintaining a constant, known temperature is essential for obtaining reliable kinetic data. |
| Experiment | Standard 1D Proton (¹H) acquisition | A simple 1D proton experiment is sufficient. An array of experiments can be set up to acquire spectra automatically at set time intervals. |
| Key Signals | Ethyl group of starting material (triplet ~1.2 ppm, quartet ~4.1 ppm) | These signals are unique to the starting material and will decrease in intensity as the reaction proceeds. Their disappearance is a direct measure of consumption. |
Step-by-Step Protocol
-
Reference Spectra: Acquire ¹H NMR spectra of the pure starting material and, if available, the pure product in the chosen deuterated solvent. This allows for unambiguous identification of their characteristic peaks.
-
Reaction Setup: In an NMR tube, combine the deuterated solvent, a known concentration of this compound, and any other reagents (e.g., acid or base catalyst for hydrolysis).
-
Initiate Reaction & Analysis: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature. Initiate the reaction (if not already started) and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Processing: Process the array of spectra. Select a well-resolved peak for the starting material (e.g., the ethyl quartet) and a peak for the product. Integrate these peaks in each spectrum.
-
Kinetic Analysis: The relative integral values are directly proportional to the molar concentration of the species. Plot the relative concentration of the starting material or product versus time to obtain a detailed kinetic profile of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. stepscience.com [stepscience.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ojp.gov [ojp.gov]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. jocpr.com [jocpr.com]
- 16. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerating Discovery: Microwave-Assisted Synthesis with Ethyl (4-methyl-1-piperazinyl)acetate
An Application Guide and Protocols for Researchers
Introduction
In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] By utilizing direct, volumetric heating through the interaction of microwaves with polar molecules, MAOS dramatically reduces reaction times from hours to minutes, often leading to higher yields, improved product purity, and cleaner reaction profiles.[2][4][5] This application note provides an in-depth guide to leveraging MAOS for reactions involving Ethyl (4-methyl-1-piperazinyl)acetate, a versatile building block incorporating the privileged piperazine scaffold frequently found in marketed pharmaceuticals.[6] We will explore the fundamental principles of microwave chemistry and provide detailed, field-tested protocols for key transformations relevant to medicinal chemistry programs.
The Principles and Advantages of Microwave Synthesis
Conventional synthesis relies on conductive heating, where an external source slowly and inefficiently transfers thermal energy through the vessel walls to the reaction medium.[7] In contrast, microwave synthesis operates on the principles of dipolar polarization and ionic conduction.[5][8] Polar molecules, such as the reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves (commonly 2.45 GHz).[4] This rapid molecular rotation and the resulting intermolecular friction generate heat instantaneously and uniformly throughout the sample volume.[4][7]
This mechanism provides several key advantages:
-
Rapid Reaction Rates: Direct energy transfer allows for reaching high temperatures much faster than conventional methods, with heating speeds of 4–8 °C per second being typical.[4] This allows reactions to be completed in minutes instead of hours.[2]
-
Enhanced Yields and Purity: The rapid heating minimizes the time reactants spend at elevated temperatures, reducing the formation of side products and leading to cleaner reactions and higher isolated yields.[2][5]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, resulting in significant energy savings.[2][5]
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[1][4][8]
Core Building Block: this compound
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[6][9] this compound (CAS 28920-67-4) is a particularly useful bifunctional building block.[10][11] It features a nucleophilic secondary amine within the piperazine ring and an ester moiety that can be readily hydrolyzed to a carboxylic acid or used in other transformations.[12] These reactive handles make it an ideal starting point for constructing diverse molecular libraries.
Workflow for Microwave-Assisted Synthesis
The general workflow for performing a microwave-assisted reaction is straightforward and allows for precise control over reaction parameters. The process involves loading the reactants into a specialized microwave vial, sealing it, and programming the instrument with the desired temperature, pressure, and time parameters.
Caption: General experimental workflow for microwave-assisted organic synthesis.
Application 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of many pharmaceutical agents. In this protocol, the secondary amine of this compound acts as a potent nucleophile, displacing a leaving group (e.g., a halogen) on an electron-deficient aromatic or heteroaromatic ring. Microwave irradiation excels at accelerating these reactions, which can be sluggish under conventional heating.
Caption: Reaction scheme for a microwave-assisted SNAr reaction.
Detailed Protocol: SNAr with 2-chloro-5-nitropyrimidine
This protocol describes the reaction of this compound with an activated heterocyclic halide. The use of a polar aprotic solvent like DMF or NMP is ideal as they couple efficiently with microwaves and can reach high temperatures under sealed-vessel conditions.
Materials:
-
This compound (1.0 eq)
-
2-chloro-5-nitropyrimidine (1.05 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
10 mL microwave reaction vial with stir bar
-
Monitored microwave reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add this compound (e.g., 186 mg, 1.0 mmol).
-
Reagent Addition: Add 2-chloro-5-nitropyrimidine (167 mg, 1.05 mmol) followed by N,N-Dimethylformamide (DMF, 4 mL).
-
Base Addition: Add DIPEA (348 µL, 2.0 mmol) to act as a scavenger for the HCl generated during the reaction.
-
Sealing: Securely cap the vial using a dedicated crimper. Ensure the seal is tight to maintain pressure.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation, the vessel will be cooled to below 50 °C by a jet of compressed air.
-
Work-up:
-
Open the vial carefully.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (25 mL) and water (25 mL).
-
Wash the organic layer with saturated aqueous NaCl solution (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired product.
| Parameter | Microwave Method | Conventional Method (Typical) | Reference |
| Temperature | 140 °C | 80-100 °C | [13] |
| Time | 15 minutes | 8-16 hours | [4] |
| Solvent | DMF | DMF or Acetonitrile | [13] |
| Yield | >90% (Typical) | 60-80% (Typical) | [2][5] |
Application 2: Microwave-Assisted Amide Bond Formation
Amide bonds are fundamental linkages in peptides, natural products, and a vast number of pharmaceuticals.[14] Direct amidation of a carboxylic acid and an amine is often challenging, requiring harsh conditions or the use of coupling agents which can generate waste. Microwave synthesis provides a powerful, green alternative for directly coupling amines with carboxylic acids, often without the need for additional reagents.[14][15]
In this application, we first consider the hydrolysis of the ester in this compound to its corresponding carboxylic acid, which is then coupled with an amine.
Caption: Reaction scheme for solvent-free, microwave-assisted amidation.
Detailed Protocol: Solvent-Free Amidation
This protocol leverages the high temperatures achievable with microwave heating to drive the direct condensation of a carboxylic acid and an amine, eliminating the need for both coupling agents and solvent.[1][14]
Part A: Hydrolysis of this compound A conventional hydrolysis step is typically performed first.
-
Dissolve this compound (1.3 g, 6.5 mmol) in 8N hydrochloric acid.[12]
-
Stir the reaction at 95°C for 16 hours.[12]
-
Concentrate the mixture under vacuum, neutralize with sodium bicarbonate, and extract with an organic solvent to isolate (4-methylpiperazin-1-yl)acetic acid.[12]
Part B: Microwave Amidation Materials:
-
(4-methylpiperazin-1-yl)acetic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
10 mL microwave reaction vial with stir bar
-
Monitored microwave reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add (4-methylpiperazin-1-yl)acetic acid (e.g., 158 mg, 1.0 mmol).
-
Reagent Addition: Add benzylamine (109 µL, 1.0 mmol). No solvent is required.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 165 °C
-
Ramp Time: 2 minutes
-
Hold Time: 25 minutes
-
Power: Dynamic
-
Stirring: High
-
-
Cooling: Allow the vial to cool to below 50 °C.
-
Work-up:
-
Dissolve the resulting solid/oil in ethyl acetate (25 mL).
-
Wash the organic phase with 2 M aqueous HCl (3 x 15 mL), saturated aqueous NaHCO₃ (3 x 15 mL), and finally with saturated aqueous NaCl (3 x 15 mL).[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure amide product.[14]
-
| Parameter | Microwave Method | Conventional Method (with coupling) | Reference |
| Temperature | 165 °C | Room Temp to 60 °C | [14] |
| Time | 25 minutes | 12-24 hours | [2][4] |
| Solvent | None (Solvent-Free) | Dichloromethane or DMF | [1][14] |
| Coupling Agent | None | Required (e.g., EDC, HATU) | [14] |
| Yield | >95% (Typical) | 70-90% (Typical) | [2][14] |
Microwave-assisted synthesis is a robust and highly efficient platform for accelerating chemical research. As demonstrated, this compound is an exemplary building block for use in MAOS protocols, enabling rapid access to diverse libraries of compounds through key reactions like nucleophilic aromatic substitution and amide bond formation. By adopting these techniques, researchers in drug discovery can significantly shorten synthesis timelines, improve reaction outcomes, and embrace more sustainable chemical practices.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-industry.com [alfa-industry.com]
- 11. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Protecting Group Strategies for the Synthesis and Modification of Piperazine Derivatives
Focus Molecule: Ethyl (4-methyl-1-piperazinyl)acetate
Abstract: The N-substituted piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to act as a versatile scaffold for arranging pharmacophoric elements.[2] However, the symmetric nature of the parent piperazine ring, with its two secondary amines of similar reactivity, presents a significant synthetic challenge: achieving selective mono- or di-functionalization without forming complex product mixtures.[3] This guide provides an in-depth analysis of protecting group strategies to overcome this challenge, enabling the controlled and efficient synthesis of complex targets like this compound. We will explore the causality behind experimental choices, present field-proven protocols, and illustrate logical workflows for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Chemoselectivity of the Piperazine Core
Direct alkylation or acylation of piperazine with two different electrophiles is synthetically unviable, as it typically results in a statistical mixture of two mono-substituted isomers, the desired di-substituted product, and undesired di-substituted isomers, along with potential over-alkylation to form quaternary ammonium salts. This lack of control stems from the minimal difference in the basicity and nucleophilicity of the two nitrogen atoms.
The solution lies in temporarily "masking" one nitrogen atom with a protecting group. This strategy allows for the selective functionalization of the free nitrogen. Subsequently, the protecting group is removed under specific conditions that do not affect the newly installed group, revealing the second nitrogen for further transformation.[4][5] The key to a successful multi-step synthesis is often the selection of an orthogonal protection scheme , where different protecting groups can be removed by distinct mechanisms (e.g., one by acid, another by base), allowing for selective deprotection at any stage.[4][6]
Figure 1: Comparison of direct alkylation versus a protecting group strategy for piperazine functionalization.
A Comparative Guide to Key Amine Protecting Groups
The choice of protecting group is dictated by the overall synthetic route, specifically the stability required during subsequent reaction steps and the conditions needed for its eventual removal. The three most common and versatile protecting groups for amines are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[7]
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, Et₃N) | Basic (e.g., NaHCO₃, NaOH)[8] | Mildly basic (e.g., NaHCO₃ in Dioxane/H₂O)[9] |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[7][10] | Hydrogenolysis (e.g., H₂, Pd/C)[7][8] | Base-labile (e.g., 20% Piperidine in DMF)[7][9] |
| Key Advantages | Robust, stable to bases and hydrogenolysis, widely used. | Stable to acidic and basic conditions.[11] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[9] |
| Potential Issues | Requires strong acid for removal, which may not be suitable for acid-sensitive substrates. | Incompatible with reactions using catalytic hydrogenation (e.g., reduction of double bonds). | Cleaved by some amine nucleophiles; less stable than Boc or Cbz to strong bases. |
Protocols for Protection and Deprotection of Piperazine
The following protocols are foundational for any synthesis involving the selective functionalization of piperazine.
The Boc Group: A Robust and Versatile Choice
The Boc group is arguably the most common choice for piperazine protection due to its high stability under a wide range of conditions and the clean, straightforward deprotection using strong acids.
Protocol 1: Mono-Boc Protection of Piperazine
-
Causality: The reaction is performed with an excess of piperazine relative to the Boc anhydride. This statistical approach favors the formation of the mono-protected product, as the Boc-piperazine intermediate is less nucleophilic and less water-soluble than the starting piperazine, reducing the likelihood of a second protection event.
-
Procedure:
-
Dissolve piperazine (3.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Perform an aqueous workup: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
-
Purify by column chromatography (silica gel, typically with a DCM/Methanol gradient) to afford pure N-Boc-piperazine.
-
Protocol 2: TFA-Mediated Boc Deprotection [12]
-
Mechanism: The carbamate oxygen is protonated by the strong acid (TFA), which facilitates the elimination of a stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[10]
-
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise.
-
Stir the mixture at room temperature for 1-3 hours. Effervescence (CO₂ evolution) is typically observed.
-
Monitor deprotection by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the deprotected amine.
-
The Cbz Group: Stability and Orthogonality
The Cbz group is ideal when subsequent synthetic steps involve strongly acidic or basic conditions where a Boc group would be labile. Its removal via catalytic hydrogenation offers a mild and highly selective deprotection method.
Protocol 3: Cbz Protection of an Amine [8]
-
Mechanism: This is a classic Schotten-Baumann reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The sodium bicarbonate neutralizes the HCl generated during the reaction, driving it to completion.[8]
-
Procedure:
-
Dissolve the amine (e.g., 1-methylpiperazine) (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 equivalents) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equivalents) dropwise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[8]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis [11]
-
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. The byproducts, toluene and CO₂, are volatile and easily removed. This method is exceptionally clean.
-
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]
-
Synthetic Workflow: Building this compound
This section outlines a logical, multi-step synthesis of the target molecule, leveraging the Boc-protection strategy. This workflow ensures high selectivity at each step.
Figure 2: A selective, four-step synthetic workflow utilizing a Boc-protecting group strategy.
Protocol 5: N-Alkylation of 1-Methylpiperazine
-
Causality: This is a standard Sₙ2 reaction. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide from ethyl bromoacetate. A non-nucleophilic base (K₂CO₃) is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine.
-
Procedure:
-
To a solution of 1-methylpiperazine (1.0 equivalent) in acetonitrile (MeCN) or DMF, add potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue via column chromatography or distillation to obtain the final product, this compound.
-
Post-Synthesis Modification: Ester Hydrolysis
Once the target molecule is synthesized, the ethyl ester provides a reactive handle for further modifications, such as amide coupling. The first step is typically saponification to the corresponding carboxylic acid.
Protocol 6: Saponification of this compound [13]
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. An acid workup is then required to protonate the carboxylate salt to form the neutral carboxylic acid.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF/water or Methanol/water (e.g., 3:1).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically 2-6 hours).
-
Concentrate the mixture to remove the organic solvent.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~6-7 with 1N HCl. Note: The product is zwitterionic and may have complex solubility behavior.
-
Extract the product with a suitable organic solvent (e.g., multiple extractions with DCM or a DCM/Isopropanol mixture) or concentrate to dryness if the product is water-soluble.
-
The resulting (4-methyl-1-piperazinyl)acetic acid can then be used in subsequent reactions.[13]
-
Conclusion
The synthesis of specifically substituted piperazines is a common task in drug discovery and development. A thorough understanding of protecting group chemistry is essential for achieving this task efficiently and with high yields. By choosing the appropriate protecting group—Boc for general robustness, Cbz for stability to acid/base, or Fmoc for orthogonality—researchers can design logical and effective synthetic routes. The protocols and strategies outlined in this guide provide a validated framework for the selective functionalization of the piperazine core, enabling the synthesis of this compound and a wide variety of other complex, biologically active molecules.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
optimizing reaction conditions for Ethyl (4-methyl-1-piperazinyl)acetate
An Application Scientist's Guide to Optimizing Reaction Conditions for Ethyl (4-methyl-1-piperazinyl)acetate
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on the N-alkylation of 1-methylpiperazine. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), optimizing the formation of this molecule is critical for achieving high yield, purity, and process efficiency.
This document, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into the reaction's nuances. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt the methodology to your specific laboratory conditions.
Reaction Overview: The Nucleophilic Substitution
The synthesis of this compound is a classic example of a nucleophilic substitution (SN2) reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the resulting hydrohalic acid.
Caption: General SN2 reaction for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis.
Q1: Which alkylating agent is better: Ethyl Chloroacetate or Ethyl Bromoacetate?
A1: Both reagents are effective, but your choice depends on a trade-off between reactivity and cost.
-
Ethyl Bromoacetate: Is significantly more reactive than its chloro-analogue due to bromide being a better leaving group. This often leads to faster reaction times and allows for milder conditions (e.g., lower temperatures).[1][2] However, it is generally more expensive.
-
Ethyl Chloroacetate: Is more cost-effective for large-scale synthesis. Its lower reactivity can be overcome by using higher temperatures or by adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI).[1][2] The iodide participates in a Finkelstein reaction, transiently forming the highly reactive ethyl iodoacetate in situ, which accelerates the overall reaction rate.
Q2: How do I choose the right base and solvent system?
A2: The base and solvent are interdependent and crucial for success. The primary goal is to deprotonate the piperazine's secondary amine without promoting side reactions.
-
Bases:
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃): These are the most common, effective, and economical choices.[1][3] Potassium carbonate is often preferred due to its higher solubility in organic solvents compared to sodium carbonate. They are strong enough to deprotonate the amine but generally not strong enough to cause significant hydrolysis of the ester product.
-
Stronger Bases (e.g., NaH): Sodium hydride can be used but requires anhydrous conditions and careful handling. It offers a faster reaction but increases the risk of side reactions if not properly controlled.[1]
-
Organic Amine Bases (e.g., DIPEA): Hindered organic bases like diisopropylethylamine (DIPEA) can also be effective, particularly when substrate solubility is an issue.[1]
-
-
Solvents:
-
Polar Aprotic Solvents: Acetonitrile (CH₃CN), Dimethylformamide (DMF), and Acetone are excellent choices.[1][3] They effectively dissolve the reagents and facilitate the SN2 mechanism. DMF is a powerful solvent but can be difficult to remove during workup. Acetonitrile and acetone are often preferred for their lower boiling points.
-
Ethers (e.g., THF): Tetrahydrofuran is another suitable solvent, often used in conjunction with stronger bases like NaH.[1]
-
A summary of common combinations is provided in the table below.
Q3: What are the optimal temperature and reaction times?
A3: This depends entirely on your chosen reagent combination.
-
With Ethyl Bromoacetate , the reaction may proceed efficiently at room temperature or with gentle heating (40-60 °C).
-
With Ethyl Chloroacetate , reflux temperatures (e.g., 60 °C in DMF or refluxing acetone/acetonitrile) are often required to achieve a reasonable reaction rate.[3]
-
Reaction times can range from a few hours to overnight (12-24 hours).[4] Progress should always be monitored by an appropriate analytical method.
Q4: How can I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of a polar and non-polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol, is typically used.
-
Visualization: The starting material (1-methylpiperazine) and the product are both UV-inactive. You will need to use a stain, such as potassium permanganate (KMnO₄) or ninhydrin, to visualize the spots. The product, being less polar than 1-methylpiperazine, will have a higher Rf value.
Q5: What is the most common side reaction, and how can it be prevented?
A5: The primary side reaction is quaternization . The tertiary amine nitrogen in the product molecule can act as a nucleophile and react with another molecule of the ethyl haloacetate. This forms a quaternary ammonium salt, which is a common issue in the N-alkylation of amines.[4]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine relative to the ethyl haloacetate.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture to maintain its low concentration, minimizing the chance of it reacting with the product.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of quaternization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol is a robust starting point, utilizing a common and reliable set of conditions.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Ethyl Chloroacetate (0.9 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperazine, potassium carbonate, and acetonitrile.
-
Reagent Addition: Begin stirring the suspension. Slowly add the ethyl chloroacetate dropwise to the mixture over 15-20 minutes at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is ~82 °C) and maintain for 6-12 hours. Monitor the reaction's completion by TLC.[4]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification:
-
Vacuum Distillation: The product can be purified by distillation under reduced pressure. The reported boiling point is 115-116 °C at 12 Torr.[6]
-
Column Chromatography: Alternatively, purify on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
Data Summary Table
The following table summarizes various conditions reported in the literature for similar N-alkylation reactions, providing a basis for optimization.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Additive | Reference |
| Ethyl Chloroacetate | K₂CO₃ | DMF | 60 | None | [3] |
| Ethyl Chloroacetate | NaH | DMF / THF | 0 to RT | None | [1] |
| Ethyl Chloroacetate | Na₂CO₃ | CH₃CN | Reflux | None | [1] |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | KI (cat.) | [1] |
| Haloalkyl Piperazine | K₂CO₃ | Acetonitrile | Reflux | None | [4] |
References
common side reactions with Ethyl (4-methyl-1-piperazinyl)acetate
Welcome to the technical support center for Ethyl (4-methyl-1-piperazinyl)acetate (CAS 28920-67-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use and synthesis of this versatile reagent. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
A1: The most prevalent side reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, (4-methyl-piperazin-1-yl)-acetic acid.[1] This is particularly common if the compound is exposed to acidic or basic conditions, or even prolonged exposure to moisture, especially at elevated temperatures.
Q2: I see an unexpected peak in my LC-MS analysis. What could it be?
A2: Besides the hydrolysis product mentioned in Q1, other common impurities or side products could include:
-
N-oxide: The tertiary amine on the piperazine ring is susceptible to oxidation, forming the corresponding N-oxide.[2][3] This can occur if oxidizing agents are present or upon prolonged exposure to air.
-
Transesterification product: If your reaction mixture contains other alcohols (e.g., methanol, isopropanol), transesterification can occur, leading to the formation of a different ester of (4-methyl-piperazin-1-yl)-acetic acid.[4][5]
-
Unreacted starting materials: Depending on the synthetic route, you might observe residual N-methylpiperazine or ethyl chloroacetate (or other haloacetates).
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If your reaction requires aqueous workup, perform it at a low temperature and as quickly as possible. Neutralizing the reaction mixture to a pH of ~7 before extraction can also help prevent acid or base-catalyzed hydrolysis.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product in N-Alkylation Reactions
You are using this compound as a nucleophile to alkylate a substrate, but the yield is consistently low.
| Potential Cause | Explanation | Suggested Solution |
| Steric Hindrance | The piperazine ring is somewhat sterically hindered, which can slow down the rate of reaction with bulky electrophiles. | Increase reaction temperature and/or time. Consider using a more reactive leaving group on your electrophile (e.g., iodide instead of bromide or chloride). |
| Base Incompatibility | The base used to deprotonate a substrate or scavenge acid might be causing side reactions with your ester. Strong, non-nucleophilic bases are generally preferred. | Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. Avoid strong nucleophilic bases like sodium hydroxide or potassium tert-butoxide if possible. |
| Side Reaction with Solvent | Protic solvents can interfere with the reaction. | Use aprotic polar solvents such as DMF, DMSO, or acetonitrile. |
Issue 2: Formation of a Water-Soluble Byproduct That is Difficult to Remove
After aqueous workup, you notice a significant loss of product, and your aqueous layer contains a major byproduct.
This is a classic sign of ester hydrolysis. The resulting carboxylic acid is often highly water-soluble, especially when in its salt form.
Workflow for Identification and Mitigation of Hydrolysis
Caption: Troubleshooting workflow for identifying and mitigating ester hydrolysis.
Issue 3: Synthesis of this compound Results in Multiple Products
You are synthesizing the title compound from N-methylpiperazine and an ethyl haloacetate and observe significant byproduct formation.
Reaction Scheme and Potential Byproducts
Caption: Common byproducts in the synthesis of this compound.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of N-methylpiperazine to minimize the chance of bis-alkylation of the product.
-
Purify Starting Materials: Ensure your N-methylpiperazine is free from piperazine, which can lead to dimer formation.
-
Control Temperature: The reaction is exothermic. Add the ethyl haloacetate slowly and maintain a controlled temperature to prevent side reactions.
-
Purification: The desired product can typically be purified from byproducts by vacuum distillation or column chromatography.
Experimental Protocols
Protocol 1: Monitoring for Hydrolysis via Thin Layer Chromatography (TLC)
-
Sample Preparation: Spot the crude reaction mixture, the pure starting material (this compound), and a reference standard of (4-methyl-piperazin-1-yl)-acetic acid (if available) on a silica gel TLC plate.
-
Eluent System: A common eluent system is dichloromethane/methanol (e.g., 9:1 or 8:2) with a small amount of triethylamine or ammonia to prevent streaking of the basic compounds.
-
Visualization: Visualize the plate under UV light (if applicable) and then stain with a suitable agent such as potassium permanganate or iodine.
-
Analysis: The carboxylic acid will have a significantly lower Rf value (be more polar) than the ester.
References
Technical Support Center: Purification of Products from Ethyl (4-methyl-1-piperazinyl)acetate Reactions
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals working with Ethyl (4-methyl-1-piperazinyl)acetate. This compound, featuring a basic piperazine core and an ester functional group, presents unique purification challenges. Its high polarity, basicity, and potential for hydrolysis necessitate carefully optimized protocols. This document provides in-depth, experience-driven answers to common purification and troubleshooting questions, ensuring you can achieve high purity and yield in your experimental work.
Section 1: General Purification Challenges & FAQs
This section addresses the most common initial hurdles encountered after a reaction involving this compound.
Q1: My final product is a persistent oil that won't solidify. What are the likely causes and solutions?
A1: This is a very common issue with N-substituted piperazine derivatives. The primary causes are typically residual solvents or the presence of impurities that disrupt crystal lattice formation.
-
Causality: The flexible piperazine ring and the ethyl group can lead to a low melting point or an amorphous (non-crystalline) solid state. Impurities act as "defects," preventing the ordered arrangement required for crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump (and gentle heating, if the product is thermally stable) for an extended period to remove all volatile organic solvents.
-
Purity Assessment: Before attempting crystallization, assess the purity of the oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of multiple spots or peaks indicates impurities are the likely culprit.
-
Further Purification: If impurities are present, proceed with column chromatography (see Section 3) to isolate the desired compound.
-
Salt Formation: A highly effective strategy is to convert the basic product into a salt (e.g., a hydrochloride or diacetate salt).[1][2] Salts often have higher melting points and are more crystalline than the corresponding free base. This can be achieved by dissolving the oil in a solvent like ethyl acetate or diethyl ether and adding a solution of HCl in the same solvent.[1]
-
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: The impurities will depend on the specific reaction, but we can anticipate several common classes based on the structure of this compound.
| Impurity Class | Potential Origin | Identification & Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction (e.g., unreacted 1-methylpiperazine or ethyl chloroacetate). | Often separable by column chromatography. 1-methylpiperazine can be removed with an acidic wash during workup. |
| Hydrolysis Product | Exposure to acidic or basic aqueous conditions, especially at elevated temperatures. The ester is hydrolyzed to (4-methyl-1-piperazinyl)acetic acid.[3] | The resulting carboxylic acid is highly polar and can be removed by a basic wash (e.g., with aq. NaHCO₃) during extraction. |
| Over-alkylation/Byproducts | If synthesizing the title compound, reaction at both piperazine nitrogens can occur, or other side reactions. | These are often structurally similar and may require careful optimization of column chromatography for separation.[4] |
| Residual Solvents | Solvents used in the reaction or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes). | Can be identified by ¹H NMR. Removed under high vacuum.[5] |
Section 2: Troubleshooting Liquid-Liquid Extraction
A well-executed acid-base extraction is the most powerful initial purification step for basic compounds like this.
Q3: What is the optimal pH for extracting my product from the aqueous phase into an organic solvent?
A3: To extract the free base of this compound into an organic solvent (like ethyl acetate or dichloromethane), you must ensure the piperazine nitrogens are deprotonated.
-
Expertise & Causality: The piperazine moiety has two pKa values (the pKa of the conjugate acid). One is typically around 9.7 and the other around 5.3.[4][6] To ensure the compound is in its neutral, free base form, the pH of the aqueous solution should be at least 1.5 to 2 units above the highest pKa.
-
Protocol: Adjust the aqueous phase to a pH of >11 using a base like 1M NaOH or K₂CO₃ before extracting with your organic solvent. This maximizes the partitioning of the neutral amine into the organic layer.[1][6]
Q4: I performed an aqueous workup, but my yield is very low. Where did my product go?
A4: Low recovery during extraction is almost always a pH-related issue or due to emulsion formation.
-
Incorrect pH: If the aqueous layer is neutral or acidic, your product will be protonated (as a salt) and will remain dissolved in the aqueous phase. Always check the pH of the aqueous layer with pH paper after adding base and mixing.
-
Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions at the aqueous-organic interface, trapping the product. To break an emulsion, try adding a small amount of brine (saturated aq. NaCl) or filtering the entire mixture through a pad of Celite.
Below is a diagram illustrating the principle of acid-base extraction for this compound.
Caption: Acid-base extraction workflow for purification.
Section 3: Optimizing Chromatographic Purification
For achieving high purity, silica gel chromatography is often necessary. However, the basicity of the piperazine group requires special consideration.
Q5: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and good separation?
A5: Streaking is the classic sign of a strong interaction between a basic compound and the acidic surface of the silica gel.[1] This leads to poor separation, wide peaks, and low recovery during column chromatography.
-
Causality: The lone pairs on the nitrogen atoms of your product form strong hydrogen bonds or acid-base interactions with the silanol (Si-OH) groups on the silica surface. This causes molecules to "stick" and elute slowly and unevenly.
-
Solution: Use a Basic Modifier. To solve this, you must add a small amount of a volatile base to your eluent (solvent system). This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel cleanly.
Q6: What is a good starting solvent system for silica gel column chromatography?
A6: this compound is quite polar. You will need a relatively polar solvent system to elute it from the column. The key is to find a system where the desired product has an Rf value of ~0.25-0.35 on TLC.
| Solvent System Class | Example Ratio (Start) | Notes |
| Dichloromethane / Methanol | 98:2 to 90:10 | A very common and effective system. Increase methanol content to increase polarity. Always add a basic modifier. [1] |
| Ethyl Acetate / Hexanes | 50:50 to 100% EtOAc | Good for less polar impurities. You may need to add methanol to the ethyl acetate to elute the product. Always add a basic modifier. [7] |
| Ethyl Acetate / Methanol | 99:1 to 95:5 | Useful if your product is highly polar and requires a stronger eluent than DCM/MeOH. Always add a basic modifier. |
The following diagram provides a logical workflow for troubleshooting your purification.
Caption: Logical workflow for optimizing column chromatography.
Section 4: Crystallization and Product Isolation
Q7: I have a pure oil after chromatography. What solvents should I try for crystallization?
A7: The choice of crystallization solvent is empirical and requires screening. You are looking for a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Expertise & Causality: Good crystallization relies on a significant change in solubility with temperature. Given the polarity of your compound, non-polar solvents are a good place to start for inducing precipitation from a more soluble state.
-
Recommended Solvents/Systems to Screen:
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE).
-
Hydrocarbons: Hexanes, Heptane. Often used as an "anti-solvent" to precipitate the product from a more polar solvent it's dissolved in (e.g., dissolve oil in a minimum of ethyl acetate, then add hexanes dropwise until cloudy).
-
Mixed Systems: Ethyl Acetate/Hexanes, Acetone/Water, Methanol/Ethyl Acetate.[1][8]
-
-
Protocol: On a small scale, dissolve a small amount of your oil in a few drops of a soluble solvent (like acetone or ethyl acetate). Slowly add a non-polar anti-solvent (like hexanes) until the solution becomes persistently cloudy. Warm the mixture until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Scratching the inside of the vial with a glass rod can help induce crystallization.
Section 5: Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
-
Quench Reaction: After the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents carefully (e.g., by slowly adding water or a saturated NH₄Cl solution).
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane) and an equal volume of water.
-
Acidic Wash (Optional): To remove basic impurities, wash the organic layer with 1M HCl. Your product will move into the aqueous layer. Separate the layers and save the acidic aqueous layer. Note: Skip this if your main impurities are acidic or neutral.
-
Basification: Take the aqueous layer containing your protonated product (or the combined aqueous layers from the initial workup) and cool it in an ice bath. Slowly add 1M NaOH or K₂CO₃ with stirring until the pH is >11, checking with pH paper.
-
Extraction of Product: Transfer the basic aqueous solution to a separatory funnel and extract it three times with a fresh portion of organic solvent (e.g., 3 x 50 mL of Ethyl Acetate for a 100 mL aqueous solution).[3]
-
Combine & Dry: Combine the organic extracts. Wash them once with brine (saturated aq. NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude free base product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine the optimal eluent system using TLC as described in Q5 & Q6. Ensure you add 0.5-1% triethylamine to the eluent. The target Rf for your product should be ~0.3.
-
Prepare the Column: Pack a glass column with silica gel using your chosen eluent (containing the basic modifier). Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. If it is not fully soluble, you can perform "dry loading": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Collect fractions in test tubes.
-
Monitor Fractions: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield your purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. greenfield.com [greenfield.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate
Welcome to the technical support center for the synthesis of Ethyl (4-methyl-1-piperazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your process, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various active pharmaceutical ingredients (APIs). The most common synthetic route involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleo[1][2]philic substitution where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired product.
A base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrohalic acid byproduct and drive the reaction to completion. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or acetone being common choices.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Impurity Identification and Mitigation
Q1: My final product shows an additional peak in the HPLC analysis with a higher molecular weight. What could this be?
A1: This is likely due to the formation of a dialkylated piperazine impurity, specifically 1,4-bis(ethoxycarbonylmethyl)-1-methylpiperazinium salt.
-
Causality: Although the secondary amine of 1-methylpiperazine is more nucleophilic, the tertiary amine of the product can also react with another molecule of ethyl chloroacetate, especially if there is a localized excess of the alkylating agent or at elevated temperatures. This leads to the formation of a quaternary ammonium salt.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) to ensure the complete consumption of the ethyl chloroacetate and minimize the chance of dialkylation.
-
Slow Addition: Add the ethyl chloroacetate dropwise to the reaction mixture containing 1-methylpiperazine and the base. This maintains a low concentration of the alkylating agent throughout the reaction.
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also promote side reactions like quaternization.
-
Purification: This quaternary salt is highly polar and can often be removed by an aqueous workup or by crystallization of the desired product from a less polar solvent system.
-
Q2: I've noticed an impurity with a similar retention time to my starting material, 1-methylpiperazine. What could it be?
A2: This could be unreacted 1-methylpiperazine or a related piperazine impurity from the starting material itself. However, a common process-related impurity is the formation of a piperazine dimer.
-
Causality: If the starting 1-methylpiperazine contains traces of unsubstituted piperazine, this can lead to the formation of N,N'-bis-alkylated dimers. Unsubstituted piperazine has two secondary amine groups that can both be alkylated.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of the 1-methylpiperazine using techniques like GC-MS or NMR before starting the synthesis.
-
Purification: The polarity of the dimer will be different from the desired product, allowing for separation by column chromatography.
-
Q3: My reaction mixtur[3]e has a lower than expected pH, and I'm seeing a new, more polar impurity. What is the likely cause?
A3: This suggests the hydrolysis of the starting material, ethyl chloroacetate, to chloroacetic acid and ethanol.
-
Causality: Ethyl[4][5] chloroacetate can undergo hydrolysis, especially in the presence of water and under either acidic or basic conditions. The resulting chloroaceti[4][5][6]c acid is corrosive and can react with the base, reducing its effectiveness in the main reaction.
-
Troubleshooting Ste[7]ps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Base Selection: A non-nucleophilic, hindered base can be less likely to promote hydrolysis.
-
Workup: A basic aqueous wash during the workup can remove any chloroacetic acid that has formed.
-
Caption: Formation pathways of common impurities.
Reaction Optimization and Workup
Q4: My reaction is sluggish, and the conversion is low even after prolonged reaction times. How can I improve the reaction rate?
A4: Low conversion can be due to several factors, including insufficient activation of the electrophile, poor solubility, or a weak base.
-
Causality: The reaction is an SN2 type, and its rate is dependent on the nucleophilicity of the amine, the leaving group ability of the halide, and the reaction conditions.
-
Troubleshooting Steps:
-
Change the Halide: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate because bromide is a better leaving group.
-
Add a Catalyst: The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in-situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).
-
Increase Temperature: Carefully increasing the reaction temperature can improve the rate. Monitor for impurity formation.
-
Solvent Choice: Solvents like DMF or DMSO can better solvate the transition state and may increase the reaction rate compared to acetone or acetonitrile.
-
Q5: During the aqueous workup, I am having trouble with emulsion formation and poor separation of the organic and aqueous layers. What can I do?
A5: Emulsion formation is common when dealing with amine compounds, which can act as surfactants.
-
Causality: The basicity of the piperazine nitrogen and the presence of salts can lead to the formation of stable emulsions.
-
Troubleshooting Ste[3]ps:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) to the aqueous layer increases its ionic strength, which can help to break the emulsion.
-
Change pH: Adjusting the pH of the aqueous layer can sometimes help. Making the aqueous layer more basic can deprotonate any protonated amine species, making them less soluble in the aqueous phase.
-
Filtration: Filtering the emulsion through a pad of Celite or glass wool can sometimes help to break it.
-
Solvent Choice for Extraction: Using a less polar organic solvent for extraction might reduce emulsion formation.
-
Analytical Methodologies for Impurity Profiling
A robust analytical plan is crucial for identifying and quantifying impurities.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of known and unknown impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with a modifier like formic acid or TFA. Detection: UV at a suitable wavelength (e.g., 210 nm). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and residual starting materials. | Column: Capillary column suitable for amines (e.g., DB-5ms). Temperature Program: Ramped to ensure separation of components with different boiling points. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the final product and any isolated impurities. | 1H and 13C NMR to confirm the structure of the desired product and identify the structures of unknown impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of non-volatile impurities and confirmation of molecular weights. | Provides molecular weight information for peaks observed in the HPLC chromatogram, aiding in impurity identification. |
Experimental Protocols
General Synthesis Protocol for this compound
-
To a solution of 1-methylpiperazine (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add ethyl chloroacetate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Aqueous Workup Protocol for Emulsion Breaking
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.
-
If an emulsion forms, add a saturated solution of sodium chloride (brine) in portions and gently swirl the funnel.
-
Allow the layers to stand and separate.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
Separate the organic layer and proceed with the subsequent washing and drying steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
preventing di-alkylation with Ethyl (4-methyl-1-piperazinyl)acetate
Guide ID: TSC-CHEM-24-01 Topic: Strategies for Selective Mono-N-Alkylation of Piperazine Derivatives Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and methodologies for controlling the N-alkylation of piperazine and its derivatives. The primary challenge addressed is the prevention of undesired di-alkylation, a common side reaction that complicates synthesis and purification. While the query mentioned Ethyl (4-methyl-1-piperazinyl)acetate, a di-substituted product, this guide focuses on the foundational challenge of selectively introducing substituents to the piperazine core to prevent the formation of such di-substituted byproducts when a mono-substituted intermediate is desired.
Frequently Asked Questions (FAQs)
Q1: Why is di-alkylation so common when working with piperazine?
The core of the issue lies in the electronic properties of the piperazine ring. Piperazine is a symmetrical diamine. The initial alkylation of one nitrogen atom to form a mono-substituted piperazine (a secondary amine and a tertiary amine) increases the electron density on the remaining secondary amine. This inductive effect makes the second nitrogen more nucleophilic and often more reactive than the initial piperazine, leading to a high propensity for a second alkylation event.
Q2: What is the most reliable method to guarantee mono-alkylation?
For most applications, the most robust and widely adopted strategy is the use of a protecting group . By temporarily "blocking" one of the piperazine nitrogens, you can direct the alkylation to the single remaining reactive site. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The process involves three key stages: mono-protection, alkylation, and deprotection. This method offers excellent control and generally leads to higher yields of the desired mono-alkylated product after purification.[1]
Q3: Can I achieve mono-alkylation without using protecting groups?
Yes, it is possible, though often with trade-offs in yield and purity. The primary non-protecting group strategy involves manipulating stoichiometric ratios. By using a large excess of piperazine (typically 5-10 equivalents or more) relative to the alkylating agent, you statistically favor the alkylating agent reacting with an unreacted piperazine molecule over a mono-alkylated one.[1] However, this requires a subsequent, sometimes challenging, separation of the product from the large excess of starting material.
Q4: Does the choice of alkylating agent matter?
Absolutely. The reactivity and steric bulk of the alkylating agent play a significant role.
-
Reactivity: The reactivity order for alkyl halides is typically I > Br > Cl. Using a less reactive halide (e.g., an alkyl chloride instead of an iodide) can sometimes provide better control by slowing the reaction rate.[2]
-
Steric Hindrance: A bulky alkylating agent can sterically hinder the approach to the second nitrogen atom, thus favoring mono-alkylation.
Troubleshooting Guide: Common Alkylation Problems
This section addresses specific issues encountered during the N-alkylation of piperazine.
Problem: My reaction is complete, but NMR analysis shows a mixture of starting material, my desired mono-alkylated product, and a significant amount of di-alkylated product.
-
Primary Cause: Uncontrolled reactivity of the mono-substituted intermediate. This is the classic di-alkylation problem.
-
Troubleshooting Actions:
-
Modify Stoichiometry: If not using a protecting group, drastically increase the excess of piperazine. A common starting point is 5 equivalents. If di-alkylation persists, increase to 10 or even 20 equivalents. This shifts the reaction equilibrium towards the mono-adduct.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can reduce the rate of the second alkylation more significantly than the first, thereby improving selectivity.
-
Implement a Protecting Group Strategy: This is the most definitive solution. Protect piperazine with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine. After purification, alkylate the remaining free N-H group. This approach physically prevents di-alkylation.[3][4]
-
Problem: My product is highly water-soluble and difficult to extract from the aqueous phase during workup.
-
Primary Cause: This strongly suggests the formation of a quaternary ammonium salt. This occurs when a nitrogen atom is alkylated twice (forming R₂R'N⁺-X⁻) or when the di-substituted piperazine is further alkylated. This is particularly common with highly reactive alkylating agents like methyl iodide.[1]
-
Troubleshooting Actions:
-
Switch to Reductive Amination: Instead of using an alkyl halide, consider reductive amination. This involves reacting the mono-substituted piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method forms the C-N bond without the possibility of creating a quaternary salt.[1]
-
Use a Milder Alkylating Agent: If possible, switch from an alkyl iodide to a bromide or chloride.
-
Employ a Hindered Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct (HX) without competing in the alkylation.
-
Visualizing the Reaction Pathways
Diagrams help clarify the choices and challenges in piperazine alkylation.
Caption: The fundamental challenge in piperazine synthesis.
Caption: A robust workflow for selective mono-alkylation.
Comparative Analysis of Mono-Alkylation Strategies
The choice of strategy depends on factors like scale, cost, and the required purity of the final compound.
| Strategy | Key Principle | Advantages | Disadvantages |
| Excess Piperazine | Statistical probability | Simple, one-pot reaction; avoids protection/deprotection steps. | Requires a large excess of starting material; separation can be difficult; may still produce some di-alkylated byproduct. |
| Protecting Group | Site-blocking | High selectivity and yield of the desired product; reliable and predictable.[1] | Adds two steps to the synthesis (protection/deprotection); increases cost and time. |
| Reductive Amination | Alternative C-N bond formation | Completely avoids the formation of quaternary ammonium salts; good for sensitive substrates.[1] | Requires an aldehyde/ketone precursor; reducing agents can be toxic or moisture-sensitive. |
| Monopiperazinium Salt | Deactivation via protonation | Clever one-pot method that avoids protecting groups and large excess.[5] | Less common; optimization may be required; yields can be variable depending on the substrate.[5] |
Experimental Protocol: Mono-N-Alkylation using a Boc-Protecting Group
This protocol describes the synthesis of a generic N-alkyl-piperazine via a mono-Boc protected intermediate.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperazine (4.0 eq.) and dissolve it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Boc₂O: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirred piperazine solution over 1-2 hours. Caution: Gas evolution (CO₂) occurs.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16-20 hours).
-
Workup:
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is typically insoluble and can be removed by filtration.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine, which can be purified by column chromatography or recrystallization.
-
Step 2: Alkylation of 1-Boc-piperazine
-
Setup: To a round-bottom flask, add 1-Boc-piperazine (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 2-3 eq.) or triethylamine (Et₃N, 2-3 eq.), and a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (R-X, 1.0-1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup (e.g., partition between water and ethyl acetate).
-
Dry the organic phase and concentrate to yield the crude N-alkyl-N'-Boc-piperazine, which should be purified by column chromatography.
-
Step 3: Deprotection of the Boc Group
-
Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine (1.0 eq.) in a solvent like dichloromethane (DCM).
-
Addition of Acid: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, 5-10 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 6M NaOH) to pH >12, and extract with an organic solvent (e.g., DCM or EtOAc).
-
Dry and concentrate the organic extracts to yield the final mono-alkylated piperazine.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Managing Moisture-Sensitive Reactions of Ethyl (4-methyl-1-piperazinyl)acetate
Welcome to the technical support center for Ethyl (4-methyl-1-piperazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity and success of your experiments by addressing common challenges with scientifically grounded solutions.
Understanding the Challenge: The Inherent Moisture Sensitivity of this compound
This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceutical compounds. Its structure contains an ester functional group which is susceptible to hydrolysis, particularly in the presence of water. This reaction, catalyzed by acid or base, cleaves the ester bond to yield ethanol and the corresponding carboxylic acid, (4-methyl-piperazin-1-yl)-acetic acid.[1][2] This degradation not only consumes your starting material, leading to reduced yields, but the resulting carboxylic acid can also potentially participate in side reactions, complicating your reaction mixture and purification process.
The primary challenge in working with this compound is preventing this unintended hydrolysis. This necessitates the use of anhydrous (water-free) conditions throughout your experimental setup and procedure.[3][4] Even trace amounts of moisture, such as that adsorbed onto glassware surfaces or present in solvents, can significantly impact the outcome of your reaction.[5][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: My reaction yield is consistently low. Could moisture be the culprit?
A1: Absolutely. Low yield is a classic symptom of reagent degradation due to moisture. The hydrolysis of this compound to its carboxylic acid form is a common reason for apparent low reactivity or yield of the desired product.[1][3] To confirm this, you can analyze your crude reaction mixture by techniques like TLC or LC-MS to check for the presence of the hydrolyzed product, (4-methyl-piperazin-1-yl)-acetic acid.
Q2: How should I properly store this compound?
A2: Store the reagent in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[7] For long-term storage, a desiccator cabinet is highly recommended to protect it from atmospheric moisture.[7][8] If the original container has been opened, consider flushing the headspace with an inert gas before resealing.
Q3: What are the best solvents to use for reactions with this compound?
A3: Always use anhydrous solvents. Commercially available anhydrous solvents in septum-sealed bottles are a convenient option.[5] Alternatively, you can dry solvents in-house using appropriate drying agents. The choice of solvent will be reaction-dependent, but common non-protic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene are often suitable once properly dried.
Q4: Can I use a drying tube, or do I need a full inert atmosphere setup?
A4: The level of protection depends on the scale and sensitivity of your reaction. For small-scale, less sensitive reactions, a drying tube filled with a desiccant like calcium chloride may suffice to prevent backflow of atmospheric moisture.[4][9] However, for reactions that are highly sensitive or running for extended periods, a full inert atmosphere setup using a Schlenk line or a glovebox is the most robust approach to exclude both moisture and oxygen.[10][11][12]
Q5: How do I handle the liquid reagent to prevent exposure to air?
A5: Use syringe techniques for transferring this compound.[5][11] A dry syringe and needle should be used to pierce the septum of the reagent bottle and withdraw the required amount. It's good practice to flush the syringe with an inert gas before drawing up the liquid.[13] The transfer should be done into a reaction vessel that is already under an inert atmosphere.
In-depth Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during reactions with this compound.
Guide 1: Troubleshooting Low or No Product Formation
If you are experiencing poor yields or complete reaction failure, follow this troubleshooting workflow.
Step 1: Verify Reagent Integrity
-
Action: Before starting your reaction, take a small aliquot of your this compound and analyze it by NMR or GC-MS.
-
Rationale: This will confirm if the starting material has already degraded due to improper storage. Look for the presence of (4-methyl-piperazin-1-yl)-acetic acid or ethanol.
Step 2: Ensure Rigorously Anhydrous Conditions
-
Action: Review your experimental setup for potential sources of moisture.
-
Glassware: Was all glassware oven-dried (at least 4 hours at 140°C) or flame-dried under vacuum immediately before use?[5][6][9] Even glassware that appears dry can have a layer of adsorbed water.[6]
-
Solvents: Are you using a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent? The effectiveness of different drying agents varies by solvent (see Table 1).
-
Inert Gas: Is your inert gas supply of high purity? Is there a slight positive pressure of inert gas maintained throughout the reaction?[5] A bubbler in the setup provides a visual confirmation of positive pressure.[5][11]
-
Step 3: Re-evaluate Reagent Addition
-
Action: Review your procedure for adding reagents.
-
Rationale: Adding other reagents that may contain water (e.g., a base dissolved in a protic solvent) will compromise the anhydrous environment. Ensure all components added to the reaction are anhydrous.
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Managing Unexpected Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace can be frustrating. Here’s how to diagnose the issue.
Step 1: Identify the Byproduct
-
Action: If possible, isolate and characterize the main byproduct.
-
Rationale: Knowing the structure of the byproduct provides clues about the unintended reaction pathway. A common byproduct is the hydrolyzed carboxylic acid.
Step 2: Consider the Role of Water
-
Action: If the byproduct is the hydrolyzed starting material, the primary cause is water contamination. Refer to Guide 1, Step 2 for ensuring anhydrous conditions.
-
Rationale: The carboxylic acid byproduct can sometimes act as a catalyst or participate in subsequent unwanted reactions.
Step 3: Evaluate Reaction Conditions
-
Action: Review your reaction temperature and time.
-
Rationale: Excessive heat or prolonged reaction times can sometimes lead to decomposition or side reactions, even in the absence of water.
Logical Relationship of Byproduct Formation:
Caption: Causality of side product formation from moisture.
Data and Protocols
Table 1: Common Drying Agents for Organic Solvents
This table summarizes the efficiency and compatibility of common drying agents for preparing anhydrous solvents.
| Drying Agent | Solvents | Capacity | Speed | Comments |
| Magnesium Sulfate (MgSO₄) | Ether, Ethyl Acetate, Dichloromethane | High | Fast | Fine powder, requires filtration for removal.[14][15][16] |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | High | Slow | Granular, easy to decant from. Less efficient than MgSO₄.[14][15][16] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl Halides | High | Fast | Can form complexes with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Moderate | Slow to Moderate | Excellent for achieving very low water content. Must be activated before use.[9][17] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | High | Moderate | Reacts with water to produce H₂ gas. Not suitable for acidic protons. |
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This protocol outlines the standard procedure for setting up a moisture-sensitive reaction using a Schlenk line.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask) and a stir bar
-
Septa and glass stoppers
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) connections
-
Heat gun or Bunsen burner (for flame drying)
-
Syringes and needles
Procedure:
-
Assemble and Dry Glassware: Assemble your reaction glassware (e.g., flask and condenser). Ensure all joints are well-greased if necessary. Attach the assembly to the Schlenk line.[10]
-
Purge with Inert Gas: Perform at least three vacuum-backfill cycles. To do this, evacuate the flask under vacuum for a few minutes, then refill it with inert gas. This process removes the majority of air and adsorbed moisture.
-
Flame Drying (Optional but Recommended): While pulling a vacuum, gently heat the entire surface of the glassware with a heat gun until hot to the touch.[9][13] Be cautious not to heat too aggressively to avoid thermal shock. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Solvent and Reagent Addition:
-
Add anhydrous solvent via a dry syringe through a septum.
-
Add this compound and other liquid reagents via syringe.
-
Solid reagents should be added quickly against a counterflow of inert gas or in a glovebox.[4]
-
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically visualized with an oil bubbler attached to the gas outlet of the Schlenk line.[5][11]
References
- 1. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 3. fiveable.me [fiveable.me]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 11. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Work-up Procedures for Ethyl (4-methyl-1-piperazinyl)acetate Reactions
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the work-up and purification of reactions involving Ethyl (4-methyl-1-piperazinyl)acetate. This document is designed to move beyond simple procedural lists, offering explanations for the chemical principles that underpin each step, ensuring a robust and reproducible workflow.
Safety First: Handling Piperazine Derivatives
Before commencing any experimental work, it is crucial to acknowledge the specific hazards associated with piperazine derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[3]
-
Chemical Hazards: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage. They can also be respiratory and skin sensitizers, potentially causing allergic reactions or asthmatic symptoms upon inhalation or contact.[4]
-
Handling: Avoid all personal contact, including inhalation of dust or mists.[3] Do not eat, drink, or smoke in the handling area.[4] Keep containers tightly sealed when not in use and store them in a cool, dry place away from incompatible materials like strong oxidizing agents and acids.[4]
-
Spills: In case of a minor spill, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[3] For major spills, evacuate the area and alert emergency responders.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for isolating this compound from a reaction mixture?
A1: The core principle is an acid-base extraction.[5] this compound is a tertiary amine, which is a basic functional group.[6] By manipulating the pH of the aqueous phase, we can control its solubility. In acidic conditions (e.g., washing with dilute HCl), the amine becomes protonated to form a water-soluble ammonium salt.[7][8] In basic conditions (e.g., washing with NaHCO₃ or NaOH), it exists as the neutral "free base," which is soluble in organic solvents like ethyl acetate or dichloromethane.[9][10]
Q2: My reaction was run in a polar, water-miscible solvent like DMF or acetonitrile. How does this affect my work-up?
A2: The first step is to remove the bulk of the high-boiling, water-miscible solvent under reduced pressure (rotoevaporation). After this, you can proceed with a standard liquid-liquid extraction by partitioning the residue between an immiscible organic solvent (e.g., ethyl acetate) and water. Attempting a direct extraction without removing the DMF or acetonitrile will result in poor or no phase separation.
Q3: What are the most common impurities I should expect?
A3: In a typical N-alkylation reaction to synthesize this compound, common impurities include:
-
Unreacted 1-methylpiperazine: A secondary amine starting material.
-
Unreacted alkylating agent: (e.g., ethyl bromoacetate).
-
(4-Methyl-piperazin-1-yl)-acetic acid: The product of ester hydrolysis, which can occur if the reaction or work-up is exposed to strong acid or base for prolonged periods at elevated temperatures.[11]
-
Dialkylation products: If piperazine itself is used as a starting material, N,N'-dialkylated species can form.[12]
Q4: Is the product stable to heat and air?
A4: While specific stability data is limited, tertiary amines are generally stable under typical work-up conditions.[13][14] However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ethyl ester group.[11] Piperazine derivatives can also react with atmospheric CO2 to form crystalline carbamate products, although this is more relevant for primary and secondary amines.[15] It is good practice to store the purified product in a tightly sealed container in a cool, dry place.
Troubleshooting Guides: Specific Experimental Issues
Problem 1: My product is stuck in the aqueous layer during extraction.
Q: I've quenched my reaction, added ethyl acetate, but TLC/LC-MS analysis shows my product is exclusively in the aqueous phase. Why is this happening and how do I fix it?
A: This is a classic and common issue that occurs when the aqueous layer is acidic. Your basic product, this compound, has been protonated to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in water but insoluble in most organic solvents.[7][16]
Causality & Solution:
-
Check the pH: Use a pH strip to test the aqueous layer. It is likely acidic (pH < 7).
-
Basify the Aqueous Layer: While stirring the biphasic mixture in your separatory funnel, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, 1-2 M).
-
Monitor pH: Continue adding the base in portions until the pH of the aqueous layer is basic (pH 8-10). You may observe gas evolution (CO₂) if using bicarbonate to neutralize an acid.[17]
-
Re-extract: Shake the separatory funnel thoroughly, venting frequently.[8] The neutralized "free base" product will now partition into the organic layer. Separate the layers and perform one or two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.
| Aqueous Layer pH | Product Form | Solubility | Action Required |
| Acidic (pH < 6) | Protonated (Ammonium Salt) | Water-soluble | Add base (e.g., NaHCO₃, NaOH) |
| Neutral (pH ~7) | Partially Protonated | Partitioning varies | Adjust to basic pH for best results |
| Basic (pH > 8) | Neutral (Free Base) | Organic-soluble | Proceed with extraction |
Problem 2: A persistent emulsion has formed between the organic and aqueous layers.
Q: I can't get a clean separation of my layers because of a thick, cloudy interface (emulsion). What can I do?
A: Emulsions are common in extractions, especially when the mixture contains surfactant-like molecules or fine particulates.[18] Aggressive shaking is a frequent cause.
Causality & Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions break on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[18] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to force phase separation.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel back and forth.[18] This increases the surface area for extraction without the high energy that creates emulsions.
-
Filtration: Drain the entire mixture from the separatory funnel and pass it through a pad of Celite® or phase separator paper into a clean flask.[18] This can physically break up the emulsion. The layers can then be separated in a new funnel.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to break an emulsion.[18]
Problem 3: My product "oils out" instead of crystallizing.
Q: I've concentrated my purified fractions and am trying to recrystallize the product, but it separates as an oil instead of a solid. How can I induce crystallization?
A: "Oiling out" occurs when the compound's solubility in the solvent is too high or when the solution is cooled too quickly, causing it to come out of solution above its melting point or as a supersaturated liquid. Impurities can also inhibit crystallization.
Causality & Solution:
-
Re-dissolve and Slow Down: Gently heat the mixture to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can promote the formation of fewer, larger crystals.[19]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of solid product, add a tiny crystal to the solution to initiate crystallization.
-
Use an Anti-Solvent: Dissolve the oil in a minimal amount of a "good" solvent (one it dissolves in easily, like ethanol or ethyl acetate). Then, slowly add a "poor" anti-solvent (one it is insoluble in, like hexanes or water) dropwise with stirring until the solution becomes persistently cloudy.[19] Then, let it stand.
-
Check Purity: If all else fails, the issue may be impurities. Consider re-purifying a portion by column chromatography and attempting crystallization again.
Problem 4: My product streaks badly on a silica gel column and gives poor separation.
Q: I'm trying to purify my product using flash chromatography on silica gel, but it streaks from the baseline to the solvent front, making separation from impurities impossible. What's wrong?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] The slightly acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic amine, leading to tailing, streaking, and sometimes complete retention on the column.[20]
Causality & Solution:
-
Add a Competing Base: The most common solution is to add a small amount of a competing base to the mobile phase. This base will interact with the acidic sites on the silica, allowing your product to elute properly.
-
Use a Different Stationary Phase:
-
Amine-Functionalized Silica: These columns have an amine-treated surface that masks the acidic silanols, providing excellent peak shape for basic compounds without needing mobile phase modifiers.[6][22]
-
Basic Alumina: Alumina is another polar stationary phase that can be used in its basic form and is often better suited for purifying amines than silica.[20]
-
-
Switch to Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be very effective. Using a C18 column with a mobile phase of acetonitrile/water, often with a basic modifier like TEA or ammonium bicarbonate, can provide excellent separation.[20] At a higher pH, the amine is in its neutral form and more retentive (hydrophobic).[20]
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol assumes the reaction has been completed and any reagents (e.g., oxidizing/reducing agents) have been quenched according to standard procedures.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent (DMF, DMSO, MeCN, THF, alcohols), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the resulting residue in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid). Shake and separate the layers. This step protonates basic impurities (like unreacted 1-methylpiperazine) and pulls them into the aqueous layer. Your product will also be protonated and move to the aqueous layer. Retain the aqueous layer.
-
Basification: To the retained acidic aqueous layer, slowly add a base (e.g., saturated NaHCO₃ solution or 2 M NaOH) until the pH is >9.[8]
-
Product Extraction: Extract the now basic aqueous layer 2-3 times with fresh portions of an organic solvent (EtOAc or DCM). The product, now in its neutral free base form, will move into the organic phase.[9]
-
Combine and Dry: Combine all organic extracts. Wash once with brine to remove residual water.[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography (with Basic Modifier)
-
Choose Eluent System: Develop a solvent system using TLC. A common starting point for polar amines is 5-10% Methanol in DCM or 20-50% Ethyl Acetate in Hexanes.
-
Add Modifier: To the chosen eluent system, add 1% triethylamine (TEA) by volume.[23]
-
Prepare Column: Pack a silica gel column with your chosen eluent containing TEA. Run 2-3 column volumes of the eluent through the column to ensure it is fully equilibrated and all acidic sites are passivated.[22]
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent (or DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute and Collect: Run the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Isolate Product: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed with the solvent.
Visualizations & Workflows
General Work-up and Extraction Workflow
Caption: General experimental workflow for work-up.
Troubleshooting Purification Issues
Caption: Decision tree for purification troubleshooting.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID - Safety Data Sheet [chemicalbook.com]
- 15. Crystalline products of CO2 capture by piperazine aqueous solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Workup [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. reddit.com [reddit.com]
- 22. silicycle.com [silicycle.com]
- 23. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Troubleshooting Low Yields in Ethyl (4-methyl-1-piperazinyl)acetate Couplings
<_
Welcome to the technical support center for Ethyl (4-methyl-1-piperazinyl)acetate couplings. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this and structurally related compounds. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction to form this compound is consistently giving low yields. What are the most likely causes?
Low yields in the coupling of a carboxylic acid with N-methylpiperazine to form the corresponding amide, which is then reduced or otherwise modified to produce Ethyl (4-tmethyl-1-piperazinyl)acetate, can stem from several factors. The primary culprits often involve the nucleophilicity of the amine, the effectiveness of the coupling agent, and reaction conditions that may favor side reactions.
Key Considerations:
-
Steric Hindrance: N-methylpiperazine, while a secondary amine, can present steric challenges that hinder the approach to the activated carboxylic acid. This is especially true if the carboxylic acid partner is also sterically demanding.
-
Nucleophilicity of N-methylpiperazine: While generally a good nucleophile, the reactivity of N-methylpiperazine can be influenced by the solvent and the presence of additives.[1]
-
Choice of Coupling Reagent: Standard coupling reagents like EDC in the absence of additives may not be sufficiently reactive to overcome the activation energy barrier for sterically hindered couplings.[2]
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, leading to reduced yields. These include hydrolysis of the activated ester, formation of N-acylurea byproduct, and epimerization if chiral centers are present.[3][4]
Troubleshooting Guides
Issue 1: Incomplete Conversion Despite Using Standard EDC/HOBt Coupling Conditions
You've set up your reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), a common and generally effective coupling cocktail. However, after a standard reaction time, you observe significant amounts of unreacted starting materials.
Underlying Cause: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but also unstable.[5] In the presence of a sterically hindered amine like N-methylpiperazine, the rate of nucleophilic attack might be slow. This prolonged lifetime of the O-acylisourea intermediate increases the likelihood of two primary side reactions:
-
Hydrolysis: If trace amounts of water are present in the reaction mixture, the O-acylisourea intermediate can hydrolyze back to the starting carboxylic acid, effectively stalling the reaction.[5]
-
N-acylurea Formation: The O-acylisourea can rearrange to a stable N-acylurea byproduct.[4] This byproduct is unreactive towards the amine and represents a dead-end for your starting material.
Solutions & Protocols:
-
Optimize Reagent Stoichiometry and Order of Addition:
-
Protocol 1: Pre-activation with HOBt:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Add EDC (1.2 equiv) to the solution and stir at room temperature for 15-30 minutes. This allows for the formation of the more stable OBt-active ester.[6]
-
Add N-methylpiperazine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
-
Switch to a More Potent Coupling Reagent: For challenging couplings involving sterically hindered amines, phosphonium or aminium/uronium-based reagents are often more effective.[2]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and suppression of racemization.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent.[7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated amino acids.[7]
-
-
| Coupling Reagent | Class | Key Advantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproduct. |
| HATU | Aminium/Uronium | High reactivity, low racemization.[7] |
| HBTU | Aminium/Uronium | Very efficient, fast reaction times.[7] |
| PyBOP | Phosphonium | Effective for hindered couplings, minimal side reactions.[7] |
Table 1: Comparison of Common Coupling Reagents.
Issue 2: Significant Epimerization Observed in the Product
If your carboxylic acid starting material contains a chiral center, particularly an α-amino acid, you may observe the formation of diastereomers in your final product, indicating epimerization (racemization) has occurred.
Underlying Cause: Epimerization during amide coupling often proceeds through the formation of an oxazolone intermediate.[8][9] This is particularly favored by long pre-activation times and the presence of certain bases.[8] The α-proton of the activated amino acid is acidic and can be abstracted, leading to a loss of stereochemical integrity.
Solutions & Protocols:
-
Minimize Pre-activation Time: Do not allow the activated carboxylic acid to stir for extended periods before adding the amine. A protocol without pre-activation can significantly suppress epimerization.[8]
-
Choice of Additive and Base:
-
Lower Reaction Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C) can help to suppress the rate of epimerization.[10]
-
Consider Alternative Coupling Reagents: Certain coupling reagents are known to be better at preserving stereochemical integrity. For instance, COMU has been shown to be a highly efficient and low-racemization coupling reagent.[11]
Issue 3: Difficulty in Removing Byproducts During Workup
A common challenge, particularly with carbodiimide-based couplings, is the removal of the urea byproduct. For example, dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents.[7] While the urea from EDC is water-soluble, other byproducts can still complicate purification.
Underlying Cause: The physical properties of the byproducts formed from the coupling reagents can make them difficult to separate from the desired product through standard extraction or crystallization procedures.
Solutions & Protocols:
-
Use EDC for Water-Soluble Byproduct Removal: The urea byproduct from EDC is water-soluble, allowing for its removal with an aqueous wash.[7] This is a significant advantage over DCC for solution-phase synthesis.
-
Polymer-Supported Reagents: For library synthesis or when purification is particularly challenging, consider using polymer-supported coupling reagents. The byproducts remain bound to the solid support and can be removed by simple filtration.
-
Alternative Coupling Strategies:
-
Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy for coupling with hindered amines.[2] Reagents like TFFH can be used to generate the acyl fluoride in situ.[2]
-
Thioester-Mediated Coupling: A greener alternative involves the one-pot formation of a thioester intermediate, which then reacts with the amine. This method can avoid traditional coupling reagents and their associated byproducts.[12][13]
-
Protocol 2: General Workup Procedure for EDC Couplings
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any unreacted amine and basic byproducts.
-
Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and acidic byproducts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with Ethyl (4-methyl-1-piperazinyl)acetate
Welcome to the Technical Support Center for challenges encountered when scaling up reactions involving Ethyl (4-methyl-1-piperazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues faced during process development and manufacturing. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your own laboratory and plant settings.
Introduction
This compound is a valuable building block in pharmaceutical synthesis, frequently employed in the introduction of a methylated piperazine moiety.[1] While its reactions, such as N-alkylation and amide coupling, are often straightforward at the bench scale, significant challenges can emerge during scale-up. These challenges typically revolve around reaction kinetics, thermal management, impurity profiles, and product isolation. This guide provides a structured approach to troubleshooting these issues, backed by scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound shows significant di-alkylation byproducts at a larger scale. How can I improve selectivity?
A1: Di-alkylation is a common issue when using piperazine derivatives due to the presence of two nucleophilic nitrogen atoms.[2] On a larger scale, localized high concentrations and temperature gradients can exacerbate this problem. To improve mono-alkylation selectivity, consider the following strategies:
-
Control of Stoichiometry and Addition Rate: Use a slight excess of the piperazine derivative and add the alkylating agent slowly to maintain its low concentration in the reaction mixture. This kinetically favors the mono-alkylation product.
-
In-situ Protection: Employing in-situ formation of a mono-hydrohalide or mono-acetate salt of the piperazine can effectively protect one of the nitrogen atoms, thereby promoting mono-substitution.[2]
-
Solvent Choice: The choice of solvent can influence the relative reactivity of the two nitrogen atoms. Aprotic polar solvents like acetonitrile or DMF are common, but systematic screening is recommended.
Q2: I am observing significant hydrolysis of the ethyl ester during workup. What are the best practices to avoid this?
A2: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which are common during workup procedures.[3] To minimize hydrolysis:
-
Mild pH Conditions: Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[3] If an acidic wash is necessary, keep the contact time brief and the temperature low.
-
Temperature Control: Perform all aqueous workup steps at reduced temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent that allows for rapid phase separation, minimizing the contact time with the aqueous phase.
Q3: My reaction is showing a significant exotherm during scale-up, which was not apparent at the lab scale. How can I manage this?
A3: Exothermic reactions are a major safety concern during scale-up.[4] The lower surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.
-
Controlled Addition: Add the most reactive reagent in a controlled manner, monitoring the internal temperature closely.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.
-
Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow process can offer superior heat transfer and temperature control.
Q4: I'm having difficulty purifying the final product, which is a polar, basic compound. What are some effective large-scale purification strategies?
A4: The purification of polar, basic compounds can be challenging due to their solubility characteristics and potential for interaction with silica gel.
-
Crystallization as a Salt: A highly effective method is to crystallize the product as a salt (e.g., hydrochloride, tartrate).[5] This often improves the crystallinity and allows for effective removal of non-basic impurities. The free base can then be liberated in a subsequent step if required.
-
Alternative Chromatography Media: If chromatography is necessary, consider using basic alumina or reverse-phase silica gel to avoid the issues associated with acidic silica gel.
-
Solvent Selection for Crystallization: A systematic approach to solvent screening is crucial. Consider solvent systems that provide a good solubility differential between the desired product and key impurities at different temperatures.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the scale-up of reactions with this compound.
Problem 1: Poor or Inconsistent Yield in N-Alkylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress by a suitable analytical method (e.g., HPLC, GC).- Increase reaction temperature or time, but be mindful of potential side reactions.- Ensure adequate mixing to overcome mass transfer limitations in larger reactors. |
| Side Reactions (e.g., Di-alkylation) | - As detailed in the FAQs, control stoichiometry and addition rate.- Consider in-situ protection of the piperazine.[2] |
| Degradation of Reactants or Products | - Assess the thermal stability of all components under the reaction conditions.[6] Piperazine derivatives can be susceptible to oxidative degradation.[7]- Ensure an inert atmosphere (e.g., nitrogen or argon) if any components are air-sensitive. |
| Catalyst Deactivation (if applicable) | - If a phase-transfer catalyst is used, ensure it is stable under the reaction conditions and not being poisoned by impurities. |
Problem 2: High Levels of Impurities in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Ensure the coupling reagent is added at the appropriate temperature and allowed to react for a sufficient time.- Verify the quality and reactivity of the coupling reagent, as they can degrade upon storage. |
| Epimerization of Chiral Centers | - If coupling to a chiral carboxylic acid, choose a coupling reagent and conditions known to minimize racemization (e.g., using HOBt or a similar additive with carbodiimides).[8] |
| Side Reactions with the Coupling Reagent | - Different coupling reagents have different byproduct profiles. For example, carbodiimide-based reagents can form N-acylurea byproducts.[8]- Select a coupling reagent that forms byproducts that are easily removed during workup (e.g., water-soluble byproducts from EDC). |
| Hydrolysis of Activated Species | - Ensure all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid. |
Problem 3: Challenges in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Difficult to Crystallize | - Attempt crystallization as a salt (hydrochloride, sulfate, tartrate, etc.).[5] This can significantly improve the physical properties of the product for isolation. |
| Product and Starting Material have Similar Polarity | - If the starting materials are not fully consumed, their similar polarity to the product can make chromatographic separation difficult.- Optimize the reaction to drive it to completion.- Consider a reactive workup to quench unreacted starting materials into a form that is more easily separated. |
| Emulsion Formation During Aqueous Workup | - This is common with basic, amphiphilic molecules. Try adding brine to the aqueous phase or filtering the biphasic mixture through a pad of celite. |
| Poor Recovery from Crystallization | - Perform solubility studies to identify an optimal solvent or solvent mixture for crystallization.- Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
Protocol 1: Scale-Up of a Representative N-Alkylation Reaction
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide at a larger scale, incorporating safety and selectivity considerations.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, and condenser, with this compound (1.1 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Inerting: Purge the reactor with nitrogen.
-
Controlled Addition: Begin stirring and slowly add a solution of the alkyl halide (1.0 equivalent) in acetonitrile to the reactor over a period of 1-2 hours, maintaining the internal temperature below a pre-determined limit based on calorimetry data.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting alkyl halide is consumed.
-
Workup: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Purification: Concentrate the organic layer and purify the crude product by crystallization, potentially as a salt, or by chromatography.
Protocol 2: Scale-Up of a Representative Amide Coupling Reaction
This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using a common coupling agent.
Materials:
-
Carboxylic acid
-
This compound
-
Coupling agent (e.g., EDC.HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., dichloromethane or DMF)
Procedure:
-
Reactor Setup: Charge a reactor with the carboxylic acid (1.0 equivalent), HOBt (1.1 equivalents), and the chosen solvent.
-
Inerting and Cooling: Purge with nitrogen and cool the mixture to 0-5 °C.
-
Activation: Add EDC.HCl (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir for 30-60 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.05 equivalents) followed by the slow addition of the base (1.2 equivalents), keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed as monitored by HPLC.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl, being mindful of ester hydrolysis), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product as required.
Visualizations
Caption: Key challenges in scaling up reactions with this compound.
Caption: A systematic workflow for troubleshooting scale-up issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Validation & Comparative
A Senior Application Scientist's Guide to Piperazine Reagents: A Comparative Analysis of Ethyl (4-methyl-1-piperazinyl)acetate and its Alternatives
For the discerning researcher in drug discovery and organic synthesis, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of the final compound. The piperazine moiety, a ubiquitous scaffold in medicinal chemistry, offers a versatile platform for molecular elaboration.[1][2] This guide provides an in-depth, objective comparison of Ethyl (4-methyl-1-piperazinyl)acetate with other commonly employed piperazine reagents, namely 1-Boc-piperazine, 1-methylpiperazine, and N-arylpiperazines. By delving into their physicochemical properties, reactivity, and performance in key synthetic transformations, supported by experimental data, this document aims to equip you with the insights necessary to make informed decisions in your research endeavors.
Introduction to the Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[1][2] Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements.[1] The two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets.[1]
This guide will focus on a comparative analysis of four key piperazine reagents, each offering distinct advantages and disadvantages depending on the synthetic context.
-
This compound: A tertiary amine with an ester functionality, offering a unique combination of nucleophilicity and a handle for further modification.
-
1-Boc-piperazine: A protected piperazine that allows for selective functionalization of one nitrogen atom, making it an invaluable tool in multi-step syntheses.[3]
-
1-Methylpiperazine: A simple, readily available tertiary amine, often used for introducing a basic piperazine moiety.[4]
-
N-Arylpiperazines: A broad class of compounds where one nitrogen is directly attached to an aromatic ring, a common motif in centrally acting drugs.[5][6]
Physicochemical Properties: The Foundation of Reactivity
The subtle structural differences between these piperazine reagents translate into significant variations in their physicochemical properties, which in turn govern their reactivity and handling.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Key Features |
| This compound | C₉H₁₈N₂O₂ | 186.25 | 115-116 (12 Torr) | ~7.45 (Predicted) | Tertiary amine, ester functionality for hydrolysis or amidation.[7] |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | - | - | Boc protecting group allows for regioselective reactions.[3] |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 138 | pKa1: ~9.7, pKa2: ~5.3 | Simple, basic tertiary amine.[8] |
| N-Arylpiperazine (general) | Variable | Variable | Variable | Variable | Reduced basicity of the N-aryl nitrogen.[5][6] |
Basicity and Nucleophilicity: The basicity of the piperazine nitrogens is a key determinant of their nucleophilicity. 1-Methylpiperazine, with two basic nitrogens, is a strong nucleophile.[8] The pKa of the second nitrogen in piperazine is significantly lower, allowing for modulation of basicity.[9] In contrast, the nitrogen atom directly attached to the aromatic ring in N-arylpiperazines is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system. This compound, being a tertiary amine, is also a good nucleophile, with its reactivity influenced by the steric bulk of the ethyl acetate group.
Steric Hindrance: The substituents on the piperazine ring can exert significant steric hindrance, affecting the rate and feasibility of reactions.[10][11] The bulky tert-butoxycarbonyl (Boc) group in 1-Boc-piperazine can influence the approach of reactants to the unprotected nitrogen.[12] Similarly, the ethyl acetate group in this compound introduces more steric bulk compared to the methyl group in 1-methylpiperazine, which can be a crucial factor in sterically demanding transformations.[10][13]
Performance in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance in common chemical reactions. This section compares the application of our selected piperazine reagents in N-alkylation and amide bond formation, two fundamental transformations in organic synthesis.
N-Alkylation Reactions
N-alkylation is a common method for introducing the piperazine moiety into a target molecule. The choice of piperazine reagent can significantly impact the reaction's outcome.
Conceptual Workflow for N-Alkylation:
Caption: Generalized workflow for the N-alkylation of piperazine reagents.
Comparative Insights:
-
This compound vs. 1-Methylpiperazine: Both reagents are effective nucleophiles for N-alkylation. However, the greater steric hindrance of the ethyl acetate group in the former may lead to slower reaction rates compared to 1-methylpiperazine in certain cases.[10][13] The choice between them often depends on the desired functionality in the final product. The ester group of this compound can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization.[14]
-
1-Boc-piperazine: This reagent is the gold standard for achieving mono-alkylation. The Boc group effectively protects one nitrogen, preventing di-alkylation, which can be a significant side reaction when using unprotected piperazines.[15] Following alkylation of the free secondary amine, the Boc group can be readily removed under acidic conditions.[4][16]
-
N-Arylpiperazines: The secondary amine of an N-arylpiperazine can be alkylated. The reduced nucleophilicity of the N-aryl nitrogen makes the secondary amine the exclusive site of reaction.
Experimental Data Summary for N-Alkylation:
| Piperazine Reagent | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine (excess) | o-Methylbenzyl bromide | - | Ethanol | 70 | 2.5 | 89 | [6] |
| 1-Boc-piperazine | Various Alkyl Halides | K₂CO₃ | Acetonitrile | Reflux | - | - | [15] |
| N-Arylpiperazine | Various Alkyl Halides | K₂CO₃ | Acetonitrile | Reflux | - | - | [17] |
| Piperazine | Aldehyde/Ketone (Reductive Amination) | NaBH(OAc)₃ | DCE | rt | - | 75-95 | [18] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The table provides representative conditions and yields for similar transformations.
Amide Bond Formation
Amide bond formation is one of the most crucial reactions in medicinal chemistry. Piperazine derivatives are frequently used as the amine component in these couplings.
Conceptual Workflow for Amide Bond Formation:
Caption: Generalized workflow for amide bond formation using piperazine amines.
Comparative Insights:
-
This compound: The ester functionality of this reagent can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine.[14] Alternatively, the tertiary amine can act as a base or nucleophile in other transformations.
-
1-Boc-piperazine: This is a widely used building block for introducing a piperazine moiety that will be subsequently acylated. After coupling a carboxylic acid to the secondary amine of 1-Boc-piperazine, the Boc group can be removed to reveal a primary amine for further functionalization.[19]
-
1-Methylpiperazine: The secondary amine of piperazine (after mono-alkylation with a methyl group) can be used in amide coupling reactions. However, without protection, controlling selectivity can be challenging.
-
N-Arylpiperazines: The secondary amine of an N-arylpiperazine is readily available for amide bond formation.
Experimental Data Summary for Amide Bond Formation:
| Piperazine Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| N-Boc-piperazine | Benzoic acid derivative | T3P | NEt₃ | - | - | [20] |
| Piperazine | Acyl chloride | NEt₃, DMAP | - | DCM | - | [7] |
| Various amines | Various acids | HATU | DIPEA | DMF | High | [21] |
| Sterically hindered amines | Sterically hindered acids | BTFFH | DIPEA | CH₂Cl₂ | Good to Excellent |
Note: The efficiency of amide coupling is highly dependent on the coupling reagent and the specific substrates.[11][21] The table highlights common reagents and conditions.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key transformations are provided below.
Protocol 1: N-Alkylation of 1-Boc-piperazine
This protocol describes a general procedure for the mono-alkylation of 1-Boc-piperazine with an alkyl halide.
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated-N'-Boc-piperazine.[15]
Protocol 2: Amide Bond Formation using HATU
This protocol outlines a general method for the coupling of a carboxylic acid with a piperazine amine using HATU as the coupling agent.
Materials:
-
Carboxylic acid
-
Piperazine amine (e.g., deprotected N-alkyl-piperazine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperazine amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3][21]
Protocol 3: Boc Deprotection of a Piperazine Derivative
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
DCM for extraction
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[4][16]
Conclusion and Future Perspectives
The choice between this compound, 1-Boc-piperazine, 1-methylpiperazine, and N-arylpiperazines is a strategic decision dictated by the specific goals of a synthetic campaign.
-
This compound offers a unique combination of a nucleophilic tertiary amine and a modifiable ester handle, making it a valuable reagent for constructing more complex molecular architectures.
-
1-Boc-piperazine remains the reagent of choice for controlled, regioselective functionalization of the piperazine ring, preventing unwanted side reactions and simplifying purification.
-
1-Methylpiperazine is a cost-effective and straightforward option for introducing a simple, basic piperazine moiety.
-
N-Arylpiperazines are essential building blocks for a wide range of pharmaceuticals, particularly those targeting the central nervous system.
The field of organic synthesis is continually evolving, with a growing emphasis on efficiency, selectivity, and sustainability. Future developments in piperazine chemistry will likely focus on novel protecting group strategies, more efficient catalytic methods for C-N bond formation, and the development of piperazine reagents with unique functionalities to expand the synthetic toolbox available to researchers. A thorough understanding of the fundamental properties and reactivity of the reagents discussed in this guide will empower scientists to navigate these future innovations and continue to leverage the remarkable versatility of the piperazine scaffold in the pursuit of new medicines and materials.
References
- 1. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 21. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Reagents for Ethyl (4-methyl-1-piperazinyl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
In modern synthetic and medicinal chemistry, the N-methylpiperazine moiety is a privileged scaffold, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability. Ethyl (4-methyl-1-piperazinyl)acetate serves as a versatile building block for introducing this functional group, combining the nucleophilic N-methylpiperazine core with an ester handle for further elaboration. However, strategic synthesis planning often necessitates alternatives that offer different reactivity profiles, synthetic flexibility, or final-product properties.
This guide provides an in-depth comparison of key alternative reagents to this compound. We will explore the causal relationships behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Understanding the Core Reagent: this compound
This compound is a disubstituted piperazine derivative. Its utility is rooted in two key features:
-
The Nucleophilic Tertiary Amine: The nitrogen atom at the 4-position, bearing a methyl group, is a tertiary amine. While it is a weaker nucleophile than the secondary amine of a monosubstituted piperazine, it readily participates in reactions like copper-catalyzed or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr) on activated aryl halides.[1][2]
-
The Ester Functional Handle: The ethyl acetate group at the 1-position provides a site for subsequent chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol, offering a gateway to a variety of other functional groups.
The primary limitation of this reagent is its fixed N-methyl group. In drug discovery, where structure-activity relationships (SAR) are meticulously explored, the methyl group is a permanent feature. This lack of flexibility can be a significant drawback, necessitating the synthesis of a new analog for every desired N-substituent.
A Strategic Framework for Selecting Alternatives
The choice of an alternative reagent is not arbitrary; it is a strategic decision guided by the overall synthetic goal. The following diagram illustrates a logical workflow for selecting the most appropriate building block.
Caption: Decision workflow for selecting a piperazine-based building block.
Comparative Analysis of Key Alternatives
We will now compare the primary reagent with its most common and synthetically useful alternatives. The choice among them hinges on a trade-off between reaction efficiency, synthetic flexibility, and the final molecular design.
| Property | This compound | Ethyl (4-Boc-1-piperazinyl)acetate | Ethyl (1-piperazinyl)acetate |
| Molecular Weight | 186.25 g/mol | 258.33 g/mol | 172.22 g/mol |
| Primary Use Case | Direct incorporation of the N-methylpiperazinyl acetate moiety. | Flexible introduction of a piperazine acetate scaffold for late-stage N-functionalization. | Direct introduction of the piperazinyl acetate core; risk of di-substitution. |
| Reactivity | Moderately nucleophilic tertiary amine. | Nucleophilic secondary amine; reactivity is slightly attenuated by the electron-withdrawing Boc group. | Highly nucleophilic secondary amine; prone to double alkylation/arylation. |
| pKa (Conjugate Acid) | ~9.0-9.2 (Estimated for N4-H+) | ~8.0-8.5 (Estimated for N1-H+) | pKa1 ≈ 9.73, pKa2 ≈ 5.35[3][4] |
| Synthetic Flexibility | Low (Methyl group is fixed). | High (Boc group is readily cleaved under acidic conditions). | Moderate (Requires controlled conditions to achieve mono-substitution). |
| Key Advantage | Direct, one-step introduction of the target fragment. | Orthogonal protecting group allows for selective, sequential reactions. | High reactivity for efficient coupling. |
| Key Disadvantage | Inflexible for SAR studies on the N-substituent. | Requires additional deprotection and functionalization steps. | Difficult to control selectivity, often leading to mixtures of products. |
The Protecting Group Strategy: Ethyl (4-Boc-1-piperazinyl)acetate
This is arguably the most versatile alternative. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that renders the N4-nitrogen unreactive to most nucleophilic and basic conditions.[5] This allows for the selective reaction at the more nucleophilic secondary amine (N1).
Causality Behind its Use: The Boc group electronically deactivates the nitrogen it protects, making the free secondary amine the primary site of reaction. This orthogonality is the cornerstone of its utility. After the initial coupling reaction (e.g., an SNAr or Buchwald-Hartwig amination), the Boc group can be cleanly removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[5] The newly revealed secondary amine is then available for a diverse range of transformations, such as reductive amination, acylation, or further cross-coupling, enabling rapid SAR exploration.
The Unsubstituted Core: Ethyl (1-piperazinyl)acetate
This reagent offers the most direct and atom-economical route to introduce the piperazine acetate core. However, its high reactivity is a double-edged sword. With two nucleophilic secondary amines, it can readily undergo double substitution, especially in reactions with highly reactive electrophiles or when using near-stoichiometric amounts of reagents.
Causality Behind its Use: This reagent is chosen when reaction conditions can be carefully controlled to favor mono-substitution. This is often achieved by using a large excess of the piperazine reagent, which statistically favors the formation of the mono-substituted product. While effective, this approach can be wasteful and complicates purification. It is best employed in process chemistry where cost and efficiency are paramount and reaction conditions are highly optimized.
Alternative N-Alkyl/Aryl Groups
Instead of a methyl group, the N4-position can be occupied by other groups like ethyl, benzyl, or even an aryl group. These analogs of this compound are used when a different substituent is desired in the final molecule from the outset. For example, using Ethyl (4-benzyl-1-piperazinyl)acetate allows for the introduction of a benzyl group, which can be a key pharmacophoric element or be removed later via hydrogenolysis if it serves as a protecting group.
Bioisosteric Replacements
In drug discovery, sometimes the entire piperazine ring needs to be replaced to modulate properties like metabolism, toxicity, or to explore new intellectual property space. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[6]
-
Constrained Analogs: Bicyclic structures such as 3,8-diazabicyclo[3.2.1]octane can mimic the piperazine conformation while offering a more rigid scaffold. This rigidity can improve binding affinity by reducing the entropic penalty of binding.
-
Alternative Heterocycles: Piperidine or morpholine derivatives can be used, although they significantly alter the basicity and polarity of the molecule. Piperidine is more basic and lipophilic, while morpholine is less basic and more polar.[6]
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, we present protocols for a common transformation: the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide.
Workflow Diagram: Comparative Synthesis
Caption: Comparative synthetic routes using the direct vs. protected strategy.
Protocol 1: Direct N-Arylation using this compound
Objective: To synthesize Ethyl (4-(4-cyanophenyl)-1-methylpiperazin-1-yl)acetate.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
This compound (1.2 mmol, 224 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by this compound.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
This protocol is adapted from general Buchwald-Hartwig amination procedures.[1][7][8]
Protocol 2: N-Arylation using Ethyl (4-Boc-1-piperazinyl)acetate followed by N-Methylation
Objective: To synthesize Ethyl (4-(4-cyanophenyl)-1-methylpiperazin-1-yl)acetate via a two-step sequence.
Step 2A: Buchwald-Hartwig Amination
-
Follow the procedure in Protocol 1, but substitute this compound with Ethyl (4-Boc-1-piperazinyl)acetate (1.2 mmol, 310 mg).
-
After purification, this will yield Ethyl 4-(4-cyanophenyl)-1-(tert-butoxycarbonyl)piperazine-1-acetate .
Step 2B: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 2A (1.0 mmol) in dichloromethane (DCM, 5 mL).
-
Add trifluoroacetic acid (TFA, 10 equiv., 7.7 mmol, 0.57 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC/LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl (4-(4-cyanophenyl)piperazin-1-yl)acetate .
Step 2C: N-Methylation via Reductive Amination
-
Dissolve the secondary amine from Step 2B (1.0 mmol) in methanol (10 mL).
-
Add aqueous formaldehyde (37 wt. %, 1.5 mmol).
-
Stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise.
-
Stir for 12-18 hours at room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final product.
This protocol is adapted from procedures for Boc-deprotection and reductive amination.[5][9]
Conclusion and Recommendations
The selection of a piperazine-based building block is a critical decision in a synthetic campaign.
-
For direct synthesis where the N-methyl group is a required and final feature, this compound is the most efficient choice. It provides the target moiety in a single coupling step, minimizing the synthetic route's length.
-
For drug discovery programs and SAR studies, Ethyl (4-Boc-1-piperazinyl)acetate is the superior alternative. Its protected nature allows for the initial, robust formation of a C-N bond, followed by deprotection and diversification at the N4 position. This flexibility is invaluable for optimizing potency and ADME properties.
-
Ethyl (1-piperazinyl)acetate should be used with caution. While highly reactive, the lack of selectivity can lead to complex product mixtures and purification challenges. Its use is best reserved for highly optimized, large-scale syntheses where a large excess of the amine can be employed.
-
Bioisosteres should be considered when seeking to modulate physicochemical properties significantly or to explore novel chemical space. They represent a more advanced strategy for lead optimization.
By understanding the inherent chemical properties and strategic implications of each reagent, researchers can design more efficient, flexible, and successful synthetic routes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. uregina.ca [uregina.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-Substituted Piperazines in C-N Bond Forming Reactions
The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" for its versatile physicochemical and pharmacological properties.[1] Found in numerous FDA-approved drugs, its unique structure, featuring two nitrogen atoms at the 1 and 4 positions, allows for extensive derivatization to fine-tune a molecule's biological activity and pharmacokinetic profile.[2][3][4] The reactivity of the unsubstituted secondary amine is a critical parameter that dictates the efficiency of synthetic routes, particularly in crucial C-N bond-forming reactions like acylation and alkylation.
This guide provides an in-depth comparison of the reactivity of various N-substituted piperazines. Moving beyond a simple procedural outline, we will explore the fundamental electronic and steric principles that govern their nucleophilicity. By understanding these core concepts, researchers can make informed decisions in selecting the appropriate piperazine building block, optimizing reaction conditions, and accelerating the drug development pipeline.
Part 1: Foundational Principles Governing Piperazine Reactivity
The reactivity of an N-substituted piperazine is overwhelmingly determined by the availability of the lone pair of electrons on its secondary nitrogen atom. This availability, or nucleophilicity, is modulated by the electronic and steric nature of the substituent at the primary nitrogen.
Electronic Effects: The Push and Pull of N-Substituents
The electronic influence of the N1-substituent directly impacts the electron density on the reactive N4-nitrogen. This effect is the primary determinant of the piperazine's nucleophilicity and can be broadly categorized as follows:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (+I effect) push electron density into the piperazine ring. This inductive effect increases the electron density on the N4-nitrogen, making its lone pair more available for donation to an electrophile and thus enhancing its nucleophilicity.[5][6]
-
Electron-Withdrawing Groups (EWGs): Substituents like aryl, acyl, or sulfonyl groups pull electron density away from the ring through inductive (-I) and/or resonance (-M) effects.[6][7] This delocalization reduces the electron density on the N4-nitrogen, making it a significantly weaker nucleophile.
A reliable proxy for assessing these electronic effects is the acid dissociation constant (pKa) of the piperazine's conjugate acid.[8] A higher pKa value indicates a more basic and generally more nucleophilic secondary amine.[6][9][10]
References
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uregina.ca [uregina.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Ethyl (4-methyl-1-piperazinyl)acetate by Quantitative NMR
Introduction: The Critical Role of Intermediate Purity
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a final-stage checkpoint; it is the culmination of a meticulously controlled manufacturing process. The purity of chemical intermediates, such as Ethyl (4-methyl-1-piperazinyl)acetate, is a foundational pillar upon which the safety and efficacy of the final drug product rests.[1] this compound is a key building block in the synthesis of numerous APIs. Its molecular structure, featuring a piperazine ring, makes it a versatile scaffold, but also introduces specific challenges related to impurity profiling.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q11, mandate a thorough understanding and control of impurities in drug substances and their manufacturing processes.[2][3][4][5] Impurities can arise from starting materials, by-products of the synthesis, or degradation and may impact the stability, safety, and biological activity of the final API.[6] Therefore, employing a robust, accurate, and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth validation of this compound purity using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind the experimental design, present a self-validating protocol, and compare the performance of qNMR with alternative chromatographic methods, supported by experimental data and authoritative references.
The Intrinsic Advantage of Quantitative NMR (qNMR)
While chromatography techniques like HPLC and GC are workhorses in pharmaceutical analysis, qNMR has emerged as a powerful primary analytical method for purity assessment.[1][7][8] Unlike chromatography, which relies on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a direct, or primary, method of measurement.[7][9]
The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) contributing to that signal.[9] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, we can determine the absolute purity of the analyte without needing a dedicated reference standard for it. This is a significant advantage when dealing with novel intermediates or when a certified standard is unavailable or cost-prohibitive.
Causality Behind Method Choice: The decision to use qNMR is grounded in its ability to provide an unbiased, absolute purity value (w/w %). It is less susceptible to the variations in detector response seen in chromatography and can simultaneously quantify the main component while identifying and potentially quantifying impurities, provided they have unique NMR signals. This makes it an exceptionally trustworthy and authoritative technique for quality control.
Experimental Protocol: ¹H qNMR Purity Assay
This protocol is designed as a self-validating system, incorporating checks and parameters that ensure the accuracy and reliability of the results, in line with analytical method validation principles.[10][11][12]
Materials and Reagents
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).
-
Scientist's Rationale: Maleic acid is chosen because it is non-volatile, stable, and highly pure. Its vinylic protons produce a sharp singlet around 6.2-6.3 ppm, an area of the ¹H NMR spectrum typically free from signals of the analyte or common solvents, thus preventing signal overlap.
-
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.
-
Scientist's Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the polar maleic acid standard. Its residual solvent peak does not interfere with the signals of interest.
-
Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength.
-
NMR Tubes: 5 mm high-precision tubes.
Step-by-Step Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 20 mg of this compound into a clean, dry vial using an analytical balance (accuracy ± 0.01 mg). Record the exact weight (W_analyte).
-
Internal Standard Weighing: Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight (W_IS).
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Workflow for qNMR Purity Validation
Caption: Workflow for qNMR purity validation of this compound.
NMR Data Acquisition
Key parameters must be set to ensure the data is quantitative.
| Parameter | Recommended Value | Rationale for Trustworthiness |
| Pulse Program | Standard single pulse (e.g., Bruker: zg30) | A simple 30° or 90° pulse is used to excite the sample uniformly. |
| Relaxation Delay (D1) | ≥ 20 seconds | This is the most critical parameter for quantification. D1 must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures complete relaxation and that the resulting signal intensity is directly proportional to the number of protons. |
| Number of Scans (NS) | ≥ 16 | To achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the calculation, ensuring precise integration. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to define the peaks accurately. |
| Temperature | 298 K (25 °C) | A stable, controlled temperature ensures consistent signal positions and minimizes convection effects in the sample.[15] |
Data Processing and Purity Calculation
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Signal Selection:
-
Analyte: Select a well-resolved signal unique to this compound. The triplet corresponding to the ethyl ester's methyl group protons (-O-CH₂-CH₃ ) around 1.2 ppm is an excellent choice. It is sharp and typically free from interferences.
-
Internal Standard: Select the singlet for the two vinylic protons of maleic acid (~6.25 ppm).
-
-
Integration: Carefully integrate the selected signals for the analyte (Int_analyte) and the internal standard (Int_IS).
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (w/w %) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
Int_analyte: Integral of the selected analyte signal (e.g., the -CH₃ triplet).
-
Int_IS: Integral of the internal standard signal (maleic acid singlet).
-
N_analyte: Number of protons for the analyte signal (3 for the -CH₃ triplet).
-
N_IS: Number of protons for the IS signal (2 for maleic acid).
-
MW_analyte: Molecular weight of this compound (186.25 g/mol ).[13]
-
MW_IS: Molecular weight of maleic acid (116.07 g/mol ).
-
W_analyte: Weight of the analyte.
-
W_IS: Weight of the internal standard.
-
P_IS: Purity of the internal standard (e.g., 99.5% or 0.995).
-
Potential Impurities and Their Identification
A key strength of NMR is its ability to identify and characterize impurities structurally. Based on the common synthesis of this compound, potential impurities include:
-
Starting Materials: Unreacted 1-methylpiperazine or ethyl chloroacetate.
-
By-products: Products of side reactions, such as di-substituted products.
-
Degradation Products: Hydrolysis of the ester to form (4-methyl-1-piperazinyl)acetic acid.[16]
-
Residual Solvents: Solvents used in the synthesis or purification steps.
These impurities would present unique signals in the ¹H NMR spectrum, allowing for their identification and, if necessary, quantification using the same qNMR principles.
Comparison with Alternative Analytical Methods
While qNMR is a powerful primary method, orthogonal techniques are often required for comprehensive validation.[7][8]
| Feature | Quantitative ¹H NMR | HPLC-UV/PDA | GC-MS | LC-MS |
| Principle | Signal intensity vs. molar concentration | UV absorbance vs. concentration | Ionization/fragmentation vs. concentration | Mass-to-charge ratio vs. concentration |
| Quantification | Absolute (Primary Method) | Relative (requires specific standards) | Relative (requires specific standards) | Relative (can be semi-quantitative) |
| Reference Standard | Requires only an internal standard | Requires a reference standard of the analyte and each impurity to be quantified | Requires reference standards | Requires reference standards for accurate quantification |
| Impurity Detection | Detects all proton-containing species | Only detects chromophoric compounds | Detects volatile/semi-volatile compounds | Detects ionizable compounds |
| Strengths | - Structure elucidation- Absolute quantification- Non-destructive | - High sensitivity for trace impurities- Well-established for routine QC | - Excellent for volatile impurities and residual solvents | - High sensitivity and specificity- Identification of unknown impurities |
| Limitations | - Lower sensitivity than chromatography- Signal overlap in complex mixtures | - Non-chromophoric impurities are missed- Derivatization may be needed[17][18] | - Not suitable for non-volatile or thermally labile compounds- Derivatization often required[19] | - Matrix effects- Quantification can be complex |
Decision Logic for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 28920-67-4|this compound|BLD Pharm [bldpharm.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. qascf.com [qascf.com]
A Cost-Benefit Analysis of Ethyl (4-methyl-1-piperazinyl)acetate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of reagents is a critical decision point that profoundly impacts the efficiency, cost, and sustainability of a synthetic route. The piperazine moiety is a ubiquitous scaffold in a vast array of bioactive molecules, making the choice of reagents for its functionalization a subject of considerable importance.[1][2][3] This guide provides an in-depth cost-benefit analysis of Ethyl (4-methyl-1-piperazinyl)acetate, a key building block and reagent, comparing its performance with viable alternatives. Our analysis is grounded in experimental data and established synthetic protocols to offer a comprehensive resource for informed decision-making in your research and development endeavors.
Introduction to this compound: Properties and Applications
This compound is a tertiary amine and an ester that serves as a versatile intermediate in organic synthesis. Its structure combines the nucleophilic 1-methylpiperazine core with an ethyl acetate moiety, rendering it a valuable precursor for the synthesis of more complex molecules. It is particularly useful for introducing the 4-methylpiperazin-1-yl-acetyl group into a molecular framework.
Key Applications:
-
Synthesis of (4-methyl-piperazin-1-yl)-acetic acid: This is a primary application where the ethyl ester is hydrolyzed to the corresponding carboxylic acid, a valuable building block in its own right.[4]
-
Amide bond formation: The ester can be converted to the corresponding amide by reaction with various amines, providing a straightforward route to a diverse range of piperazine-containing amides.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The piperazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are integral to the synthesis of numerous APIs.[1][5][6]
The Synthetic Utility: A Comparative Analysis
The primary synthetic utility of this compound lies in its application as a nucleophile in reactions such as N-alkylation. To provide a clear cost-benefit analysis, we will compare its performance in a typical N-alkylation reaction with a common alternative, the direct N-alkylation of 1-methylpiperazine with an alkylating agent like ethyl bromoacetate.
Scenario: Synthesis of a Hypothetical Drug Intermediate
Let's consider the synthesis of a hypothetical drug intermediate requiring the attachment of a 4-methylpiperazin-1-yl-acetyl group to a phenolic hydroxyl group via an ether linkage.
Route A: Using this compound
This would involve a transesterification or Williamson ether synthesis-type reaction where the pre-formed this compound is reacted with the phenol. However, a more common and direct application is its synthesis from 1-methylpiperazine and an appropriate ethyl haloacetate.
Route B: Direct N-Alkylation of 1-Methylpiperazine with Ethyl Bromoacetate
This is a more direct and widely used method for creating the desired moiety.
Route C: Direct N-Alkylation of 1-Methylpiperazine with Ethyl Chloroacetate
This presents a cheaper but potentially less reactive alternative to ethyl bromoacetate.
Experimental Data Comparison
The following table summarizes the expected outcomes based on typical laboratory results for the N-alkylation of 1-methylpiperazine.
| Parameter | Route B: Ethyl Bromoacetate | Route C: Ethyl Chloroacetate |
| Reaction Time | 2-6 hours | 8-24 hours |
| Typical Yield | 85-95% | 70-85% |
| Reaction Temperature | Room Temperature to 60 °C | 60-100 °C |
| By-product Formation | Low | Moderate (potential for side reactions at higher temperatures) |
| Reagent Cost | Higher | Lower |
Causality Behind Experimental Choices:
-
Reactivity: Ethyl bromoacetate is a more reactive alkylating agent than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. This translates to faster reaction times and milder reaction conditions.[7][8]
-
Cost: Ethyl chloroacetate is generally more affordable than ethyl bromoacetate, making it an attractive option for large-scale synthesis where cost is a primary driver.
-
Selectivity: The higher reactivity of ethyl bromoacetate can sometimes lead to better selectivity and cleaner reactions, reducing the need for extensive purification.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the direct cost of the reagents but also the indirect costs associated with reaction time, energy consumption, purification, and waste disposal.
Cost Comparison of Alkylating Agents
| Reagent | Typical Purity | Estimated Price (per kg) |
| This compound | >95% | $150 - $300 |
| 1-Methylpiperazine | >98% | $50 - $100 |
| Ethyl Bromoacetate | >98% | $80 - $150 |
| Ethyl Chloroacetate | >98% | $30 - $60 |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
Analysis:
-
Direct Cost: Synthesizing the target moiety via Route C (using ethyl chloroacetate) offers the lowest direct reagent cost.
-
Process Cost: Route B (using ethyl bromoacetate) can lead to lower process costs due to shorter reaction times and potentially easier purification, which translates to reduced energy consumption and labor.
-
Overall Cost-Effectiveness: The choice between ethyl bromoacetate and ethyl chloroacetate often depends on the scale of the synthesis. For small-scale laboratory synthesis, the higher reactivity and cleaner profile of ethyl bromoacetate may be preferable. For large-scale industrial production, the lower cost of ethyl chloroacetate might outweigh the longer reaction times and potentially more complex purification, making it the more cost-effective option. The use of pre-synthesized this compound is generally the most expensive option and is typically reserved for situations where convenience and speed are paramount for small-scale applications.
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Bromoacetate (Route B)
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Ethyl bromoacetate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-methylpiperazine in acetonitrile, add potassium carbonate.
-
Slowly add ethyl bromoacetate to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Synthesis of this compound using Ethyl Chloroacetate (Route C)
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Sodium iodide (catalytic amount)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-methylpiperazine in DMF, add potassium carbonate and a catalytic amount of sodium iodide (to facilitate the reaction via the Finkelstein reaction).
-
Slowly add ethyl chloroacetate to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of Workflow and Decision-Making
Experimental Workflow Diagram
Caption: Comparative experimental workflows for the synthesis of this compound.
Cost-Benefit Decision Matrix
Caption: Decision matrix for selecting an appropriate alkylating agent.
Safety and Handling
A crucial aspect of any cost-benefit analysis in a laboratory or industrial setting is the safety profile of the reagents.
-
This compound: As a tertiary amine, it is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated area, away from ignition sources.
-
Ethyl Bromoacetate: Toxic and a lachrymator. Causes severe skin burns and eye damage. It is a potent alkylating agent and should be handled with extreme caution in a fume hood with appropriate PPE.
-
Ethyl Chloroacetate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The choice between using pre-made this compound and synthesizing it in situ via N-alkylation of 1-methylpiperazine is primarily one of convenience versus cost. For the in-situ synthesis, the selection between ethyl bromoacetate and ethyl chloroacetate represents a classic trade-off between reactivity and cost.
-
Ethyl Bromoacetate is the superior choice for small-scale, time-sensitive syntheses where high yield and purity are paramount, and the higher reagent cost is justifiable.
-
Ethyl Chloroacetate is the more pragmatic option for large-scale industrial production where cost-effectiveness is the primary driver, and the process can be optimized to accommodate longer reaction times and potentially more rigorous purification.
This guide provides a framework for making an informed decision based on the specific needs of your project. By carefully considering the factors of cost, reaction efficiency, scale, and safety, researchers and drug development professionals can optimize their synthetic strategies for the incorporation of the valuable 4-methylpiperazin-1-yl-acetyl moiety.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Piperazine Market Size, Growth, Forecast, Demand Report 2035 [sphericalinsights.com]
- 6. openpr.com [openpr.com]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
A Comparative Guide to the Application of Ethyl (4-methyl-1-piperazinyl)acetate in the Synthesis of Nintedanib and its Alternatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its versatile physicochemical properties and its prevalence in a wide array of bioactive compounds.[1] Ethyl (4-methyl-1-piperazinyl)acetate, a readily available piperazine derivative, serves as a key building block in the synthesis of complex pharmaceutical agents. This guide provides an in-depth, comparative analysis of the application of this compound in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. We will objectively compare its synthetic pathway and performance with two notable alternatives from the same chemical class of 3-substituted indolin-2-ones: Semaxanib (SU5416) and Vatalanib (PTK787). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, supported by experimental data and detailed protocols, to inform strategic decisions in the design and synthesis of next-generation kinase inhibitors.
The Strategic Importance of the Piperazine Moiety and its Ethyl Acetate Derivative
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its unique structural and electronic properties, including its ability to modulate aqueous solubility and basicity, make it an invaluable component in drug design.[1] The N-methylpiperazine group, in particular, is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore, interacting with the hinge region of the kinase ATP-binding pocket or extending into solvent-exposed regions to improve pharmacokinetic properties.
This compound (CAS 28920-67-4) is a versatile reagent and a valuable intermediate in the synthesis of such pharmacologically active molecules.[2] Its primary utility lies in its role as a precursor to (4-methyl-1-piperazinyl)acetic acid, which can be readily coupled with other molecular fragments to introduce the N-methylpiperazine acetic acid side chain. This is exemplified in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.
Comparative Analysis of Synthesis and Performance: Nintedanib vs. Alternatives
The 3-substituted indolin-2-one scaffold is a well-established pharmacophore for the development of kinase inhibitors.[2][3][4][5] Nintedanib, Semaxanib, and Vatalanib all share this core structure but differ in the substituents at the 3-position, which dictates their target specificity and overall biological activity.
Synthetic Pathways: A Comparative Overview
The synthesis of these 3-substituted indolin-2-one kinase inhibitors typically involves a pivotal Knoevenagel condensation reaction between an appropriately substituted oxindole and an aldehyde or a related carbonyl compound.[2][3]
Nintedanib Synthesis: The synthesis of Nintedanib showcases the utility of (4-methyl-1-piperazinyl)acetic acid, derived from this compound. The key steps involve the synthesis of the indolinone core followed by the coupling of the piperazine side chain.
Semaxanib (SU5416) Synthesis: The synthesis of Semaxanib is a more direct Knoevenagel condensation between 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and oxindole.[2]
Vatalanib (PTK787) Synthesis: The synthesis of Vatalanib also employs a Knoevenagel-type condensation, although the specific precursors differ from those of Nintedanib and Semaxanib.
The choice of synthetic route has significant implications for overall yield, scalability, and the introduction of chemical diversity. The use of this compound in the Nintedanib synthesis allows for the late-stage introduction of the solubilizing and pharmacologically important piperazine moiety.
Figure 1: High-level comparison of the synthetic strategies for Nintedanib and its alternatives.
Performance Comparison: Potency and Selectivity
The ultimate measure of a kinase inhibitor's utility lies in its potency against its intended targets and its selectivity over other kinases to minimize off-target effects. The following table summarizes the inhibitory concentrations (IC50) of Nintedanib, Semaxanib, and Vatalanib against key receptor tyrosine kinases involved in angiogenesis.
| Kinase Target | Nintedanib (IC50, nM) | Semaxanib (SU5416) (IC50, nM) | Vatalanib (PTK787) (IC50, nM) |
| VEGFR-1 (Flt-1) | 34 | - | 77[6] |
| VEGFR-2 (KDR/Flk-1) | 13 | 1230[7] | 37[6] |
| VEGFR-3 (Flt-4) | 13 | - | 660[6] |
| PDGFRα | 59 | - | - |
| PDGFRβ | 65 | >20,000 | 580[6] |
| FGFR1 | 69 | - | - |
| c-Kit | - | - | 730[6] |
Data Interpretation:
-
Nintedanib demonstrates potent, low nanomolar inhibition across a range of pro-angiogenic receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, positioning it as a potent multi-targeted inhibitor.
-
Semaxanib (SU5416) is a selective inhibitor of VEGFR-2, though with a significantly higher IC50 compared to Nintedanib and Vatalanib.[7]
-
Vatalanib (PTK787) exhibits potent inhibition of VEGFRs and also shows activity against c-Kit and PDGFRβ.[6]
The broader inhibitory profile of Nintedanib, facilitated by its unique side chain derived from this compound, may offer advantages in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.
Experimental Protocols
To provide a practical resource for researchers, this section outlines the key experimental procedures for the synthesis of the discussed kinase inhibitors.
Synthesis of (4-methyl-1-piperazinyl)acetic acid from this compound
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, a key intermediate for Nintedanib synthesis.
Materials:
-
This compound
-
8N Hydrochloric acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in 8N hydrochloric acid.
-
Stir the reaction mixture at 95°C for 16 hours.
-
Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Neutralize the remaining hydrochloric acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 ml).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield (4-methyl-1-piperazinyl)acetic acid.[4]
General Procedure for Knoevenagel Condensation for the Synthesis of 3-Substituted Indolin-2-ones
Objective: To form the core structure of the indolin-2-one based kinase inhibitors.
Materials:
-
Substituted Oxindole
-
Appropriate aldehyde or ketone
-
Base catalyst (e.g., piperidine or pyrrolidine)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Suspend the substituted oxindole in the chosen solvent.
-
Add the aldehyde or ketone (typically 1.2 equivalents) and the base catalyst (e.g., piperidine, 2 equivalents).
-
Reflux the reaction mixture, often with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting oxindole is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[3]
Figure 2: A generalized experimental workflow for the Knoevenagel condensation step.
Conclusion: The Enduring Value of a Versatile Scaffold
This guide has provided a comparative analysis of the application of this compound in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. By comparing its synthesis and performance with related 3-substituted indolin-2-one inhibitors, Semaxanib and Vatalanib, we have highlighted the strategic importance of the piperazine moiety in modern drug discovery.
The use of this compound as a precursor allows for the efficient introduction of a key pharmacophore that contributes to the potent and broad-spectrum activity of Nintedanib. While alternative synthetic strategies exist for this class of compounds, the modular approach demonstrated in the Nintedanib synthesis offers flexibility for the generation of diverse analogs for structure-activity relationship studies.
As the quest for more effective and selective kinase inhibitors continues, the judicious application of versatile building blocks like this compound will undoubtedly remain a cornerstone of successful drug development programs. The experimental data and protocols provided herein serve as a valuable resource for researchers aiming to design and synthesize the next generation of targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Semaxanib - Wikipedia [en.wikipedia.org]
- 3. Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07576J [pubs.rsc.org]
- 4. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
The Strategic Application of Ethyl (4-methyl-1-piperazinyl)acetate in Contemporary Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," consistently featured in a multitude of FDA-approved therapeutics.[1] Its prevalence is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[2][3][4] This guide delves into the potential utility of a specific, yet under-explored piperazine derivative, Ethyl (4-methyl-1-piperazinyl)acetate, by contextualizing its profile against established drugs and outlining key experimental workflows for its evaluation.
Section 1: The Piperazine Core in Central Nervous System (CNS) Drug Discovery
The versatility of the piperazine ring is particularly evident in the development of drugs targeting the central nervous system. Its ability to interact with key neurotransmitter receptors, including serotonin and dopamine receptors, has led to the successful development of anxiolytics, antidepressants, and antipsychotics.[5]
Comparator Analysis: Established Piperazine-Based CNS Drugs
To understand the potential therapeutic niches for this compound, it is instructive to compare its structural features with those of successful CNS drugs.
| Drug | Therapeutic Class | Mechanism of Action | Key Structural Features & Insights |
| Buspirone | Anxiolytic | Partial agonist at serotonin 5-HT1A receptors.[1][6][7] | Features a complex spiro-decanedione moiety attached to a butyl-piperazine chain. This highlights the piperazine ring's role as a versatile linker to complex pharmacophores. |
| Vortioxetine | Antidepressant | Multimodal activity: 5-HT transporter inhibitor, 5-HT1A agonist, 5-HT3 antagonist, etc.[8][9][10] | A phenyl-piperazine derivative with a substituted phenylthio group. This demonstrates the fine-tuning of pharmacology through aromatic substitution on the piperazine. |
| Aripiprazole | Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[5][11][12][13][14] | Possesses a dichlorophenyl-piperazine moiety connected to a butoxy side chain and a quinolinone group. This exemplifies the use of piperazine to orient functional groups for multi-target engagement. |
| Clozapine | Antipsychotic | Antagonist at dopamine and serotonin receptors, with a unique efficacy in treatment-resistant schizophrenia.[15][16][17][18][19] | A dibenzodiazepine fused with a methylpiperazine. This showcases the integration of the piperazine ring into a rigid polycyclic system. |
| Olanzapine | Antipsychotic | Antagonist at dopamine and serotonin receptors.[20][21][22][23][24] | A thienobenzodiazepine with a methylpiperazine substituent. Similar to clozapine, it illustrates the utility of the N-methylpiperazine group in this class. |
This compound as a CNS Drug Candidate:
The structure of this compound, with its N-methylpiperazine core and an ethyl acetate side chain, presents several avenues for exploration in CNS drug development. The N-methyl group is a common feature in many CNS-active piperazine drugs, and the ethyl acetate moiety introduces a potential point for metabolic conversion to the corresponding carboxylic acid, which could act as the active pharmacological agent or influence the pharmacokinetic profile. The core structure is a viable scaffold for targeting serotonin receptors, a common mechanism for anxiolytics and antidepressants.[25][26][27][28][29]
Experimental Workflow for CNS Activity Screening
A systematic evaluation of this compound for potential CNS activity would involve a tiered approach, starting with in vitro receptor binding assays followed by in vivo behavioral models.
Workflow for CNS Drug Candidate Evaluation
Caption: Tiered screening approach for a CNS drug candidate.
Section 2: The Piperazine Moiety in Anti-Inflammatory Drug Development
Beyond the CNS, piperazine derivatives have demonstrated significant potential as anti-inflammatory agents. This is often attributed to their ability to modulate the activity of various inflammatory mediators and cellular pathways.
Comparator Analysis: Piperazine-Based Anti-Inflammatory Agents
| Drug | Therapeutic Class | Mechanism of Action | Key Structural Features & Insights |
| Cetirizine | Antihistamine | H1-receptor antagonist with anti-inflammatory properties.[30][31][32][33][34] | A diphenylmethyl-piperazine derivative with a carboxymethyl ether side chain. The carboxylic acid is crucial for its activity and pharmacokinetic profile. |
| Hydroxyzine | Antihistamine / Anxiolytic | H1-receptor antagonist with demonstrated anti-inflammatory effects.[35][36][37][38] | Structurally similar to cetirizine, but with a terminal ethanol group instead of a carboxylic acid. Cetirizine is the active metabolite of hydroxyzine. |
This compound as an Anti-Inflammatory Candidate:
The structural similarity of the hydrolyzed form of this compound to the side chain of cetirizine suggests a potential for anti-inflammatory activity. The piperazine core can serve as a scaffold to present functional groups that interfere with inflammatory pathways.
Experimental Workflow for Anti-Inflammatory Activity Screening
The evaluation of a compound's anti-inflammatory potential typically involves a combination of in vitro cell-based assays and in vivo models of inflammation.
Workflow for Anti-Inflammatory Drug Candidate Evaluation
Caption: Screening cascade for anti-inflammatory compounds.
Section 3: The Critical Role of Pharmacokinetics and the Ethyl Ester Prodrug Strategy
A key consideration in the development of any drug candidate is its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The piperazine moiety is often incorporated to improve these properties.[2][39]
The Ethyl Ester Prodrug Advantage
This compound is an ethyl ester, which suggests its potential utility as a prodrug. Ester prodrugs are often employed to enhance the oral bioavailability of a more polar active carboxylic acid by increasing its lipophilicity and facilitating passive diffusion across the intestinal membrane. Once absorbed, the ester is cleaved by endogenous esterases to release the active drug.
Assessing Bioavailability and CNS Penetration: The P-glycoprotein (P-gp) Efflux Pump
A significant hurdle in CNS drug development is the blood-brain barrier (BBB), which is fortified with efflux pumps like P-glycoprotein (P-gp) that actively transport many xenobiotics out of the brain. Many CNS drugs are substrates for P-gp, limiting their efficacy.[40][41][42] Therefore, determining if a compound is a P-gp substrate or inhibitor is a critical step.
Experimental Protocol: In Vitro P-gp Inhibition Assay (Calcein-AM Efflux)
This assay is a common method to assess a compound's interaction with P-gp.
-
Cell Culture: Utilize a cell line overexpressing P-gp (e.g., MDR1-MDCK) and a parental cell line (MDCK) as a control.
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Substrate Addition: Add Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence. Inhibition of P-gp will result in increased intracellular accumulation of fluorescent calcein.
-
Data Analysis: Calculate the IC50 value for P-gp inhibition.
Conclusion
References
- 1. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 7. Buspirone - Wikipedia [en.wikipedia.org]
- 8. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Aripiprazole - Wikipedia [en.wikipedia.org]
- 12. Aripiprazole: a comprehensive review of its pharmacology, clinical efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aripiprazole: a drug with a novel mechanism of action and possible efficacy for alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Clozapine - Wikipedia [en.wikipedia.org]
- 16. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Clozapine: pharmacodynamics, mechanism and its side-effect_Chemicalbook [chemicalbook.com]
- 19. Clozapine: An Updated Overview of Pharmacogenetic Biomarkers, Risks, and Safety—Particularities in the Context of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. psychiatryonline.org [psychiatryonline.org]
- 23. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Secure Verification [cherry.chem.bg.ac.rs]
- 28. ijrrjournal.com [ijrrjournal.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Cetirizine exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antiinflammatory properties of cetirizine in a human contact dermatitis model. Clinical evaluation of patch tests is not hampered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Cetirizine use in childhood: an update of a friendly 30-year drug - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Cetirizine - Wikipedia [en.wikipedia.org]
- 35. dergipark.org.tr [dergipark.org.tr]
- 36. dergipark.org.tr [dergipark.org.tr]
- 37. TRDizin [search.trdizin.gov.tr]
- 38. Sakarya Medical Journal » Submission » Investigation of the Anti-Inflammatory Activity of Hydroxyzine Hihydrochloride in Mammalian Macrophages on the PI3K and P38 Pathway [dergipark.org.tr]
- 39. scilit.com [scilit.com]
- 40. researchgate.net [researchgate.net]
- 41. [PDF] In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System | Semantic Scholar [semanticscholar.org]
- 42. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of N-Methylation: A Comparative Guide to Ethyl (4-methyl-1-piperazinyl)acetate in Drug Discovery and Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the entire discovery and synthesis pipeline. The piperazine scaffold is a cornerstone of modern medicinal chemistry, lauded for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] However, subtle modifications to this privileged structure can unlock significant advantages in potency, selectivity, and pharmacokinetics.
This guide provides an in-depth technical comparison of Ethyl (4-methyl-1-piperazinyl)acetate, a versatile synthetic intermediate, against its close structural analogs. We will explore the distinct benefits conferred by the seemingly simple N-methyl group and the ethyl ester moiety, supported by experimental data and field-proven insights. Our analysis will demonstrate why this specific compound is often a superior choice for introducing the N-methylpiperazine motif into lead compounds.
The "Magic Methyl" Effect: More Than Just a Steric Blocker
The primary point of comparison for this compound is its non-methylated counterpart, Ethyl piperazine-1-acetate. The single methyl group on the distal nitrogen atom—often referred to as a "magic methyl"—imparts a cascade of beneficial modifications to the molecule's properties.
Modulation of Basicity (pKa)
A fundamental property of the piperazine moiety is its basicity, which is crucial for aqueous solubility but can also be a liability, leading to off-target effects such as hERG channel inhibition.[3] The N-methyl group serves as a key modulator of this property.
-
Mechanism: The substitution of a hydrogen atom on the secondary amine with an electron-donating methyl group might be expected to increase basicity. However, in the context of the piperazine ring, converting the secondary amine to a tertiary amine consistently lowers the pKa.[4][5] This is attributed to solvation effects and the steric hindrance around the nitrogen, which affects the stability of the protonated form.
-
Advantage: A lower pKa reduces the degree of protonation at physiological pH (7.4). This can be highly advantageous for improving cell permeability and reducing interactions with acidic off-targets. While direct pKa values for the esters are not readily published, the pKa of the parent amines (1-methylpiperazine vs. piperazine) serves as an excellent proxy.[6]
Enhancing Metabolic Stability
Metabolic instability is a primary cause of candidate attrition. The piperazine ring itself can be a site of metabolism, typically through oxidation.[7] However, the substitution pattern on the nitrogen atoms is a critical determinant of the metabolic pathways.
-
Blocking N-Acetylation: Unsubstituted secondary amines on a piperazine ring can be susceptible to N-acetylation, a common phase II metabolic pathway. The presence of the N-methyl group in this compound completely blocks this metabolic route.[8]
-
Directing Metabolism: While the N-methyl group itself can be a site of N-dealkylation by cytochrome P450 enzymes (e.g., CYP3A4), this pathway is often more predictable and sometimes less rapid than other metabolic transformations on the ring.[9] This predictability allows chemists to proactively address potential metabolic liabilities.
Optimizing Drug-Receptor Interactions
The N-methylpiperazine motif is a privileged structure found in numerous CNS-acting drugs and kinase inhibitors.[10] This is because the methyl group is not merely an inert spacer but an active participant in molecular recognition.
-
Hydrophobic and Charged Interactions: The small, lipophilic methyl group can fit into hydrophobic pockets within a target protein, adding favorable van der Waals interactions. Furthermore, the tertiary amine, when protonated, can form crucial charge-transfer interactions.[10] This dual-interaction capability is absent in the unsubstituted N-H group, which primarily acts as a hydrogen bond donor.
-
Improved Target Affinity: The strategic placement of a methyl group can lead to a significant increase in target affinity and potency, a well-documented phenomenon in medicinal chemistry.[10][11]
Comparative Physicochemical Properties
The addition of the methyl group subtly alters key physicochemical properties that govern a molecule's "drug-likeness." A comparison with the non-methylated analog, Ethyl piperazine-1-acetate, is illustrative.
| Property | This compound | Ethyl piperazine-1-acetate | Advantage of N-Methylation |
| Molecular Weight ( g/mol ) | 186.25[12] | 172.22[13] | Minimal increase, maintaining "rule of 5" compliance. |
| XLogP3 (Lipophilicity) | 0.4[12] | -0.1[13] | Increased lipophilicity can improve membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.8 Ų[12] | 41.6 Ų[13] | Lower TPSA is strongly correlated with better cell penetration. |
Table 1: Comparison of key physicochemical properties.
The Ethyl Acetate Moiety: A Versatile Synthetic Handle
The ethyl acetate portion of the molecule is not just a passive component; it is a versatile functional group that provides significant synthetic advantages over other esters (e.g., methyl, tert-butyl) or the free carboxylic acid.
-
Ease of Handling: As a liquid with a moderate boiling point, it is easier to handle and purify than the often-solid, more polar carboxylic acid.[14][15]
-
Stable Precursor: The ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, particularly those involving mild bases or other nucleophiles that would react with a free acid.[16][17]
-
Controlled Deprotection: The ethyl ester can be efficiently hydrolyzed under standard basic conditions (e.g., using LiOH or NaOH) to cleanly yield the corresponding carboxylic acid, (4-methyl-1-piperazinyl)acetic acid, ready for subsequent coupling reactions.[4] This provides a reliable, two-step method for amide bond formation.
Workflow & Logical Relationships
The strategic utility of this compound is best understood as a workflow that leverages its distinct structural features.
Caption: Logical flow from structural advantages to in-vivo benefits.
Experimental Protocol: Amide Coupling via Carboxylic Acid Intermediate
This protocol details the two-step process of converting this compound into a final amide product, a common workflow in drug discovery. This self-validating system first ensures the clean formation of the acid intermediate before proceeding to the coupling step.
Step 1: Hydrolysis of this compound
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Saponification: Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1N hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-methyl-1-piperazinyl)acetic acid, which can often be used in the next step without further purification.
Step 2: HATU-Mediated Amide Coupling
Methodology:
-
Activation: To a solution of (4-methyl-1-piperazinyl)acetic acid (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Coupling Reagent Addition: Add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) to the mixture.[18] Alternative reagents like HBTU or TBTU can also be used.[18]
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel column chromatography to yield the final amide.
Conclusion
This compound is more than a simple building block; it is a strategically designed reagent that offers a multitude of advantages over similar compounds. The N-methyl group provides critical modulation of basicity, blocks a key metabolic pathway, and enhances the potential for strong drug-receptor interactions. This, combined with the synthetic flexibility of the ethyl ester, makes it an exemplary choice for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of their lead candidates. By understanding the causality behind these structural benefits, researchers can make more informed decisions, accelerating the journey from hit to clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. uregina.ca [uregina.ca]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. nbinno.com [nbinno.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl (4-methyl-1-piperazinyl)acetate
Essential Safety and Handling Guide for Ethyl (4-methyl-1-piperazinyl)acetate
This document provides a comprehensive guide to the safe handling, use, and disposal of this compound (CAS No. 28920-67-4). As a derivative of both piperazine and ethyl acetate, this compound requires a nuanced understanding of its potential hazards to ensure the safety of all laboratory personnel. This guide is built on the foundational principles of risk assessment and adherence to established safety protocols, such as the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2] Our goal is to empower researchers with the knowledge to work safely and effectively, minimizing exposure and mitigating risk.
Hazard Assessment: A Synthesis of Structural Analogs
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach based on its structural components—a piperazine ring and an ethyl ester group—is scientifically prudent.
-
Piperazine Moiety: Piperazine and its derivatives are known to be respiratory and skin sensitizers.[3] They can cause irritation and require careful handling to avoid inhalation and skin contact.[3]
-
Ethyl Acetate Moiety: Ethyl acetate is a well-characterized solvent that is highly flammable and can cause serious eye and skin irritation.[4][5] Inhalation of its vapors may lead to drowsiness and dizziness.[5][6]
-
Analog Data: A closely related compound, Ethyl piperazine-1-acetate, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]
Based on this analysis, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant. This assessment directly informs the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table details the required PPE for handling this compound. The rationale is grounded in preventing exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Category | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Rationale: Essential for protecting the eyes from splashes of the liquid compound or contact with fine particulates of the solid form.[8] Given the high likelihood of serious eye irritation based on analog data, standard safety glasses are insufficient.[7] A face shield provides an additional layer of protection, particularly when handling larger quantities or during vigorous mixing.[9] |
| Hand Protection | Chemical-Resistant Nitrile Gloves (Double-Gloving Recommended) | Rationale: Nitrile gloves offer good resistance against a broad range of chemicals, including esters.[9] Double-gloving is a critical best practice that provides a backup barrier in case of an undetected tear or perforation in the outer glove, significantly reducing the risk of dermal exposure.[9] For prolonged handling, consider heavier-duty butyl rubber gloves.[8] |
| Body Protection | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron (if splash risk is high) | Rationale: A lab coat protects skin and personal clothing from incidental contact and minor spills.[10] For procedures with a significant risk of splashing, such as transfers of large volumes, a chemical-resistant apron worn over the lab coat is advised to prevent chemical soak-through.[9] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | Rationale: The primary engineering control to prevent respiratory exposure is to handle the compound exclusively within a chemical fume hood.[3] This is crucial for both the volatile ethyl acetate component and any fine dust from the solid form. A respirator is generally not required if work is conducted properly within a fume hood, but a risk assessment should be performed if aerosol generation is possible outside of a hood.[9] |
| Foot Protection | Closed-Toe Shoes | Rationale: Prevents injury and exposure from dropped equipment or chemical spills. This is a mandatory requirement in any laboratory setting.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for both experimental integrity and personal safety. The following protocol outlines the key stages of handling this compound.
Preparation and Acclimatization
-
Designate an Area: All handling of the compound must occur in a designated area within a certified chemical fume hood.
-
Assemble PPE: Before retrieving the chemical, don all required PPE as detailed in the table above.
-
Equilibrate the Container: If the compound has been stored at a low temperature, allow the vial to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could potentially hydrolyze the ester.[10]
Weighing and Solution Preparation
-
Weighing (Solid Form): Perform weighing operations quickly to minimize exposure to air. Use a draft shield if available to prevent the dispersal of fine particles.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Labeling: Immediately label any secondary containers with the full chemical name, concentration, solvent, and appropriate hazard warnings, in accordance with OSHA guidelines.[11]
The following diagram illustrates the decision-making workflow for selecting appropriate PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring a Safe Conclusion
Proper waste management is a non-negotiable aspect of laboratory safety. Improper disposal endangers personnel and the environment. All waste materials containing this compound must be treated as hazardous chemical waste.[4][12]
Waste Segregation
-
Liquid Waste: All solutions, reaction mixtures, and solvent washes containing the compound must be collected in a designated hazardous liquid waste container.[9][12] This container should be made of a compatible material (e.g., polyethylene) and clearly labeled.[4][13]
-
Solid Waste: Any unused or expired solid compound should be disposed of in a designated solid chemical waste container.
-
Contaminated Materials: All disposable items that have come into direct contact with the compound—including gloves, weigh boats, pipette tips, and absorbent paper—must be collected in a separate, clearly labeled container for solid hazardous waste.[9][12] Do not discard these items in the regular trash.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Storage: Keep waste containers securely sealed when not in use.[13] Store them in a designated satellite accumulation area away from incompatible materials.[4]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), place it in a sealed container, and dispose of it as hazardous waste.[14] For larger spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment for yourself and your colleagues.
References
- 1. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 2. osha.gov [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. uwm.edu [uwm.edu]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mcrsafety.com [mcrsafety.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. LCSS: ETHYL ACETATE [web.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
